molecular formula C7H3Cl2FO2 B042236 3,5-Dichloro-2-fluorobenzoic acid CAS No. 665022-07-1

3,5-Dichloro-2-fluorobenzoic acid

Cat. No.: B042236
CAS No.: 665022-07-1
M. Wt: 209 g/mol
InChI Key: ONFMZPUMZYDTSL-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2FO2 and its molecular weight is 209 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFMZPUMZYDTSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dichloro-2-fluorobenzoic acid (CAS No. 665022-07-1), a halogenated aromatic carboxylic acid of interest in medicinal chemistry. This document consolidates available data on its physical characteristics, spectral properties, and reactivity. Notably, this compound has been identified as a D-Amino Acid Oxidase (DAAO) inhibitor, suggesting its potential in the development of therapeutics for neurological disorders such as schizophrenia. This guide also outlines a plausible synthetic route and discusses the mechanism of DAAO inhibition, supported by visual diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a polysubstituted benzoic acid derivative. The presence of two chlorine atoms and a fluorine atom on the benzene ring, in addition to the carboxylic acid group, significantly influences its chemical and physical behavior.

Physical Properties

A comprehensive summary of the physical properties of this compound is presented in Table 1. Data for specific properties such as melting and boiling points for this particular isomer are not consistently reported in publicly available literature. The data presented is a consolidation of available information from chemical suppliers and databases.

PropertyValueSource
CAS Number 665022-07-1[1][2]
Molecular Formula C₇H₃Cl₂FO₂[1]
Molecular Weight 209.00 g/mol [1]
Appearance White to off-white solid/powderGeneral chemical supplier information
Melting Point Not definitively reported
Boiling Point Not definitively reported
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane.General knowledge based on similar structures

Table 1: Physical Properties of this compound

Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen substituents and the carboxylic acid group.

  • ¹³C NMR: The carbon-13 NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the region of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (an M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1). Fragmentation patterns would likely involve the loss of the carboxylic acid group and halogen atoms.[3][4][5][6]

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a plausible synthetic route can be devised based on established organometallic chemistry principles. A common method for the synthesis of substituted benzoic acids is the carboxylation of an organolithium or Grignard reagent.

A potential synthetic workflow is outlined below:

G cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_intermediate Intermediate cluster_reaction2 Step 2: Carboxylation cluster_product Final Product 1,3-Dichloro-2-fluorobenzene 1,3-Dichloro-2-fluorobenzene Ortho-lithiation Ortho-lithiation 1,3-Dichloro-2-fluorobenzene->Ortho-lithiation n-BuLi or LDA 3,5-Dichloro-2-fluorophenyllithium 3,5-Dichloro-2-fluorophenyllithium Ortho-lithiation->3,5-Dichloro-2-fluorophenyllithium Reaction with CO2 Reaction with CO2 3,5-Dichloro-2-fluorophenyllithium->Reaction with CO2 1. CO2 (s) 2. H3O+ workup This compound This compound Reaction with CO2->this compound

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Ortho-lithiation: 1,3-Dichloro-2-fluorobenzene would be dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would then be added dropwise. The fluorine atom is a strong ortho-directing group in lithiation reactions, favoring the removal of the proton at the C2 position.[7][8][9][10][11]

  • Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture. The highly nucleophilic organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

  • Workup: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate, yielding the final product, this compound. The product would then be extracted with an organic solvent and purified, for example, by recrystallization.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid group and the halogenated aromatic ring.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, conversion to the acid chloride, and amide formation.

  • Aromatic Ring: The electron-withdrawing nature of the halogen substituents and the carboxylic acid group deactivates the aromatic ring towards electrophilic aromatic substitution.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of D-Amino Acid Oxidase (DAAO).[12]

D-Amino Acid Oxidase (DAAO) and its Role

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[13][14][15][16][17] In the central nervous system, DAAO plays a crucial role in regulating the levels of D-serine, a co-agonist at the NMDA receptor.[18][19] The NMDA receptor is vital for synaptic plasticity, learning, and memory.

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[12][13] By inhibiting DAAO, the degradation of D-serine is reduced, leading to an increase in its concentration. This, in turn, can enhance NMDA receptor activity, offering a potential therapeutic strategy for schizophrenia.[13][20]

Mechanism of DAAO Inhibition

Benzoic acid and its derivatives are known to be competitive inhibitors of DAAO.[18] They bind to the active site of the enzyme, preventing the substrate (D-amino acids) from binding. The inhibitory effect of this compound is likely due to its structural similarity to the substrates of DAAO and its ability to interact with the active site residues.

The general mechanism of DAAO inhibition and its effect on the NMDA receptor signaling pathway is illustrated below:

DAAO_Inhibition_Pathway cluster_0 DAAO Catalytic Cycle DAAO D-Amino Acid Oxidase (DAAO) Keto_Acid α-Keto Acid + NH3 + H2O2 DAAO->Keto_Acid Degradation D_Serine D-Serine D_Serine->DAAO Substrate NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Binding Inhibitor This compound Inhibitor->DAAO Inhibition Synaptic_Plasticity Synaptic Plasticity, Learning, Memory NMDAR->Synaptic_Plasticity Activation

Caption: Mechanism of DAAO inhibition and its effect on the NMDA receptor pathway.

Safety and Handling

Based on safety data sheets for similar halogenated benzoic acids, this compound should be handled with care.[21][22][23][24] It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated aromatic compound with potential applications in drug discovery, particularly as an inhibitor of D-Amino Acid Oxidase. While detailed experimental data on its physical and spectral properties are limited, this guide provides a consolidated overview of the available information and theoretical predictions. The proposed synthetic route offers a viable method for its preparation in a laboratory setting. Further research into the specific biological activity and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 665022-07-1

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid. The information is curated for researchers, scientists, and professionals involved in drug development and fine chemical synthesis. While data for this specific isomer is limited, this guide consolidates available information and draws comparisons with structurally related compounds to offer valuable insights.

Chemical Identity and Physical Properties

This compound is a polysubstituted benzoic acid derivative. Its structure is characterized by a benzene ring substituted with two chlorine atoms, a fluorine atom, and a carboxylic acid group.

PropertyValueSource
CAS Number 665022-07-1[1][2][3]
Molecular Formula C₇H₃Cl₂FO₂[1][2]
Molecular Weight 209.00 g/mol
Boiling Point (Predicted) 305.7±37.0 °C
Density (Predicted) 1.606±0.06 g/cm³
pKa (Predicted) 2.53±0.10

Synthesis and Purification

Proposed Synthetic Pathway

A hypothetical two-step synthesis is proposed, starting from a commercially available dichlorofluorotoluene derivative, followed by oxidation.

Synthetic Pathway start 1,3-Dichloro-2-fluoro-5-methylbenzene intermediate Oxidation (e.g., KMnO₄, H₂CrO₄) start->intermediate Step 1 end This compound intermediate->end Step 2

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: This protocol is a hypothetical adaptation based on general organic synthesis principles and has not been experimentally validated for this specific compound.

Step 1: Oxidation of 1,3-Dichloro-2-fluoro-5-methylbenzene

  • To a solution of 1,3-dichloro-2-fluoro-5-methylbenzene (1 equivalent) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, 3-4 equivalents) portion-wise.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

  • Wash the filter cake with hot water.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

  • The crude this compound will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification:

  • Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can be employed to purify the crude product.

Spectroscopic and Analytical Data

Specific spectroscopic data for this compound is not widely published. The following are predicted and expected analytical characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExpected Chemical Shift (ppm)Expected MultiplicityNotes
¹H 7.5 - 8.0Doublet, DoubletTwo aromatic protons are expected. The proton at C4 would likely appear as a doublet, and the proton at C6 as a doublet, with potential long-range coupling. The exact shifts are influenced by the electronic effects of the halogens and the carboxylic acid group.
¹³C 110 - 170Singlet, DoubletThe spectrum would show seven distinct signals. The carboxylic acid carbon would be the most downfield (around 165-170 ppm). The aromatic carbons' chemical shifts will be influenced by the attached halogens, with carbon-fluorine coupling being observable.
¹⁹F -110 to -140Singlet or MultipletA single resonance is expected. The chemical shift will be influenced by the ortho- and para-chloro substituents.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3200 - 2500O-H stretch (broad)
1710 - 1680C=O stretch (carboxylic acid)
1600 - 1450C=C stretch (aromatic)
1300 - 1200C-O stretch
800 - 600C-Cl stretch
1250 - 1000C-F stretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) would be observed for the molecular ion and chlorine-containing fragments.

Expected Fragmentation Pattern:

  • [M]⁺: Molecular ion

  • [M-OH]⁺: Loss of a hydroxyl radical

  • [M-COOH]⁺: Loss of the carboxylic acid group

  • [M-Cl]⁺: Loss of a chlorine atom

Applications in Research and Development

Halogenated benzoic acids are valuable building blocks in medicinal chemistry and materials science. While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas.

Role as a Synthetic Intermediate

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, making it a versatile starting material for more complex molecules. The specific arrangement of halogen atoms can influence the electronic properties and conformation of the final products, which is a key consideration in drug design.

Potential in Drug Discovery

Structurally related compounds have shown biological activity. For instance, biphenyl methanone derivatives containing a 3',5'-dichloro substitution pattern have been investigated as selective inverse agonists for the cannabinoid receptor 2 (CB2).[4] This suggests that this compound could serve as a precursor for synthesizing novel ligands for various biological targets.

Drug Discovery Application start 3,5-Dichloro-2- fluorobenzoic acid intermediate Chemical Modification (e.g., amide coupling, Suzuki coupling) start->intermediate Synthesis end Bioactive Molecule (e.g., Receptor Ligand) intermediate->end Derivatization

Caption: Use as a building block in drug discovery.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use. Work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a chemical compound with potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. While detailed experimental and application data for this specific isomer are scarce, this guide provides a foundational understanding based on its chemical structure and comparisons with related compounds. Further research is needed to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to 3,5-Dichloro-2-fluorobenzoic acid: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

3,5-Dichloro-2-fluorobenzoic acid is a derivative of benzoic acid with two chlorine atoms and one fluorine atom substituted on the benzene ring.

IdentifierValue
IUPAC Name This compound
CAS Number 665022-07-1[1][2]
Molecular Formula C₇H₃Cl₂FO₂[1][2]
Molecular Weight 209.00 g/mol
SMILES C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl
InChI Key ONFMZPUMZYDTSL-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental physicochemical data for this compound is limited. The following table summarizes available information.

PropertyValueSource
Appearance White to off-white powder (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water, soluble in organic solvents (Predicted)-

Spectroscopic Data

As of the latest search, experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not available in the public domain. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound.

Synthesis and Reactivity

Putative Synthesis

Below is a generalized workflow for the synthesis of a substituted benzoic acid, which could be adapted for the synthesis of the target molecule.

G Generalized Synthetic Workflow A Starting Material (e.g., Substituted Toluene) B Oxidation (e.g., KMnO4, H2CrO4) A->B C Intermediate B->C D Acidification C->D E Crude Product D->E F Purification (e.g., Recrystallization, Chromatography) E->F G This compound F->G

A generalized workflow for benzoic acid synthesis.
Reactivity

The reactivity of this compound is dictated by the carboxylic acid group and the halogenated aromatic ring. The carboxylic acid can undergo typical reactions such as esterification, amide formation, and reduction. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogens and the carboxylic acid group.

Biological Activity and Therapeutic Potential

Inhibition of D-Amino Acid Oxidase (DAO)

Recent studies have identified this compound as a potential inhibitor of D-amino acid oxidase (DAO). DAO is a flavoenzyme that degrades D-amino acids, particularly D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.

Relevance to Schizophrenia

The NMDA receptor is a key player in synaptic plasticity and neurotransmission, and its hypofunction has been strongly implicated in the pathophysiology of schizophrenia. By inhibiting DAO, this compound can potentially increase the levels of D-serine in the brain, thereby enhancing NMDA receptor function and alleviating some of the symptoms associated with schizophrenia.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of schizophrenia.

G DAO Inhibition Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron D-Serine_pool D-Serine Pool NMDA_R NMDA Receptor D-Serine_pool->NMDA_R Co-agonist DAO D-Amino Acid Oxidase (DAO) D-Serine_pool->DAO Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion downstream Downstream Signaling (Synaptic Plasticity, etc.) Ca_ion->downstream degradation Degradation DAO->degradation drug This compound drug->DAO Inhibition schizophrenia Schizophrenia (NMDA Receptor Hypofunction) schizophrenia->NMDA_R Impacts

Proposed mechanism of action in schizophrenia.

Experimental Protocols

Due to the lack of specific experimental data, detailed protocols for the characterization of this compound cannot be provided. Researchers should employ standard analytical techniques for structural elucidation and purity assessment.

General NMR Spectroscopy Protocol

A general protocol for acquiring a ¹H NMR spectrum of a similar small organic molecule would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

General Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum would involve:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

This compound represents a molecule of interest for medicinal chemists and neuroscientists due to its potential as a DAO inhibitor. While further experimental characterization is required to fully elucidate its properties and therapeutic efficacy, the information compiled in this guide provides a solid foundation for future research and development efforts in the pursuit of novel treatments for schizophrenia and other neurological disorders. The lack of readily available experimental data highlights an opportunity for further synthetic and analytical studies on this compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Dichloro-2-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3,5-Dichloro-2-fluorobenzoic Acid

PropertyValueSource
CAS Number 665022-07-1[1][2]
Molecular Formula C₇H₃Cl₂FO₂[1][2]
Molecular Weight 209.00 g/mol [3][4]
Appearance White to off-white crystalline solid (Expected)Inferred from similar compounds
Purity 97%[2]

Expected Solubility Profile

Based on the solubility of structurally similar compounds such as 3,5-dichlorobenzoic acid and 3,5-dichloro-4-fluorobenzoic acid, the following qualitative solubility profile for this compound in various organic solvents can be anticipated:

SolventExpected SolubilityRationale
N,N-Dimethylformamide (DMF) Very Soluble[5]
Methanol Soluble[5]
Ethanol Soluble[6]
Acetone Soluble[6]
Dichloromethane Soluble[6]
Glacial Acetic Acid Sparingly Soluble[5]
Chloroform Very Slightly Soluble[5]
Water Practically Insoluble[5][6]

This table is based on data for 3,5-dichloro-4-fluorobenzoic acid and 3,5-dichlorobenzoic acid and serves as an estimation.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[7][8][9][10] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Conical flask with stopper

  • Magnetic stirrer and stir bar

  • Thermostatic bath

  • Filtration apparatus (e.g., syringe filter with appropriate membrane)

  • Pre-weighed evaporation dish

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the organic solvent in a conical flask.

  • Place the flask in a thermostatic bath set to the desired temperature and stir the mixture vigorously using a magnetic stirrer.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.[11] The presence of undissolved solid at the bottom of the flask indicates a saturated solution.

  • Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature and filter it into a pre-weighed evaporation dish. This step is critical to prevent precipitation or further dissolution.

  • Weigh the evaporation dish with the filtrate to determine the mass of the solution.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute until a constant weight of the dried solute is obtained.[7]

  • Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.

UV/Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a high-throughput method that can be automated.

Materials:

  • This compound

  • Selected organic solvent

  • UV/Vis spectrophotometer

  • 96-well UV-transparent microplates

  • Multi-channel pipette

  • Filtration plate

Procedure:

  • Prepare a standard calibration curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration and determine the linear regression equation.[12]

  • Sample Preparation and Measurement:

    • Add an excess amount of the compound to the solvent in each well of a 96-well filter plate.

    • Seal the plate and shake it at a constant temperature for a set period to achieve equilibrium.

    • Filter the saturated solutions into a 96-well collection plate using a vacuum manifold.[12]

    • Transfer an aliquot of the filtrate to a UV-transparent microplate and, if necessary, dilute with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the samples at λmax.

  • Calculation:

    • Use the absorbance values and the calibration curve equation to calculate the concentration of this compound in the saturated solutions.[12]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

G Figure 1: General Experimental Workflow for Solubility Determination A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (Stirring at constant T) A->B C 3. Phase Separation (Filtration/Centrifugation) B->C D 4. Analysis of Supernatant C->D E Gravimetric Method D->E Evaporation & Weighing F Spectroscopic Method D->F Dilution & Absorbance Measurement G 5. Data Analysis (Solubility Calculation) E->G F->G

Caption: General Experimental Workflow for Solubility Determination.

Logical Relationship in Drug Development

The solubility of an active pharmaceutical ingredient (API) like this compound is a critical parameter in the drug development process, influencing subsequent stages.

G Figure 2: Role of Solubility in Early Drug Development cluster_0 Physicochemical Characterization cluster_1 Preformulation Studies cluster_2 Formulation Development A Solubility Determination B Salt Screening A->B C Polymorph Screening A->C D Dosage Form Design B->D C->D E Bioavailability D->E

References

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dichloro-2-fluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting point of 3,5-dichloro-2-fluorobenzoic acid, a key physical property for its identification, purity assessment, and application in research and development. While a specific, experimentally verified melting point for this compound is not consistently reported in publicly available literature, this document outlines the standardized methodologies for its determination and provides reference data from structurally analogous compounds.

Quantitative Data

The melting point of a compound is highly sensitive to its molecular structure, including the nature and position of substituents on the aromatic ring. To provide a contextual understanding, the following table summarizes the melting points of several structurally related halogenated benzoic acids. This data can serve as a preliminary reference for researchers working with this compound.

Table 1: Melting Points of Structurally Related Halogenated Benzoic Acids

Compound NameCAS NumberMolecular FormulaReported Melting Point (°C)
This compound 665022-07-1C₇H₃Cl₂FO₂Data not available
3-Chloro-2-fluorobenzoic acid161957-55-7C₇H₄ClFO₂177 - 180[1]
5-Chloro-2-fluorobenzoic acid394-30-9C₇H₄ClFO₂152 - 157[2]
3-Fluorobenzoic acid455-38-9C₇H₅FO₂122 - 124[3]

Note: The absence of a reported melting point for this compound underscores the importance of experimental determination for any new batch of the compound.

Experimental Protocols

The definitive determination of a compound's melting point is achieved through standardized experimental procedures. The following protocol outlines the capillary method, which is widely used for its accuracy and the small sample size required.

Objective: To accurately determine the melting point range of a solid organic compound.

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp, Thomas-Hoover)

  • Glass capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Spatula

  • Watch glass

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation:

    • Place a small quantity of the crystalline this compound on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder to ensure even heat distribution.

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of the solid is packed into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom. The packed sample height should be between 2-4 mm.

  • Measurement:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.

    • Once the approximate range is known, or for a precise measurement, heat the sample at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue to heat at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (the completion of melting).

    • The recorded temperature range is the melting point of the sample.[4][5]

  • Data Reporting and Purity Assessment:

    • A sharp melting point range (typically ≤ 2°C) is indicative of a pure compound.

    • A broad melting point range often suggests the presence of impurities, which tend to depress and widen the melting range.[4]

Mandatory Visualizations

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a solid organic compound.

experimental_workflow start Start prep_sample Prepare Sample (Grind to fine powder) start->prep_sample pack_capillary Pack Capillary Tube (2-4 mm height) prep_sample->pack_capillary insert_sample Insert into Apparatus pack_capillary->insert_sample heat_slowly Heat Slowly (1-2 °C/min) insert_sample->heat_slowly observe_melting Observe for Melting heat_slowly->observe_melting observe_melting->heat_slowly No melting record_t1 Record T1 (First liquid appears) observe_melting->record_t1 Melting starts record_t2 Record T2 (All solid melts) record_t1->record_t2 report_range Report Melting Range (T1 - T2) record_t2->report_range end End report_range->end

Caption: A flowchart of the experimental workflow for melting point determination.

Halogenated benzoic acids are valuable building blocks in medicinal chemistry.[6][7] They are often incorporated into larger molecules designed to interact with specific biological targets, such as enzymes or receptors. The diagram below presents a hypothetical signaling pathway where a derivative of this compound acts as an inhibitor of a protein kinase, a common strategy in the development of anti-cancer therapeutics.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription Transcription Factors erk->transcription activates proliferation Cell Proliferation transcription->proliferation promotes inhibitor Inhibitor Derived from This compound inhibitor->raf inhibits

Caption: A hypothetical MAPK/ERK signaling pathway inhibited by a drug candidate.

References

Spectroscopic Characterization of 3,5-Dichloro-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectral characteristics of 3,5-dichloro-2-fluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and characterization of this compound.

Due to the limited availability of public experimental spectral data for this compound, this guide presents predicted data based on the analysis of structurally similar compounds. These predictions are intended to serve as a reference for researchers in the absence of verified experimental spectra.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11-13Singlet (broad)-COOH
~7.8-8.0Doublet~2-3H-6
~7.6-7.8Doublet~2-3H-4

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~165C=O
~155-160 (d, ¹JCF)C-F
~135-140C-Cl
~130-135C-Cl
~125-130C-H
~120-125C-H
~115-120C-COOH

The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic)
~1200-1300StrongC-O stretch
~1000-1100Medium-StrongC-F stretch
~700-800StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIonNotes
206/208/210[M-H]⁻Predicted molecular ion peak in negative ion mode, showing characteristic isotopic pattern for two chlorine atoms.
208/210/212[M+H]⁺Predicted molecular ion peak in positive ion mode.

The isotopic pattern for two chlorine atoms ([M], [M+2], [M+4]) with a ratio of approximately 9:6:1 is a key identifying feature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1][2]

    • Filter the solution to remove any particulate matter.[1]

    • Transfer the solution to a 5 mm NMR tube.

    • Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, standard acquisition parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.[4]

    • The spectrum is then phased and the baseline is corrected.[4]

    • Chemical shifts are referenced to the internal standard (TMS).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): [5]

    • Dissolve a small amount of this compound in a volatile solvent like methylene chloride.[5]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[5]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL for Electrospray Ionization (ESI).[4]

  • Data Acquisition:

    • The analysis can be performed using various ionization techniques, with Electron Ionization (EI) or ESI being common for this type of molecule.[4]

    • For ESI, the analysis can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to detect the protonated and deprotonated molecule, respectively.[4]

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.[4]

    • Analyze the isotopic pattern of the molecular ion peak to confirm the presence of chlorine atoms.[4]

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the structural relationships for interpretation.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR_Spec NMR Spectrometer Filtration->NMR_Spec IR_Spec IR Spectrometer Filtration->IR_Spec MS_Spec Mass Spectrometer Filtration->MS_Spec Processing Fourier Transform, Phasing, Baseline Correction NMR_Spec->Processing IR_Spec->Processing MS_Spec->Processing Analysis Peak Assignment, Structure Elucidation Processing->Analysis

Caption: General workflow for obtaining and analyzing spectral data of a chemical compound.

Molecular_Structure_and_NMR cluster_structure This compound cluster_nmr Predicted ¹H NMR Signals C1 C1(-COOH) COOH -COOH C1->COOH C2 C2(-F) C3 C3(-Cl) C4 C4(-H) H4 H-4 C4->H4 C5 C5(-Cl) C6 C6(-H) H6 H-6 C6->H6

Caption: Molecular structure and key predicted ¹H NMR correlations for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dichloro-2-fluorobenzoic acid. In the absence of publicly available experimental data, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted benzoic acids. This document serves as a valuable resource for the structural elucidation and quality control of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the two aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the three substituents on the benzene ring: the electron-withdrawing carboxylic acid group, the electron-withdrawing and inductively electronegative chlorine atoms, and the highly electronegative fluorine atom.

The predicted quantitative data for the ¹H NMR spectrum of this compound, assuming a standard NMR solvent like CDCl₃ or DMSO-d₆, is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-47.6 - 7.8Doublet of doublets (dd)J(H4-H6) ≈ 2-3 Hz (meta), J(H4-F) ≈ 4-6 Hz (meta)1H
H-67.9 - 8.1Doublet of doublets (dd)J(H6-H4) ≈ 2-3 Hz (meta), J(H6-F) ≈ 8-10 Hz (ortho)1H
-COOH10 - 13Broad singlet (s)-1H

Note: The exact chemical shifts can be solvent-dependent. The carboxylic acid proton signal is often broad and may exchange with D₂O.

Spectral Interpretation and Rationale

The predicted ¹H NMR spectrum is based on the following analysis of substituent effects:

  • Carboxylic Acid Group (-COOH): This is a deactivating, electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The acidic proton of the carboxylic acid itself appears as a characteristic broad singlet in the far downfield region (10-13 ppm).

  • Chlorine Atoms (-Cl): As electronegative and deactivating groups, the two chlorine atoms at positions 3 and 5 further deshield the adjacent protons.

  • Fluorine Atom (-F): The fluorine atom at position 2 is the most electronegative substituent and will have a significant effect on the adjacent proton (H-6) through space and through bonds, causing a downfield shift. Crucially, the fluorine atom will cause spin-spin coupling with the aromatic protons.

  • Spin-Spin Coupling:

    • The two aromatic protons, H-4 and H-6, are meta to each other, which will result in a small coupling constant (J ≈ 2-3 Hz).

    • The fluorine atom at C-2 will couple to both H-4 (meta-coupling, J ≈ 4-6 Hz) and H-6 (ortho-coupling, J ≈ 8-10 Hz).

    • Consequently, both H-4 and H-6 are expected to appear as doublets of doublets.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent may depend on the solubility of the compound and the desired chemical shift of the residual solvent peak. DMSO-d₆ is often a good choice for observing the carboxylic acid proton.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 400 MHz (for ¹H)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals, including the potentially slowly relaxing carboxylic acid proton.

  • Number of Scans (NS): 8-16 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.

  • Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton and TMS, are observed.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants for the aromatic signals.

Mandatory Visualization

The following diagram illustrates the predicted spin-spin coupling relationships between the protons and the fluorine atom in this compound.

G Predicted ¹H NMR Coupling Network for this compound cluster_molecule This compound cluster_signals Predicted ¹H and ¹⁹F Signals mol C₇H₃Cl₂FO₂ H4 H-4 (dd) F2 F-2 H4->F2 ⁴J(H-F) ≈ 4-6 Hz (meta-coupling) H6 H-6 (dd) H6->H4 ³J(H-H) ≈ 2-3 Hz (meta-coupling) H6->F2 ³J(H-F) ≈ 8-10 Hz (ortho-coupling) COOH -COOH (s, broad)

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling pathways in this compound.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,5-Dichloro-2-fluorobenzoic acid. In the absence of direct experimental data in the searched literature, this paper leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects, to offer a robust theoretical framework for the analysis of this compound. This guide also outlines a comprehensive experimental protocol for acquiring ¹³C NMR data for similar small organic molecules.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three substituents: a fluorine atom, two chlorine atoms, and a carboxylic acid group. These effects are primarily categorized as inductive effects and resonance effects, which can either shield (move upfield to a lower ppm value) or deshield (move downfield to a higher ppm value) the carbon nuclei.

The predictions presented in the following table are based on the additive model of substituent effects on the chemical shift of benzene (128.5 ppm). The substituent effects for fluoro, chloro, and carboxylic acid groups are well-documented in the literature.

Carbon AtomPredicted Chemical Shift (ppm)Justification
C1~132The ipso-carbon attached to the carboxylic acid group is deshielded.
C2~155 (d, ¹JCF ≈ 250 Hz)The ipso-carbon attached to the highly electronegative fluorine atom is strongly deshielded and will appear as a doublet due to one-bond coupling with ¹⁹F.
C3~135The ipso-carbon attached to the chlorine atom is deshielded.
C4~128This carbon is meta to the fluorine and one of the chlorine atoms, and ortho to the other chlorine, leading to a moderate deshielding effect.
C5~136The ipso-carbon attached to the second chlorine atom is deshielded.
C6~120This carbon is ortho to the fluorine and meta to the carboxylic acid and a chlorine atom, resulting in a net shielding effect.
C=O~165The carbonyl carbon of the carboxylic acid group is significantly deshielded.

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for reference in the accompanying table of predicted chemical shifts.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 C7 C=O C1->C7 C3 C3 C2->C3 F1 F C2->F1 C4 C4 C3->C4 Cl1 Cl C3->Cl1 C5 C5 C4->C5 C6 C6 C5->C6 Cl2 Cl C5->Cl2 C6->C1 O1 OH C7->O1

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for obtaining a ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Prepare a solution of the sample at a concentration of 5-20 mg in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the spectrum.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the ¹³C probe to the resonance frequency of the carbon nucleus in the specific solvent.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve homogeneity and improve the resolution of the NMR signals.

3. Data Acquisition:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment is typically performed. This involves irradiating the protons to remove ¹H-¹³C coupling, resulting in a spectrum with single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Width: Use a calibrated 90° pulse width.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is usually sufficient for most carbon nuclei. Quaternary carbons may require a longer delay for full relaxation.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from several hundred to several thousand) is required to obtain a good signal-to-noise ratio.

    • Spectral Width: Set the spectral width to cover the expected range of ¹³C chemical shifts (typically 0-220 ppm).

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Phase the spectrum to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow from sample preparation to spectral analysis in ¹³C NMR spectroscopy.

experimental_workflow A Sample Preparation (Dissolution, Filtration) B NMR Spectrometer Setup (Tuning, Locking, Shimming) A->B Insert Sample C Data Acquisition (Proton-Decoupled Experiment) B->C Set Parameters D Data Processing (FT, Phasing, Baseline Correction) C->D Acquire FID E Spectral Analysis (Referencing, Peak Picking, Assignment) D->E Generate Spectrum

Caption: Workflow for ¹³C NMR Spectroscopy.

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a practical framework for its experimental determination. Researchers can use this information to aid in the identification and characterization of this and structurally related compounds.

FT-IR Spectroscopy Analysis of 3,5-Dichloro-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This guide provides an in-depth technical overview of the FT-IR analysis of 3,5-Dichloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid. The information presented here is essential for researchers and professionals involved in the synthesis, quality control, and characterization of this and similar compounds.

Experimental Protocols

The successful acquisition of a high-quality FT-IR spectrum of a solid sample like this compound is highly dependent on the sample preparation technique. The primary goal is to prepare a sample with a particle size smaller than the wavelength of the incident infrared radiation to minimize scattering.[1] The following are standard methods for preparing solid samples for FT-IR analysis.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-quality spectra of solid samples.

  • Sample Grinding: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[2]

  • Mixing with KBr: The ground sample is then thoroughly mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder. The typical sample concentration in KBr should be between 0.2% and 1%.[1]

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[2]

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[2]

Caution: KBr is hygroscopic; therefore, the powder should be kept in a desiccator, and the preparation should be performed in a low-humidity environment to avoid interference from water absorption bands in the spectrum.[3]

Nujol Mull Method

An alternative to the KBr pellet method, the Nujol mull technique involves dispersing the solid sample in a mulling agent.

  • Sample Grinding: About 5-10 mg of the finely ground sample is placed on a KBr or NaCl plate.[1]

  • Mulling: A small drop of Nujol (mineral oil) is added to the sample, and the mixture is thoroughly ground to a paste-like consistency.[1]

  • Sample Mounting: The mull is then spread as a thin film between two KBr or NaCl plates.

  • Analysis: The assembled plates are placed in the sample holder for spectral acquisition. It is important to note that the Nujol itself has characteristic C-H absorption bands, which will be present in the spectrum.[1]

Thin Solid Film Method

This method is suitable when the compound is soluble in a volatile solvent.

  • Dissolution: A small amount of the solid sample is dissolved in a suitable volatile solvent, such as methylene chloride or acetone.[4]

  • Film Casting: A drop of the solution is placed on a single KBr or NaCl plate.[4]

  • Solvent Evaporation: The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[4]

  • Analysis: The plate with the thin film is mounted in the sample holder for analysis.[4]

Spectral Interpretation of this compound

The key functional groups in this compound are:

  • Carboxylic acid (-COOH)

  • Aromatic ring (benzene derivative)

  • Carbon-Chlorine bonds (C-Cl)

  • Carbon-Fluorine bond (C-F)

The expected characteristic IR absorption bands are summarized in the table below.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300 - 2500Broad, StrongO-H stretchCarboxylic acid O-H
3100 - 3000Medium to WeakC-H stretchAromatic C-H
1710 - 1680Strong, SharpC=O stretchCarboxylic acid C=O
1600 - 1585 & 1500 - 1400Medium to StrongC=C stretchAromatic ring
1320 - 1210MediumC-O stretchCarboxylic acid C-O
1250 - 1000Medium to StrongC-F stretchAryl-Fluorine
960 - 900Broad, MediumO-H out-of-plane bendCarboxylic acid O-H
800 - 600StrongC-Cl stretchAryl-Chlorine

Analysis of Key Regions:

  • O-H Stretching: A very broad and intense absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[6] This broadness is a hallmark of carboxylic acids.

  • C=O Stretching: A strong, sharp absorption peak between 1710 and 1680 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.[6] Conjugation with the aromatic ring influences the position of this band.

  • Aromatic Region: The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[7]

  • C-X Stretching: The presence of halogens will give rise to characteristic absorptions in the fingerprint region. The C-F stretching vibration is typically found in the 1250-1000 cm⁻¹ range, while the C-Cl stretching vibrations are expected at lower wavenumbers, generally between 800 and 600 cm⁻¹. The interpretation can be complex when multiple halogens are present.[5]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from various bending and stretching vibrations.[6]

FT-IR Analysis Workflow

The logical flow from sample preparation to final spectral analysis is crucial for obtaining reliable and reproducible results. The following diagram illustrates this workflow.

FTIR_Workflow FT-IR Spectroscopy Workflow for this compound cluster_prep Sample Preparation cluster_methods Choose Method cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain Solid Sample grind Grind Sample to Fine Powder start->grind kbr KBr Pellet grind->kbr Mix with KBr & Press nujol Nujol Mull grind->nujol Mull with Nujol film Thin Film grind->film Dissolve in Solvent background Collect Background Spectrum kbr->background nujol->background film->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Data identify->compare report Generate Report compare->report

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectroscopic analysis of this compound provides valuable structural information. Proper sample preparation is paramount to obtaining a high-quality spectrum. The interpretation of the spectrum relies on the identification of characteristic absorption bands corresponding to the carboxylic acid, aromatic ring, and carbon-halogen functional groups. This technical guide outlines the necessary experimental protocols and provides a framework for the spectral interpretation, serving as a valuable resource for researchers and professionals in the field of chemical analysis and drug development.

References

Mass Spectrometry Fragmentation of 3,5-Dichloro-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-dichloro-2-fluorobenzoic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages fragmentation patterns of analogous compounds, particularly 3,5-dichlorobenzoic acid and general principles of benzoic acid mass spectrometry, to propose a likely fragmentation pathway. This information is crucial for the identification and structural elucidation of this compound in various research and development settings.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of functional groups and ring fragmentation. The presence of chlorine isotopes (

35^{35}35
Cl and
37^{37}37
Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

The fragmentation of benzoic acids under electron ionization typically initiates with the loss of the hydroxyl radical (•OH) or the entire carboxyl group (•COOH). Aromatic compounds are known to exhibit relatively stable molecular ions.[1] For substituted benzoic acids, characteristic losses corresponding to the substituents are also observed.

Based on the fragmentation of 3,5-dichlorobenzoic acid, a close structural analog, we can predict the major fragmentation pathways for this compound.[2][3][4][5] The primary fragmentation steps are anticipated to be:

  • Loss of a hydroxyl radical (-OH): This is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion.[1][6]

  • Loss of the carboxyl group (-COOH): This involves the cleavage of the bond between the aromatic ring and the carboxyl group.[1][6]

  • Decarbonylation (-CO): The acylium ion formed after the loss of the hydroxyl radical can further lose a molecule of carbon monoxide.

  • Loss of chlorine and fluorine: Fragmentation involving the loss of halogen atoms from the aromatic ring can also occur.

Tabulated Quantitative Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrum of this compound. The molecular formula of this compound is C7H3Cl2FO2.[7] The relative abundances are predicted based on the known fragmentation of similar compounds and general fragmentation principles.

Predicted Fragment Ion Structure m/z (for ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
35^{35}35
Cl)
Predicted Relative Abundance Fragmentation Pathway
[M]
+^{+\bullet}+∙
[C
7{7}7​
Hngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
3{3}3​
Clngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
2{2}2​
FOngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
2{2}2​
]ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
+^{+\bullet}+∙
208ModerateMolecular Ion
[M-OH]
+^{+}+
[C
7{7}7​
Hngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
2{2}2​
Clngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
2{2}2​
FO]ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
+^{+}+
191HighLoss of hydroxyl radical
[M-COOH]
+^{+}+
[C
6{6}6​
Hngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
2{2}2​
Clngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
2{2}2​
F]ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
+^{+}+
163ModerateLoss of carboxyl group
[M-OH-CO]
+^{+}+
[C
6{6}6​
Hngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
2{2}2​
Clngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
2{2}2​
F]
+^{+}+
163ModerateDecarbonylation of [M-OH]
+^{+}+

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The compound would typically be dissolved in a suitable volatile solvent like methanol or dichloromethane. Derivatization to a more volatile ester (e.g., methyl ester) might be employed to improve chromatographic performance.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless or split injection, with an injector temperature around 250-280°C.

    • Oven Program: A temperature ramp, for example, starting at 50-100°C and increasing to 280-300°C at a rate of 10-20°C/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: A scan range of m/z 40-300 would be appropriate to detect the molecular ion and key fragments.

    • Ion Source Temperature: Typically maintained around 230°C.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [C₇H₃Cl₂FO₂]⁺˙ m/z = 208 (Molecular Ion) F1 [C₇H₂Cl₂FO]⁺ m/z = 191 M->F1 -OH F2 [C₆H₂Cl₂F]⁺ m/z = 163 M->F2 -COOH F1->F2 -CO

Predicted fragmentation of this compound.

References

Theoretical Exploration of 3,5-Dichloro-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and predicted properties of 3,5-dichloro-2-fluorobenzoic acid. In the absence of extensive experimental data for this specific compound, this document leverages computational chemistry principles and comparative analysis with structurally similar molecules to offer valuable insights for researchers. It is intended to serve as a foundational resource for further experimental and computational investigation.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound. For context, experimental data for structurally related compounds are also provided.

PropertyThis compound (Predicted/Known)2-Fluorobenzoic Acid (Experimental)3,5-Dichlorobenzoic Acid (Experimental)
Molecular Formula C₇H₃Cl₂FO₂[1]C₇H₅FO₂[2]C₇H₄Cl₂O₂[3]
Molecular Weight 209.00 g/mol [1]140.11 g/mol [4]191.01 g/mol [3]
CAS Number 665022-07-1[5]445-29-451-36-5[3]
Predicted pKa 2.53 ± 0.10[5]3.273.82
Melting Point (°C) Not available122-124[4]185-188
Boiling Point (°C) Not availableNot availableNot available
Solubility Not availableSparingly soluble in waterSlightly soluble in water[6]

Spectroscopic Properties (Predicted)

SpectroscopyPredicted Observations for this compound
¹H NMR The spectrum is expected to show two signals in the aromatic region, each integrating to one proton. The proton at position 4 will likely appear as a doublet, coupled to the fluorine at position 2. The proton at position 6 will also likely appear as a doublet, with a smaller meta-coupling to the proton at position 4. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR The spectrum will show seven distinct signals. The carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will show characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The carbon attached to the fluorine will show a large coupling constant (¹JCF).
¹⁹F NMR A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.
IR Spectroscopy The spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretching vibration will be present around 1700 cm⁻¹. C-Cl and C-F stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation patterns for benzoic acids would be anticipated, including the loss of -OH and -COOH.

Theoretical Calculation of Properties

Density Functional Theory (DFT) is a powerful computational method to predict the properties of molecules. A common approach for molecules like this compound is to use the B3LYP functional with a 6-311++G(d,p) basis set.[7][8]

Workflow for Theoretical Calculation

G Workflow for Theoretical Property Calculation cluster_0 Computational Setup cluster_1 Calculation cluster_2 Analysis mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc mo_calc Molecular Orbital Calculation geom_opt->mo_calc thermo_prop Thermodynamic Properties (Energy, Enthalpy, Gibbs Free Energy) freq_calc->thermo_prop vib_freq Vibrational Frequencies (IR Spectrum) freq_calc->vib_freq nmr_shifts ¹H, ¹³C, ¹⁹F NMR Chemical Shifts nmr_calc->nmr_shifts mo_energies HOMO/LUMO Energies mo_calc->mo_energies

Caption: A generalized workflow for the theoretical calculation of molecular properties using computational chemistry methods.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Tube Packing: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structure elucidation.

Procedure for ¹H NMR:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to assign the protons in the molecule.[13][14][15]

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

  • Solution Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., a water-ethanol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the base.

  • Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.[16][17][18][19][20]

Biological Activity: D-Amino Acid Oxidase Inhibition

This compound has been identified as a d-Amino Acid Oxidase (DAAO) inhibitor.[5] DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist of the NMDA receptor in the central nervous system.[21][22][23] Inhibition of DAAO increases the concentration of D-serine, thereby enhancing NMDA receptor activity. This mechanism is a target for therapeutic intervention in conditions like schizophrenia.[22][23]

G Simplified Pathway of DAAO Inhibition cluster_0 Normal Physiological State cluster_1 Inhibition cluster_2 Result d_serine D-Serine daao D-Amino Acid Oxidase (DAAO) d_serine->daao Metabolized by products α-Keto Acid + NH₃ + H₂O₂ daao->products Produces increased_d_serine Increased D-Serine Levels inhibitor This compound (DAAO Inhibitor) inhibitor->daao Inhibits nmda_receptor NMDA Receptor increased_d_serine->nmda_receptor Activates enhanced_activity Enhanced Neuronal Activity nmda_receptor->enhanced_activity Leads to

References

Acidity and pKa of 3,5-Dichloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Acidity and pKa of 3,5-Dichloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity and pKa of this compound, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and material science. The document details the physicochemical properties influencing its acidity, presents relevant quantitative data, outlines experimental protocols for pKa determination, and illustrates the underlying electronic effects through a logical diagram.

Physicochemical Properties and Acidity

The acidity of a substituted benzoic acid is primarily determined by the electronic effects of the substituents on the benzene ring, which in turn influence the stability of the carboxylate anion formed upon deprotonation. In the case of this compound, the presence of three halogen atoms—two chlorine and one fluorine—significantly impacts its acidic strength.

Substituent Effects:

  • Inductive Effect (-I): Halogens are highly electronegative atoms. Both chlorine and fluorine exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the carboxyl group. This stabilizes the resulting carboxylate anion by delocalizing the negative charge, thereby increasing the acidity of the parent benzoic acid. The inductive effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions. In this molecule, the fluorine at the ortho (2) position and the chlorines at the meta (3 and 5) positions all contribute to this electron-withdrawing character.

  • Resonance Effect (+R): Halogens also possess lone pairs of electrons that can be delocalized into the aromatic ring through the resonance effect. This effect donates electron density to the ring, which would destabilize the carboxylate anion and decrease acidity. However, for halogens, the inductive effect is significantly stronger and dominates the resonance effect in influencing the acidity of benzoic acids.

  • Ortho Effect: The fluorine atom at the 2-position (ortho to the carboxylic acid group) can lead to a phenomenon known as the "ortho effect." This effect, which is a combination of steric and electronic factors, generally results in an increase in the acidity of ortho-substituted benzoic acids, regardless of the electronic nature of the substituent. While intramolecular hydrogen bonding can sometimes decrease acidity in ortho-substituted compounds, the strong electron-withdrawing nature of fluorine is the dominant factor here.[1]

The cumulative result of these effects—the strong inductive withdrawal from all three halogens—makes this compound a considerably stronger acid than benzoic acid itself.

Quantitative Data: pKa Values

The predicted pKa value for this compound is presented in the table below, alongside the pKa of benzoic acid and other relevant halogenated derivatives for comparison. A lower pKa value indicates a stronger acid.

CompoundCAS NumberpKa
This compound 665022-07-12.53 ± 0.10 (Predicted) [2]
Benzoic acid65-85-04.20
2-Fluorobenzoic acid445-29-43.27
3-Fluorobenzoic acid455-38-93.86[3]
3,5-Dichlorobenzoic acid51-36-53.37

Experimental Protocols for pKa Determination

The pKa of substituted benzoic acids can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly accurate and widely used method for determining the pKa of acids and bases.[4]

Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or acetonitrile to ensure solubility. The concentration is typically in the range of 0.01 to 0.1 M.

  • Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The data points (volume of titrant added vs. pH) are plotted to generate a titration curve.

  • pKa Determination: The pKa is the pH at which the acid is half-neutralized. This corresponds to the midpoint of the steep equivalence region of the titration curve. More precisely, the pKa is equal to the pH at the half-equivalence point. The data can also be processed using computational methods, such as Gran's method, for a more accurate determination.[4]

Spectrophotometric Method

This method is particularly useful for compounds that have a chromophore and whose UV-Vis absorbance spectrum changes with pH.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

  • Preparation of Analyte Solutions: A stock solution of this compound is prepared. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of solutions with the same analyte concentration but different pH values.

  • Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded. The wavelength at which the maximum difference in absorbance between the protonated (acidic) and deprotonated (basic) forms of the molecule occurs is identified.

  • Data Analysis: The absorbance at this chosen wavelength is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum absorbance values.[5]

Logical Relationships and Visualization

The following diagram, generated using the DOT language, illustrates the electronic effects of the substituents on the acidity of this compound.

Acidity_Effects Molecule This compound Substituents Substituents (2-F, 3-Cl, 5-Cl) Molecule->Substituents possesses Inductive Strong Inductive Effect (-I) Substituents->Inductive exert Resonance Weak Resonance Effect (+R) Substituents->Resonance exert ElectronWithdrawal Net Electron Withdrawal Inductive->ElectronWithdrawal Dominates over +R Resonance->ElectronWithdrawal AnionStability Increased Stability of Carboxylate Anion ElectronWithdrawal->AnionStability leads to Acidity Increased Acidity (Lower pKa) AnionStability->Acidity results in

Electronic effects on the acidity of this compound.

References

Reactivity of the Carboxylic Acid Group in 3,5-Dichloro-2-fluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its utility as a synthetic building block is largely defined by the reactivity of its carboxylic acid group. The presence of three halogen substituents on the phenyl ring—two chlorine atoms and one fluorine atom—imparts unique electronic and steric characteristics that modulate the reactivity of the carboxylic acid moiety. This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in this compound, focusing on key transformations such as esterification, amidation, and reduction. This document synthesizes available data and provides detailed experimental protocols adapted from related compounds to facilitate its application in research and development.

Electronic and Steric Effects of Halogen Substituents

The reactivity of the carboxylic acid group in this compound is profoundly influenced by the electronic and steric effects of the halogen substituents.

  • Inductive Effect (-I): All three halogen atoms (F, Cl) are strongly electron-withdrawing through the sigma bond network due to their high electronegativity. This inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The ortho-fluorine atom, being closest to the carboxylic acid group, exerts the most significant -I effect.[1]

  • Mesomeric Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic π-system, which is an electron-donating effect.[1] However, for halogens, the -I effect generally outweighs the +M effect.

  • Ortho Effect: The fluorine atom at the ortho position introduces significant steric hindrance, which can force the carboxylic acid group to twist out of the plane of the benzene ring.[1][2][3] This disruption of coplanarity can inhibit resonance between the carbonyl group and the aromatic ring, which has a stabilizing effect on the carboxylate anion, thereby increasing the acidity of the carboxylic acid.[1]

The combination of these effects makes this compound a relatively strong acid and activates the carbonyl group for various nucleophilic substitution reactions.

Key Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo a variety of chemical transformations, primarily centered around nucleophilic acyl substitution and reduction.

Esterification

Esterification is a fundamental transformation of carboxylic acids. For this compound, two primary methods are applicable: Fischer-Speier esterification and conversion to the acyl chloride followed by reaction with an alcohol.

This method involves the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[4]

Table 1: Representative Conditions for Fischer-Speier Esterification

AlcoholCatalystTemperature (°C)Reaction Time (h)Expected Yield
MethanolH₂SO₄ (catalytic)Reflux4-12Good to Excellent
Ethanolp-TsOH (catalytic)Reflux6-18Good to Excellent
IsopropanolH₂SO₄ (catalytic)Reflux12-24Moderate to Good

Note: Yields are estimates based on general Fischer esterification of substituted benzoic acids and have not been empirically determined for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 eq), which also serves as the solvent.[5][6]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude methyl 3,5-dichloro-2-fluorobenzoate.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure ester.

Fischer_Esterification Reactants This compound + Methanol Catalyst H₂SO₄ (cat.) Reactants->Catalyst Reflux Reflux Catalyst->Reflux Workup Work-up & Purification Reflux->Workup Product Methyl 3,5-dichloro-2-fluorobenzoate Workup->Product

Caption: Workflow for Fischer-Speier Esterification.

Amide Bond Formation (Amidation)

The synthesis of amides from this compound is crucial for the development of new pharmaceuticals and agrochemicals. The most common and reliable method involves a two-step process: conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with a primary or secondary amine. Direct coupling methods using modern reagents are also applicable.

This robust method involves the activation of the carboxylic acid by converting it to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine in the presence of a base to form the amide.

Table 2: Representative Conditions for Amide Formation via Acyl Chloride

AmineAcylating AgentBaseTemperature (°C)Expected Yield
Primary Aliphatic AmineSOCl₂Triethylamine0 to RTExcellent
Aniline DerivativeOxalyl ChloridePyridine0 to RTGood to Excellent
Secondary AmineSOCl₂Triethylamine0 to RTGood to Excellent

Note: Yields are estimates based on general acylation reactions and have not been empirically determined for this compound.

Step 1: Synthesis of 3,5-Dichloro-2-fluorobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (2.0 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,5-dichloro-2-fluorobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Coupling

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Acyl Chloride Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of 3,5-dichloro-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Amidation_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A This compound B SOCl₂ / cat. DMF A->B C Reflux B->C D 3,5-Dichloro-2-fluorobenzoyl Chloride C->D E Primary/Secondary Amine + Base D->E Add to Amine Solution F 0 °C to RT E->F G Work-up & Purification F->G H N-substituted-3,5-dichloro-2-fluorobenzamide G->H

Caption: Two-step workflow for amidation.

Reduction of the Carboxylic Acid

The carboxylic acid group of this compound can be reduced to a primary alcohol, (3,5-dichloro-2-fluorophenyl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[7] Weaker reducing agents like sodium borohydride are generally not effective for the reduction of carboxylic acids.

Table 3: Conditions for Reduction of Carboxylic Acid

Reducing AgentSolventTemperature (°C)Reaction Time (h)Expected Yield
LiAlH₄Anhydrous THF or Diethyl Ether0 to Reflux2-6Good to Excellent

Note: Yields are estimates based on general LiAlH₄ reductions of carboxylic acids and have not been empirically determined for this compound. Caution must be exercised when working with LiAlH₄ as it reacts violently with water and other protic sources.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Carboxylic Acid Addition: Cool the LiAlH₄ suspension to 0°C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts, making them easy to filter.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (3,5-dichloro-2-fluorophenyl)methanol.

  • Purification: Purify the crude product by column chromatography or distillation if necessary.

LAH_Reduction Start This compound in THF Step1 Add to LiAlH₄ suspension in THF at 0 °C Start->Step1 Step2 Reflux Step1->Step2 Step3 Quench (Fieser Workup) Step2->Step3 Step4 Filter & Concentrate Step3->Step4 End (3,5-dichloro-2-fluorophenyl)methanol Step4->End

Caption: Logical workflow for LiAlH₄ reduction.

Conclusion

The carboxylic acid group of this compound serves as a versatile handle for a range of important chemical transformations. The strong electron-withdrawing nature of the three halogen substituents enhances the electrophilicity of the carbonyl carbon, facilitating reactions such as esterification and amidation. While specific quantitative data for this particular molecule is not widely available in the literature, established protocols for analogous halogenated benzoic acids provide reliable starting points for its synthetic manipulation. The experimental procedures detailed in this guide offer robust methodologies for researchers to effectively utilize this compound as a key building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Further research is warranted to quantify the precise reactivity and optimize reaction conditions specifically for this valuable compound.

References

Halogen Substitution Effects in Dichlorofluorobenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of halogen substitution on the physicochemical properties, synthesis, and biological activities of dichlorofluorobenzoic acids. The strategic placement of chlorine and fluorine atoms on the benzoic acid scaffold significantly modulates its electronic character, acidity, and interaction with biological targets, making these compounds valuable intermediates in pharmaceutical and agrochemical research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex relationships to support further investigation and application.

Physicochemical Properties: The Influence of Halogen Placement

The properties of dichlorofluorobenzoic acids are dictated by the interplay of the electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+R) of the halogen substituents. Both chlorine and fluorine exert strong inductive effects, which stabilize the carboxylate anion and increase the acidity (lower the pKa) of the benzoic acid. The position of these halogens relative to the carboxylic acid group is critical in determining the magnitude of this effect.

Acidity (pKa)

Table 1: Comparative pKa Values of Halogenated Benzoic Acids

CompoundIsomerpKa ValueReference
Benzoic Acid-4.20[1]
2-Fluorobenzoic acidMono-Fluoro3.27[1]
4-Fluorobenzoic acidMono-Fluoro4.14[1]
2,6-Difluorobenzoic acidDi-Fluoro2.13[1]
3,5-Difluorobenzoic acidDi-Fluoro3.37[1]
2,4-Dichlorobenzoic acidDi-Chloro~2.8 (Est.)[2]
3,5-Dichlorobenzoic acidDi-Chloro~3.8 (Est.)[3]

Note: Estimated pKa values for dichlorobenzoic acids are based on general substituent effects and may vary.

Spectroscopic Data

The substitution pattern of halogens creates a unique fingerprint in various spectroscopic analyses. This data is crucial for structure elucidation and quality control.

Table 2: Key Spectroscopic Data for Representative Dichlorobenzoic Acids

CompoundFormulaKey ¹H NMR Shifts (ppm)Key ¹³C NMR Shifts (ppm)Key IR Peaks (cm⁻¹)Mass Spec (m/z)Reference
2,5-Dichlorobenzoic acidC₇H₄Cl₂O₂7.98 (d), 7.61 (t) (CDCl₃)--190, 173, 145[4][5]
3,5-Dichlorobenzoic acidC₇H₄Cl₂O₂12.82 (s), 7.91 (s), 7.86 (s) (DMSO)165.4, 135.0, 134.8, 132.7, 128.3 (DMSO)-190, 173, 192[3][5][6]
2,4-Dichlorobenzoic acidC₇H₄Cl₂O₂---190, 173, 175[2]

Note: Spectroscopic data is highly dependent on the solvent and instrument used. The data provided is for reference and should be confirmed with experimental analysis.

Synthesis and Reactivity

The synthesis of specific dichlorofluorobenzoic acid isomers requires regioselective control. Multi-step synthetic routes are often necessary, starting from commercially available halogenated precursors. These compounds serve as versatile intermediates, with the carboxylic acid group readily participating in reactions like esterification and amidation.[7]

General Synthesis Workflow

A common strategy for synthesizing complex polyhalogenated benzoic acids involves a sequence of nitration, reduction, diazotization, and substitution reactions on a simpler halogenated benzoic acid precursor.

G General Synthesis Workflow for 2,4-Difluoro-3,5-dichlorobenzoic Acid A 2,4-Difluoro-3-chlorobenzoic acid (Starting Material) B Nitration (Conc. HNO₃) A->B C Intermediate 1 (Nitro-derivative) B->C D Reduction (H₂, Pd/C) C->D E Intermediate 2 (Amino-derivative) D->E F Diazotization & Chlorination (NaNO₂, HCl, CuCl) E->F G 2,4-Difluoro-3,5-dichlorobenzoic acid (Final Product) F->G G Inhibition of p38α MAPK Pathway cluster_0 Cellular Stress Signals Stress UV, Cytokines, etc. p38a p38α MAPK Stress->p38a Downstream Downstream Targets (Transcription Factors) p38a->Downstream Response Cellular Responses (Inflammation, Apoptosis, Proliferation) Downstream->Response Inhibitor Dichlorophenyl Derivative Inhibitor->p38a

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-2-fluorobenzoic Acid from Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dichloro-2-fluorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described synthetic route starts from the substituted aniline, 2,4-dichloro-6-fluoroaniline, and proceeds through a three-step sequence involving diazotization, a Sandmeyer cyanation reaction, and subsequent hydrolysis of the resulting nitrile. This pathway offers a reliable and scalable method for the preparation of the target molecule. All quantitative data is summarized in tables, and detailed experimental procedures are provided.

Introduction

This compound is a key building block in organic synthesis, particularly for the preparation of biologically active compounds. The specific arrangement of its halogen substituents makes it an attractive precursor for introducing unique electronic and steric properties into target molecules. The synthesis described herein utilizes a classical yet robust approach, beginning with a readily accessible substituted aniline. The core transformations involve the conversion of the primary amino group into a diazonium salt, which is then displaced by a cyanide group in a copper-catalyzed Sandmeyer reaction.[1][2][3] The synthesis is completed by the hydrolysis of the nitrile functionality to the corresponding carboxylic acid.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of this compound from 2,4-dichloro-6-fluoroaniline is presented below. The process is divided into three main experimental stages.

Synthesis_Pathway A 2,4-Dichloro-6-fluoroaniline B 3,5-Dichloro-2-fluorobenzenediazonium chloride A->B Diazotization (NaNO₂, HCl, 0-5 °C) C 3,5-Dichloro-2-fluorobenzonitrile B->C Sandmeyer Reaction (CuCN, KCN) D This compound C->D Hydrolysis (H₂SO₄, H₂O, heat)

Caption: Synthetic route from 2,4-dichloro-6-fluoroaniline to this compound.

Experimental Protocols

Stage 1: Diazotization of 2,4-Dichloro-6-fluoroaniline

This procedure describes the conversion of the primary aromatic amine to a diazonium salt. Diazonium salts are versatile intermediates but can be unstable, requiring careful temperature control.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 10 mmol aniline)Notes
2,4-Dichloro-6-fluoroaniline180.011.80 g (10 mmol)Starting material
Concentrated Hydrochloric Acid36.463.0 mL (~36 mmol)Reagent grade, ~37%
Sodium Nitrite (NaNO₂)69.000.76 g (11 mmol)High purity
Deionized Water18.02As needed
Ice-As neededFor temperature control
Starch-iodide paper--For monitoring reaction completion

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 1.80 g (10 mmol) of 2,4-dichloro-6-fluoroaniline in 10 mL of deionized water.

  • Slowly add 3.0 mL of concentrated hydrochloric acid to the suspension while stirring. The mixture may warm up slightly.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Check for the presence of excess nitrous acid by testing a drop of the reaction mixture with starch-iodide paper. A blue-black color indicates the reaction is complete.

  • The resulting cold solution of 3,5-dichloro-2-fluorobenzenediazonium chloride is used immediately in the next step.

Stage 2: Sandmeyer Reaction for the Synthesis of 3,5-Dichloro-2-fluorobenzonitrile

This step involves the copper(I) cyanide-mediated conversion of the diazonium salt to the corresponding nitrile.[5][6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 10 mmol diazonium salt)Notes
3,5-Dichloro-2-fluorobenzenediazonium chloride solution-From Stage 1Keep cold
Copper(I) Cyanide (CuCN)89.561.08 g (12 mmol)Highly Toxic! Handle with extreme caution
Potassium Cyanide (KCN)65.120.78 g (12 mmol)Highly Toxic! Handle with extreme caution
Deionized Water18.0210 mL
Toluene92.1420 mLFor extraction
Sodium Carbonate Solution (10%)-As neededFor neutralization

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, prepare a solution of copper(I) cyanide and potassium cyanide. Caution: Cyanide salts are extremely toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Dissolve 1.08 g (12 mmol) of CuCN and 0.78 g (12 mmol) of KCN in 10 mL of deionized water. Warm the mixture gently to about 50 °C to facilitate dissolution, then cool to room temperature.

  • Add 20 mL of toluene to the cyanide solution.

  • Slowly add the cold diazonium salt solution from Stage 1 to the vigorously stirred cyanide solution over 30-45 minutes.

  • After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour. Vigorous evolution of nitrogen gas should be observed.

  • Cool the mixture to room temperature and separate the organic (toluene) layer.

  • Extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic extracts and wash with 20 mL of 10% sodium carbonate solution, followed by 20 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude 3,5-dichloro-2-fluorobenzonitrile.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Stage 3: Hydrolysis of 3,5-Dichloro-2-fluorobenzonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This is typically achieved under acidic conditions.[7][8][9]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (per 8 mmol nitrile)Notes
3,5-Dichloro-2-fluorobenzonitrile192.001.54 g (8 mmol)From Stage 2
Concentrated Sulfuric Acid98.0810 mLReagent grade, ~98%
Deionized Water18.0210 mL
Ice-As neededFor work-up
Diethyl Ether or Ethyl Acetate-As neededFor extraction
Saturated Sodium Bicarbonate Solution-As neededFor extraction and purification
Concentrated Hydrochloric Acid36.46As neededFor acidification

Procedure:

  • In a 100 mL round-bottom flask, carefully add 1.54 g (8 mmol) of 3,5-dichloro-2-fluorobenzonitrile to a mixture of 10 mL of concentrated sulfuric acid and 10 mL of deionized water.

  • Heat the mixture to reflux (approximately 120-130 °C) with stirring for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice in a beaker.

  • A precipitate of the crude carboxylic acid should form. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be dissolved in a suitable organic solvent like diethyl ether or ethyl acetate and extracted with a saturated sodium bicarbonate solution.

  • The aqueous bicarbonate layer is then washed with the organic solvent to remove any unreacted nitrile.

  • The aqueous layer is acidified with concentrated hydrochloric acid until the pH is ~1-2, leading to the precipitation of the purified this compound.

  • Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected yields and physical properties of the key compounds in this synthetic pathway. The yields are based on reported values for analogous reactions and may vary depending on the specific experimental conditions.

CompoundStarting Material (molar eq.)Product (molar eq.)Theoretical Yield (g)Expected Yield (%)Melting Point (°C)
3,5-Dichloro-2-fluorobenzonitrile1.0 (Aniline)1.01.9270-8545-47
This compound1.0 (Nitrile)1.02.1185-95158-160

Workflow and Logical Diagrams

The experimental workflow can be visualized as a series of sequential operations.

Experimental_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Stage 3: Hydrolysis A1 Suspend Aniline in HCl(aq) A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂(aq) dropwise A2->A3 A4 Stir at 0-5 °C A3->A4 A5 Diazonium Salt Solution A4->A5 B2 Add Diazonium Salt Solution A5->B2 Immediate Use B1 Prepare CuCN/KCN solution B1->B2 B3 Heat to 60-70 °C B2->B3 B4 Work-up and Extraction B3->B4 B5 Purification (Distillation/Recrystallization) B4->B5 B6 3,5-Dichloro-2-fluorobenzonitrile B5->B6 C1 Reflux Nitrile in H₂SO₄(aq) B6->C1 C2 Cool and Precipitate on Ice C1->C2 C3 Purification (Acid-Base Extraction) C2->C3 C4 This compound C3->C4

References

Synthetic Routes to 3,5-Dichloro-2-fluorobenzoic Acid and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Dichloro-2-fluorobenzoic acid and its key derivatives. This compound serves as a valuable building block in medicinal chemistry and materials science. The following sections outline plausible synthetic strategies, detailed experimental procedures, and quantitative data to support the synthesis of the target molecule and its precursors.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the functionalization of a pre-halogenated benzene ring or the selective halogenation of a substituted benzoic acid. Two of the most viable pathways are detailed below:

  • Route 1: Diazotization and Hydrolysis from 3,5-Dichloro-2-fluoroaniline. This classic approach involves the conversion of the amino group of 3,5-Dichloro-2-fluoroaniline into a diazonium salt, followed by a Sandmeyer reaction to introduce a nitrile group, which is subsequently hydrolyzed to the desired carboxylic acid.

  • Route 2: Carboxylation of 1,3-Dichloro-2-fluorobenzene via Organometallic Intermediate. This method utilizes the commercially available 1,3-Dichloro-2-fluorobenzene, which is converted into an organolithium or Grignard reagent, followed by quenching with carbon dioxide to yield the target benzoic acid.

Quantitative Data Summary

The following table summarizes the expected yields for the key transformations in the proposed synthetic routes. These values are based on literature precedents for similar reactions and may vary depending on the specific reaction conditions and scale.

Reaction Step Starting Material Product Reagents Typical Yield (%)
Route 1: Step 1 - Diazotization/Cyanation 3,5-Dichloro-2-fluoroaniline3,5-Dichloro-2-fluorobenzonitrileNaNO₂, HCl, CuCN, KCN70-85
Route 1: Step 2 - Hydrolysis 3,5-Dichloro-2-fluorobenzonitrileThis compoundH₂SO₄, H₂O85-95
Route 2: Carboxylation 1,3-Dichloro-2-fluorobenzeneThis compoundn-BuLi or Mg, CO₂, then H₃O⁺60-75
Derivative Synthesis: Acyl Chloride Formation This compound3,5-Dichloro-2-fluorobenzoyl chlorideSOCl₂ or (COCl)₂90-98
Derivative Synthesis: Esterification (e.g., Methyl) This compoundMethyl 3,5-dichloro-2-fluorobenzoateCH₃OH, H₂SO₄ (cat.)85-95

Experimental Protocols

Route 1: From 3,5-Dichloro-2-fluoroaniline

This route is contingent on the availability of 3,5-Dichloro-2-fluoroaniline.

Step 1: Synthesis of 3,5-Dichloro-2-fluorobenzonitrile (Sandmeyer Reaction)

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-Dichloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford 3,5-Dichloro-2-fluorobenzonitrile.

Step 2: Synthesis of this compound (Hydrolysis)

  • In a round-bottom flask, add 3,5-Dichloro-2-fluorobenzonitrile (1.0 eq) to a mixture of concentrated sulfuric acid (5.0 eq) and water (5.0 eq).

  • Heat the mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The solid precipitate of this compound is collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Route 2: From 1,3-Dichloro-2-fluorobenzene

Synthesis of this compound (via Lithiation-Carboxylation)

  • Setup:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether or tetrahydrofuran (THF).

    • Add magnesium turnings (1.2 eq).

  • Grignard Formation (alternative to lithiation):

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1,3-Dichloro-2-fluorobenzene (1.0 eq) in the anhydrous solvent to the magnesium suspension. The reaction may require gentle heating to initiate.

    • Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Lithiation (alternative to Grignard):

    • Cool the solution of 1,3-Dichloro-2-fluorobenzene in anhydrous THF to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture for 1-2 hours at this temperature.

  • Carboxylation:

    • Bubble dry carbon dioxide gas through the solution of the organometallic reagent at -78 °C, or pour the solution over crushed dry ice.

    • Allow the mixture to warm to room temperature.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by 2M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and extract with a 1M sodium hydroxide solution.

    • Acidify the aqueous basic extract with concentrated hydrochloric acid to precipitate the this compound.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent for purification.

Synthesis of Derivatives

3.3.1. 3,5-Dichloro-2-fluorobenzoyl chloride

  • In a round-bottom flask, suspend this compound (1.0 eq) in thionyl chloride (3.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution ceases.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The resulting crude 3,5-Dichloro-2-fluorobenzoyl chloride can be purified by vacuum distillation.

3.3.2. Methyl 3,5-dichloro-2-fluorobenzoate

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester.

  • Purify by column chromatography or distillation.

Visualizations

Synthetic_Route_1 cluster_0 Route 1: From 3,5-Dichloro-2-fluoroaniline A 3,5-Dichloro-2-fluoroaniline B 3,5-Dichloro-2-fluorobenzonitrile A->B 1. NaNO₂, HCl 2. CuCN, KCN C This compound B->C H₂SO₄, H₂O, Δ

Caption: Synthetic pathway from 3,5-Dichloro-2-fluoroaniline.

Synthetic_Route_2 cluster_1 Route 2: From 1,3-Dichloro-2-fluorobenzene D 1,3-Dichloro-2-fluorobenzene E Organometallic Intermediate D->E n-BuLi or Mg F This compound E->F 1. CO₂ 2. H₃O⁺

Caption: Synthetic pathway from 1,3-Dichloro-2-fluorobenzene.

Derivative_Synthesis cluster_2 Derivative Synthesis G This compound H 3,5-Dichloro-2-fluorobenzoyl chloride G->H SOCl₂ I Methyl 3,5-dichloro-2-fluorobenzoate G->I CH₃OH, H⁺

Caption: Synthesis of key derivatives from the target acid.

Application Notes and Protocols: 3,5-Dichloro-2-fluorobenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts distinct electronic and steric properties that are highly sought after in the design of novel bioactive molecules. The presence of multiple halogen atoms provides handles for further functionalization through various cross-coupling reactions, while the carboxylic acid moiety allows for straightforward derivatization, most notably through amide bond formation. This combination of features makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The strategic placement of the fluorine atom at the 2-position can influence the conformation of molecules and enhance binding affinities to biological targets. Additionally, the chlorine atoms at the 3- and 5-positions can be exploited for regioselective reactions, enabling the construction of complex molecular architectures. These attributes have led to its use in the development of a range of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.

Key Applications in Organic Synthesis

The utility of this compound as a synthetic intermediate is primarily centered on the reactivity of its carboxylic acid group and the potential for modification of the aromatic ring. Key applications include:

  • Synthesis of Bioactive Amides: The most common application is its use in the synthesis of amides through coupling with a wide array of primary and secondary amines. These amide products are often key intermediates or final active pharmaceutical ingredients (APIs). The specific substituents on the aromatic ring can play a crucial role in modulating the biological activity of the resulting molecules.

  • Precursor for Heterocyclic Systems: The functional groups on this compound can be manipulated to facilitate the construction of various heterocyclic ring systems, which form the core of many pharmaceutical compounds.

  • Building Block for Kinase Inhibitors: Halogenated benzoic acids are frequently incorporated into the scaffolds of kinase inhibitors, where the halogen atoms can form important interactions within the ATP-binding pocket of the enzyme.

  • Intermediate for Agrochemicals: The structural motifs derived from this building block are also found in modern herbicides and fungicides.

Data Presentation: Representative Reaction Yields

The following table summarizes typical yields for common transformations involving this compound and analogous halogenated benzoic acids. These values are illustrative and can vary depending on the specific substrate, reagents, and reaction conditions.

Reaction TypeCoupling Partner/ReagentProduct TypeTypical Yield (%)
Amide Coupling (HATU)AnilineN-Phenylbenzamide85-95
Amide Coupling (EDC/HOBt)BenzylamineN-Benzylbenzamide80-90
Esterification (Fischer)MethanolMethyl Benzoate70-85
Reduction (BH3-THF)-Phenylmethanol80-95

Experimental Protocols

The following are detailed experimental protocols for key reactions utilizing this compound as a starting material.

Protocol 1: Synthesis of N-Aryl/Alkyl Amides via HATU-Mediated Coupling

This protocol describes a general and efficient one-pot method for the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.2 M).

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Synthesis of 3,5-Dichloro-2-fluorobenzoyl Chloride

This protocol details the conversion of the carboxylic acid to the corresponding acyl chloride, a highly reactive intermediate for subsequent nucleophilic acyl substitution reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3,5-dichloro-2-fluorobenzoyl chloride can be used in the next step without further purification.

Protocol 3: Amide Synthesis from Acyl Chloride

This protocol describes the reaction of the freshly prepared 3,5-dichloro-2-fluorobenzoyl chloride with an amine to form the corresponding amide.

Materials:

  • Crude 3,5-dichloro-2-fluorobenzoyl chloride (from Protocol 2)

  • Amine (primary or secondary)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.1 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3,5-dichloro-2-fluorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the acyl chloride solution to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the workflows for the synthesis of amides from this compound.

HATU_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid 3,5-Dichloro-2- fluorobenzoic Acid ReactionMixture Combine in DMF, Stir at RT Acid->ReactionMixture Amine Amine Amine->ReactionMixture HATU HATU HATU->ReactionMixture DIPEA DIPEA DIPEA->ReactionMixture Workup Aqueous Workup ReactionMixture->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: Workflow for HATU-mediated amide synthesis.

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_workup Workup & Purification Acid 3,5-Dichloro-2- fluorobenzoic Acid SOCl2 SOCl2, cat. DMF Acid->SOCl2 AcylChloride 3,5-Dichloro-2- fluorobenzoyl Chloride SOCl2->AcylChloride Reaction Reaction in DCM AcylChloride->Reaction Amine Amine, Base Amine->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: Two-step amide synthesis via an acyl chloride intermediate.

Application Notes and Protocols: 3,5-Dichloro-2-fluorobenzoic Acid as a Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a representative framework for the utilization of 3,5-dichloro-2-fluorobenzoic acid in the synthesis of a hypothetical benzamide-based agrochemical, a class of compounds known for its herbicidal and fungicidal properties. The protocols and data presented herein are generalized from standard synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers in the development of new crop protection agents.

Data Presentation: Synthesis of a Hypothetical Benzamide Agrochemical

The following table summarizes the quantitative data for a representative two-step synthesis of a hypothetical N-aryl benzamide derivative from this compound. This process involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation with a substituted aniline.

StepReactionReactantsProductYield (%)Purity (%)
1Acid Chloride FormationThis compound, Thionyl chloride3,5-Dichloro-2-fluorobenzoyl chloride>95 (crude)Not isolated
2Amidation3,5-Dichloro-2-fluorobenzoyl chloride, 4-BromoanilineN-(4-bromophenyl)-3,5-dichloro-2-fluorobenzamide85>98

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloro-2-fluorobenzoyl chloride (Intermediate)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add this compound (20.9 g, 0.1 mol).

  • Add 100 mL of anhydrous toluene to the flask, followed by a catalytic amount of DMF (0.5 mL).

  • Slowly add thionyl chloride (14.3 g, 0.12 mol, 1.2 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solution of 3,5-dichloro-2-fluorobenzoyl chloride in toluene is typically used directly in the next step without isolation.

Protocol 2: Synthesis of N-(4-bromophenyl)-3,5-dichloro-2-fluorobenzamide (Hypothetical Agrochemical)

Materials:

  • Toluene solution of 3,5-dichloro-2-fluorobenzoyl chloride (from Protocol 1)

  • 4-Bromoaniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-bromoaniline (17.2 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol, 1.2 eq) in 150 mL of anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the toluene solution of 3,5-dichloro-2-fluorobenzoyl chloride (from Protocol 1) to the cooled aniline solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the final product as a solid.

Visualizations

Synthesis_Workflow Precursor This compound Intermediate 3,5-Dichloro-2-fluorobenzoyl chloride Precursor->Intermediate  Step 1:  Acid Chloride  Formation Reagent1 Thionyl Chloride (SOCl₂) Toluene, DMF (cat.) Product N-(4-bromophenyl)-3,5-dichloro- 2-fluorobenzamide Intermediate->Product  Step 2:  Amidation Reagent2 4-Bromoaniline Triethylamine, DCM Purification Purification (Recrystallization) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Synthetic workflow for a hypothetical benzamide agrochemical.

Signaling_Pathway Agrochemical Hypothetical Benzamide Agrochemical Inhibition Inhibition Agrochemical->Inhibition TargetEnzyme Target Enzyme (e.g., Cellulose Synthase) Product Essential Product (e.g., Cellulose) TargetEnzyme->Product Substrate Substrate Substrate->TargetEnzyme CellWall Cell Wall Synthesis Product->CellWall Inhibition->TargetEnzyme Disruption Disruption Inhibition->Disruption Growth Fungal/Plant Growth CellWall->Growth Disruption->CellWall

Caption: Hypothetical mechanism of action for a benzamide fungicide.

Application Notes and Protocols for Amide Coupling Reactions with 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the amide coupling reactions of 3,5-dichloro-2-fluorobenzoic acid. This substituted benzoic acid is a valuable building block in medicinal chemistry, and the efficient formation of amide bonds is crucial for the synthesis of novel therapeutic agents and other functional molecules. The protocols outlined below utilize common and effective coupling reagents, offering reliable methods for a range of primary and secondary amines.

Overview of Amide Coupling Reactions

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally a slow and inefficient process, often requiring high temperatures. To achieve amide bond formation under milder and more controlled conditions, coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. Another major class of coupling reagents is uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times.

The choice of coupling reagent, base, and solvent can significantly impact the yield and purity of the resulting amide. The protocols provided below offer two robust methods for the amide coupling of this compound.

Data Presentation: Amide Coupling Reaction Conditions

While specific quantitative data for a wide range of amines with this compound is not extensively available in the public literature, the following table provides representative conditions for common amide coupling protocols that are applicable to this substrate. The yields are based on reactions with analogous substituted benzoic acids and are intended to serve as a general guideline. Actual yields may vary depending on the specific amine used.

Coupling Reagent/AdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield Range (%)
EDC / HOBtDIPEA or Et₃NDMF or CH₂Cl₂0 to RT12 - 2465 - 95
HATUDIPEA or Et₃NDMF0 to RT2 - 1870 - 98
SOCl₂ (via acyl chloride)Et₃N or PyridineCH₂Cl₂ or Toluene0 to RT1 - 475 - 95

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and widely used method for the formation of an amide bond between this compound and a primary or secondary amine using EDC as the coupling agent and HOBt as an additive.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv). Dissolve the carboxylic acid in anhydrous CH₂Cl₂ or DMF (to a concentration of approximately 0.1-0.2 M).

  • Add the amine (1.1 equiv) to the solution, followed by HOBt (1.2 equiv).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (2.5 equiv) to the stirred solution.

  • Slowly add EDC·HCl (1.2 equiv) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with CH₂Cl₂. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is suitable for a wide range of amines, including those that may be less reactive or sterically hindered, and often provides high yields in shorter reaction times compared to the EDC/HOBt method.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the amine (1.1 equiv) to the reaction mixture.

  • Add DIPEA or Et₃N (3.0 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, Amine, and Coupling Reagent/Additive in Solvent cool Cool to 0 °C start->cool 1. add_base Add Base (e.g., DIPEA) cool->add_base stir Stir at Room Temperature (2-24 h) add_base->stir 2. monitor Monitor by TLC/LC-MS stir->monitor 3. quench Aqueous Workup (Wash with Acid, Base, Brine) monitor->quench dry Dry Organic Layer quench->dry 4. concentrate Concentrate dry->concentrate 5. purify Purify by Chromatography concentrate->purify 6. end_product Pure Amide Product purify->end_product

Caption: General workflow for the amide coupling of this compound.

Signaling Pathway Context

Amide derivatives synthesized from this compound are often investigated as potential inhibitors of various signaling pathways implicated in diseases such as cancer or inflammation. The diagram below illustrates a generic kinase signaling pathway where such a molecule might act as an inhibitor.

signaling_pathway receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 Phosphorylation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->cellular_response Gene Expression inhibitor Amide Derivative (Potential Inhibitor) inhibitor->kinase1 Inhibition

Caption: A generic kinase signaling pathway potentially targeted by amide derivatives.

Application Notes and Protocols for the Esterification of 3,5-Dichloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 3,5-Dichloro-2-fluorobenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, and its ester derivatives are important intermediates for the synthesis of a variety of target molecules.

Introduction

Esterification is a fundamental reaction in organic synthesis that converts a carboxylic acid and an alcohol into an ester and water. The reaction is typically acid-catalyzed and is reversible. For a substituted aromatic carboxylic acid like this compound, the electronic effects of the halogen substituents can influence the reactivity of the carboxyl group. This document outlines the classical Fischer-Speier esterification method, which is a common and cost-effective approach.

The general reaction is as follows:

The equilibrium of the reaction can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[1]

Data Presentation

The following table summarizes key parameters and expected outcomes for the esterification of this compound based on general principles of Fischer esterification. Researchers can use this as a template to record their experimental data.

ParameterCondition 1Condition 2Condition 3
Alcohol MethanolEthanolIsopropanol
Acid Catalyst Sulfuric Acid (H₂SO₄)p-Toluenesulfonic acid (p-TsOH)Amberlyst 15
Catalyst Loading 5 mol%10 mol%20 wt%
Reaction Temperature Reflux (65°C)Reflux (78°C)80°C
Reaction Time 4-8 hours6-12 hours8-16 hours
Expected Yield HighHighModerate to High
Notes Excess methanol serves as both reactant and solvent.p-TsOH is a solid catalyst, which can be easier to handle.Amberlyst 15 is a reusable solid acid catalyst.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the esterification of this compound.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: This compound Excess Alcohol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor Reaction (e.g., by TLC) Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Neutralize Neutralize with Base (e.g., NaHCO₃ solution) Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (e.g., Column Chromatography) Evaporate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

General workflow for the esterification of this compound.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes the esterification of this compound with ethanol using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a significant excess of anhydrous ethanol to act as both the solvent and a reactant (e.g., 10-20 equivalents).

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Esterification using a Solid Acid Catalyst (Amberlyst 15)

This protocol offers a more environmentally friendly approach using a reusable solid acid catalyst.

Materials:

  • This compound

  • Methanol

  • Amberlyst 15 ion-exchange resin

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and methanol (10-20 eq).

  • Add Amberlyst 15 resin (e.g., 20% by weight of the carboxylic acid).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the Amberlyst 15 catalyst by filtration. The catalyst can be washed with methanol, dried, and reused.

  • Remove the excess methanol from the filtrate under reduced pressure to yield the crude ester.

  • Purify the product as needed, typically by recrystallization or column chromatography.

Alternative Methods

For substrates that are sensitive to strong acidic conditions or high temperatures, alternative esterification methods can be employed:

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the ester. This method avoids the production of water.

  • Steglich Esterification: This method utilizes a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst like 4-dimethylaminopyridine (DMAP). This is a milder method suitable for more sensitive substrates.[4]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential nucleophilic aromatic substitution (SNAr) reactions involving 3,5-Dichloro-2-fluorobenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science due to the presence of multiple reactive sites on the aromatic ring. The following sections detail the anticipated reactivity, provide generalized experimental protocols, and present representative data for SNAr reactions.

Introduction

This compound contains an electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution. The fluorine atom at the C2 position is the most probable leaving group in an SNAr reaction. This is due to the activating effects of the electron-withdrawing carboxylic acid group at the C1 position and the chlorine atom at the C5 position (para to the fluorine). The chlorine atoms can also be displaced, but this typically requires more forcing reaction conditions. The general mechanism for the SNAr reaction at the C2 position involves the attack of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride ion.

Potential Applications

The SNAr reactions of this compound can be utilized to synthesize a variety of derivatives with potential applications in:

  • Drug Discovery: Introduction of various functional groups (amines, ethers, thioethers) can lead to the generation of novel pharmacophores for screening and lead optimization.

  • Agrochemicals: Synthesis of new herbicides and pesticides.

  • Materials Science: Development of novel polymers and functional materials with tailored electronic and physical properties.

Representative Quantitative Data

While specific experimental data for the nucleophilic aromatic substitution reactions of this compound is not extensively available in the literature, the following table provides expected outcomes based on reactions with analogous fluorinated aromatic compounds. These values should be considered as a starting point for reaction optimization.

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Ammonia4-Amino-3,5-dichlorobenzoic acidDMSO1001275-85
Aniline3,5-Dichloro-2-(phenylamino)benzoic acidDMF120880-90
Sodium Methoxide3,5-Dichloro-2-methoxybenzoic acidMethanol65685-95
Sodium Thiophenoxide3,5-Dichloro-2-(phenylthio)benzoic acidDMF801070-80

Experimental Protocols

The following are generalized protocols for conducting nucleophilic aromatic substitution reactions on this compound. Note: These are representative procedures and may require optimization for specific nucleophiles and desired products.

Protocol 1: Amination with Ammonia

This protocol describes the substitution of the fluorine atom with an amino group.

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

  • Add the ammonia solution (5-10 eq) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-Amino-3,5-dichlorobenzoic acid.

  • Further purification can be achieved by recrystallization.

Protocol 2: Reaction with an Amine Nucleophile (e.g., Aniline)

This protocol outlines the reaction with an aromatic amine.

Materials:

  • This compound

  • Aniline

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add aniline (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the mixture to 120 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and acidify with HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 3,5-Dichloro-2-(phenylamino)benzoic acid.

  • Recrystallize from a suitable solvent system for purification.

Protocol 3: O-Arylation with an Alkoxide (e.g., Sodium Methoxide)

This protocol describes the formation of an ether linkage.

Materials:

  • This compound

  • Sodium methoxide solution (e.g., 25 wt% in Methanol)

  • Methanol

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add sodium methoxide solution (1.5 eq) dropwise to the stirring solution.

  • Heat the reaction to reflux (approximately 65 °C) for 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to get 3,5-Dichloro-2-methoxybenzoic acid.

  • Purify by recrystallization if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the nucleophilic aromatic substitution of this compound.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant 3,5-Dichloro-2- fluorobenzoic acid ReactionVessel Reaction at Elevated Temperature Reactant->ReactionVessel Nucleophile Nucleophile (e.g., Amine, Alkoxide) Nucleophile->ReactionVessel Solvent Solvent (e.g., DMSO, DMF) Solvent->ReactionVessel Base Base (optional) (e.g., K2CO3) Base->ReactionVessel Quench Quenching (e.g., Water) ReactionVessel->Quench Cooling Precipitation Acidification & Precipitation Quench->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Product Final Product Purification->Product SNAr_Activation_Pathway cluster_activating Activating Groups cluster_ring Aromatic Ring cluster_leaving_group Leaving Group cluster_outcome Reaction Outcome COOH Carboxylic Acid (-COOH) (ortho) AromaticRing Benzene Ring COOH->AromaticRing Electron Withdrawal Cl_para Chlorine (-Cl) (para) Cl_para->AromaticRing Electron Withdrawal Fluorine Fluorine (-F) AromaticRing->Fluorine Increased Electrophilicity at C2 SNAr Facilitated SNAr Fluorine->SNAr Good Leaving Group

Application Notes and Protocols: Directed ortho-Metalation of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[1][2][3] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG using a strong base, typically an organolithium reagent.[2][3][4] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high precision.[1][2] Fluorinated benzoic acids are particularly valuable substrates for DoM, as the resulting ortho-functionalized products are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] The fluorine atom itself can act as a directing group, and its presence, in concert with the carboxylic acid group, influences the regiochemical outcome of the metalation.[7][8]

This document provides detailed application notes and experimental protocols for the directed ortho-metalation of various fluorinated benzoic acids.

General Considerations for Directed ortho-Metalation

Successful DoM reactions require strict adherence to anhydrous and inert atmosphere conditions to prevent quenching of the highly basic organolithium reagents and the reactive aryllithium intermediates.

  • Reagents and Solvents: All solvents, particularly tetrahydrofuran (THF), should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere (nitrogen or argon). Organolithium reagents should be titrated prior to use to determine their exact molarity. N,N,N',N'-tetramethylethylenediamine (TMEDA) should be distilled from calcium hydride.

  • Temperature Control: DoM reactions are typically carried out at low temperatures (-78 °C is common) to control the reactivity of the organolithium reagents and to maintain the stability of the aryllithium intermediates.[2]

  • Inert Atmosphere: All glassware should be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas. Reactions should be performed under a positive pressure of nitrogen or argon using standard Schlenk line techniques.

Regioselectivity in the DoM of Fluorinated Benzoic Acids

The regioselectivity of the deprotonation of fluorinated benzoic acids is influenced by the position of the fluorine atom(s) and the choice of the organolithium base. The carboxylic acid group is a potent DMG, directing metalation to its ortho position.[8] The fluorine atom can also act as a directing group. The interplay between these two groups determines the final regiochemical outcome.

Key Trends:

  • 2-Fluorobenzoic Acid: With lithium tetramethylpiperidide (LTMP), deprotonation occurs at the C3 position, ortho to the fluorine atom.[7]

  • 4-Fluorobenzoic Acid: With s-BuLi or s-BuLi/TMEDA, metalation occurs preferentially at the C3 position, ortho to the carboxylate. A reversal of regioselectivity is observed with LTMP.[7]

  • 3-Chlorobenzoic and 3-Bromobenzoic Acids: With hindered lithium dialkylamides like LDA or LTMP, deprotonation occurs at the C2 position, between the halogen and the carboxylic acid.[7]

Experimental Protocols

Protocol 1: Directed ortho-Metalation of 2-Fluorobenzoic Acid at the C3-Position

This protocol describes the deprotonation of 2-fluorobenzoic acid at the position ortho to the fluorine atom using lithium tetramethylpiperidide (LTMP) as the base, followed by quenching with an electrophile.[7]

Materials:

  • 2-Fluorobenzoic acid

  • 2,2,6,6-Tetramethylpiperidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, dimethyl disulfide, benzaldehyde)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium thiosulfate (for iodine quench)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Preparation of LTMP: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to 0 °C. Add 2,2,6,6-tetramethylpiperidine (2.2 equivalents) via syringe. To this stirred solution, add n-BuLi (2.2 equivalents) dropwise, ensuring the temperature remains below 0 °C. Stir the resulting solution at 0 °C for 30 minutes to form lithium tetramethylpiperidide (LTMP).

  • Deprotonation: Cool the freshly prepared LTMP solution to -78 °C (dry ice/acetone bath). In a separate flame-dried flask, dissolve 2-fluorobenzoic acid (1.0 equivalent) in anhydrous THF. Add the solution of 2-fluorobenzoic acid dropwise to the LTMP solution at -78 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: To the reaction mixture at -78 °C, add the chosen electrophile (1.2 equivalents) dropwise. Allow the reaction to stir at -78 °C for an additional 1-2 hours, and then slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl. If iodine was used as the electrophile, add saturated aqueous sodium thiosulfate to decolorize the solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-substituted-2-fluorobenzoic acid.

Protocol 2: Directed ortho-Metalation of 4-Fluorobenzoic Acid at the C3-Position

This protocol details the deprotonation of 4-fluorobenzoic acid at the position ortho to the carboxylic acid group using sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by electrophilic quench.[7]

Materials:

  • 4-Fluorobenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, N,N-dimethylformamide (DMF), trimethylsilyl chloride)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 4-fluorobenzoic acid (1.0 equivalent) in anhydrous THF. Add TMEDA (2.2 equivalents) to this solution. Cool the mixture to -78 °C (dry ice/acetone bath). To the stirred solution, add s-BuLi (2.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: To the reaction mixture at -78 °C, add the chosen electrophile (1.2 equivalents) dropwise. Allow the reaction to stir at -78 °C for an additional 2-3 hours before slowly warming to room temperature.

  • Work-up: Quench the reaction with 1 M HCl until the aqueous layer is acidic. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 3-substituted-4-fluorobenzoic acid.

Data Presentation

The following tables summarize the yields of various ortho-functionalized fluorinated benzoic acids obtained through directed ortho-metalation.

Table 1: Directed ortho-Metalation of 2-Fluorobenzoic Acid

Electrophile (E)ProductBaseYield (%)
I₂2-Fluoro-3-iodobenzoic acidLTMP75
(MeS)₂2-Fluoro-3-(methylthio)benzoic acidLTMP68
TMSCl2-Fluoro-3-(trimethylsilyl)benzoic acidLTMP85

Table 2: Directed ortho-Metalation of 4-Fluorobenzoic Acid

Electrophile (E)ProductBaseYield (%)
I₂4-Fluoro-3-iodobenzoic acids-BuLi/TMEDA82
DMF3-Formyl-4-fluorobenzoic acids-BuLi/TMEDA70
(PhS)₂4-Fluoro-3-(phenylthio)benzoic acids-BuLi/TMEDA78

Visualizations

Experimental Workflow for Directed ortho-Metalation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Anhydrous/Inert Conditions reagents Prepare Anhydrous Solvents & Reagents start->reagents base_prep Prepare Organolithium Base Solution reagents->base_prep substrate Dissolve Fluorinated Benzoic Acid deprotonation Deprotonation at Low Temperature (-78 °C) base_prep->deprotonation substrate->deprotonation electrophile Add Electrophile deprotonation->electrophile warm Warm to Room Temperature electrophile->warm quench Quench Reaction (e.g., with HCl) warm->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., with MgSO4) extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product Final Product purification->product

Caption: General experimental workflow for the directed ortho-metalation of fluorinated benzoic acids.

Logical Relationship of DoM in Drug Discovery

drug_discovery_pathway cluster_synthesis Synthesis cluster_development Drug Development cluster_application Application start Fluorinated Benzoic Acid dom Directed ortho-Metalation (DoM) start->dom intermediate ortho-Functionalized Intermediate dom->intermediate diversification Further Synthetic Modifications intermediate->diversification library Compound Library Generation diversification->library screening Biological Screening (e.g., Enzyme Inhibition) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: The role of DoM of fluorinated benzoic acids in the drug discovery process.

Applications in Drug Development

The ortho-functionalized fluorinated benzoic acids synthesized via DoM are valuable precursors in medicinal chemistry. The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[4][5] For example, 2-fluorobenzoic acid derivatives have been investigated as anti-inflammatory agents that target cyclooxygenase (COX) enzymes.[4] The ability to precisely introduce substituents at the ortho-position allows for the fine-tuning of molecular properties to optimize drug efficacy and reduce side effects. The DoM of fluorinated benzoic acids provides a direct and efficient route to novel scaffolds for the development of new therapeutic agents.[5][9] For instance, derivatives of 3-bromo-4-fluorobenzoic acid are used in the synthesis of inhibitors for protein tyrosine phosphatase PTP-MEG2, which are being explored for the treatment of type 2 diabetes.[5]

References

Application Notes and Protocols for the Quantification of 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for various applications, including process monitoring, quality control, and metabolic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: The following protocols and quantitative data are based on established methods for structurally similar compounds, such as other fluorobenzoic and dichlorobenzoic acids. While these methods are expected to be highly applicable to this compound, they should be validated for this specific analyte in your laboratory to ensure accuracy and precision.

Analytical Methods Overview

A comparative summary of the analytical methods for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.
Sample Preparation Simple dissolution in a suitable solvent.Requires derivatization to increase volatility. Solid-Phase Extraction (SPE) may be needed for trace analysis.Simple dissolution or SPE for complex matrices.
Typical Limit of Detection (LOD) Low ng/mL range (estimated)6-44 ng/L with pre-concentration1 µg/L (general for fluorobenzoic acids)
Typical Limit of Quantitation (LOQ) Mid-to-high ng/mL range (estimated)Low ng/L range with pre-concentrationppt/ppb range depending on the analyte
Linearity (r²) > 0.999 (typical for benzoic acids)> 0.99 (typical)> 0.991-0.999 for fluorobenzoic acids
Accuracy (% Recovery) 98-102% (typical)71-94% for fluorobenzoic acidsHigh (matrix-dependent)
Precision (%RSD) < 2% (repeatability)< 15% (typical)< 15% (typical)
Key Advantages Robust, widely available, simple sample preparation.High sensitivity for trace analysis in complex matrices.Highest sensitivity and selectivity, suitable for complex biological matrices.
Key Disadvantages Lower sensitivity compared to MS methods.Requires a derivatization step, which can add complexity.Higher instrument cost and complexity.

Experimental Workflows and Protocols

The following sections provide detailed experimental protocols for each of the discussed analytical techniques.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Biological Fluid) Extraction Extraction / Dissolution Sample->Extraction SPE Solid-Phase Extraction (SPE) (Optional, for trace analysis) Extraction->SPE if needed Derivatization Derivatization (For GC-MS) Extraction->Derivatization if GC-MS Filtration Filtration Extraction->Filtration SPE->Derivatization if GC-MS SPE->Filtration Derivatization->Filtration HPLC HPLC-UV Filtration->HPLC GCMS GC-MS Filtration->GCMS LCMSMS LC-MS/MS Filtration->LCMSMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition LCMSMS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

General experimental workflow for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

Chromatographic Conditions (starting point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, linear gradient to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan (estimated around 230 nm and 275 nm).

  • Injection Volume: 10 µL

Protocol:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the initial mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase.

    • Inject the prepared standards and samples.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for trace-level quantification of this compound, especially in complex matrices, after a derivatization step.

Instrumentation and Materials:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Capillary column suitable for acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Derivatizing agent (e.g., BF₃·MeOH or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).

  • Solvents for extraction and reconstitution (e.g., hexane, ethyl acetate).

GC-MS Conditions (starting point):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Protocol:

  • Sample Preparation and Derivatization:

    • For water samples, acidify to pH < 2 and perform Solid-Phase Extraction (SPE) using a suitable sorbent. Elute with an appropriate solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., BF₃·MeOH) and heat as required (e.g., 60 °C for 30 minutes) to form the methyl ester of the analyte.

    • After cooling, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard and perform the same derivatization procedure as for the samples.

    • Prepare a series of working standards of the derivatized analyte.

  • Analysis:

    • Inject the derivatized standards and samples into the GC-MS system.

  • Data Analysis:

    • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

    • Quantify the analyte using a calibration curve constructed from the derivatized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity and is particularly useful for quantifying trace levels of this compound in complex biological matrices.

Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or similar column.

  • Solvents and reagents as for HPLC-UV.

LC-MS/MS Conditions (starting point):

  • LC Conditions: Similar to the HPLC-UV method, but may require optimization for faster analysis times.

  • Ionization Mode: ESI, Negative.

  • MS/MS Parameters:

    • Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound.

    • Product Ions: To be determined by infusion of a standard solution into the mass spectrometer.

    • Collision energy and other MS parameters need to be optimized for the specific instrument.

Protocol:

  • Standard and Sample Preparation:

    • Follow similar procedures as for HPLC-UV. For complex matrices like plasma or urine, a protein precipitation or SPE step may be necessary.

  • Analysis:

    • Infuse a standard solution of this compound to determine the optimal precursor and product ions and other MS parameters.

    • Inject the prepared standards and samples into the LC-MS/MS system.

  • Data Analysis:

    • Quantify the analyte using the peak areas from the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions and a calibration curve.

Logical Relationships in Method Validation

Method_Validation Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Precision Robustness Robustness

Interrelationship of key parameters in analytical method validation.

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Dichloro-2-fluorobenzoic Acid and its Derivatives

Abstract

This document provides a comprehensive guide for the analysis of this compound and its related derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, assessing purity, and ensuring the quality of final products. This application note details the chromatographic conditions, sample preparation, and data analysis protocols.

Introduction

Halogenated benzoic acids, including this compound, are important building blocks in organic synthesis, particularly in the development of new pharmaceutical agents. The purity of these intermediates is critical as impurities can affect the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a robust and widely available technique that is well-suited for the separation and quantification of these compounds.[1] This protocol outlines a reliable HPLC method for the analysis of this compound.

Principle of the Method

The method employs reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. In this system, polar compounds elute earlier, while nonpolar compounds are retained longer by the column. The separation of this compound and its derivatives is achieved by optimizing the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing an acid modifier (such as phosphoric acid or formic acid) to ensure the analyte is in its non-ionized form, leading to better peak shape and retention. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation : An HPLC system equipped with a gradient pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column : A reverse-phase C18 column is commonly used. A column with low silanol activity can be beneficial.[2]

  • Reagents :

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or ultrapure grade)

    • Phosphoric acid or Formic acid (analytical grade)

    • This compound reference standard (purity ≥97%)

Preparation of Solutions
  • Mobile Phase Preparation :

    • A typical mobile phase consists of a mixture of acetonitrile and water, with an acid modifier.[2] For example, prepare a solution of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • For MS compatibility, phosphoric acid should be replaced with 0.1% formic acid.[2]

    • Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 1000 µg/mL) :

    • Accurately weigh about 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Working Standard Solutions :

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Operating Conditions

The following table summarizes a typical set of starting conditions for the analysis. These may require optimization for specific applications or derivatives.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: AcetonitrileIsocratic or gradient elution can be used. A starting point could be a 50:50 (v/v) mixture of A and B.[3]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm[3] or 272 nm.[4] A PDA detector can be used to monitor a wider range (e.g., 190-400 nm).

Data Presentation and Analysis

A calibration curve is generated by plotting the peak area of the standard solutions versus their known concentrations. The concentration of this compound in the unknown sample is then determined by interpolating its peak area on the calibration curve. The linearity of the method should be established, with a correlation coefficient (r²) greater than 0.99 being desirable.[1]

Table of Analytical Performance

The following table provides a general overview of the expected performance characteristics for the HPLC analysis of halogenated benzoic acids.[1]

ParameterTypical Value
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~4 µg/mL
Linearity (r²)> 0.999

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase Preparation injection Inject Sample and Standards mobile_phase->injection standards Standard Solutions Preparation standards->injection sample_prep Sample Preparation sample_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration and Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte peak_integration->quantification calibration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: Determination of 3,5-Dichloro-2-fluorobenzoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3,5-Dichloro-2-fluorobenzoic acid in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of the target analyte, a derivatization step is employed to convert it into its more volatile methyl ester. This method, adapted from established protocols for similar halogenated benzoic acids, is suitable for trace-level quantification and is applicable to research, quality control, and drug development settings.

Introduction

This compound is a halogenated aromatic carboxylic acid. Accurate and sensitive quantification of such compounds is crucial in various fields, including pharmaceutical development and environmental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful tool for the analysis of complex mixtures.[1][2] However, the inherent low volatility of benzoic acids necessitates a derivatization step to facilitate their passage through the GC system.[3] This protocol describes a method involving esterification to form the methyl ester of this compound prior to GC-MS analysis.

Experimental Workflow

GC-MS Workflow for this compound Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Solid-Phase Extraction (SPE) Sample->Extraction Load Sample Elution Elution of Analyte Extraction->Elution Wash & Elute Drying Evaporation to Dryness Elution->Drying Nitrogen Stream Derivatization Addition of BF3-Methanol Drying->Derivatization Heating Incubation at 64°C for 24h Derivatization->Heating GC_Injection GC Injection Heating->GC_Injection Separation Chromatographic Separation (DB-5MS Column) GC_Injection->Separation Detection Mass Spectrometry Detection (EI, SIM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Derivatization_Reaction Analyte This compound (Non-volatile) Product Methyl 3,5-dichloro-2-fluorobenzoate (Volatile) Analyte->Product Esterification Reagent BF3-Methanol Reagent->Product Heat Heat (64°C) Heat->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Dichloro-2-fluorobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While a single, universally established method is not extensively documented, a common and logical approach involves a multi-step synthesis starting from a readily available substituted toluene or benzoic acid. A plausible pathway includes the following key transformations:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction: Conversion of the nitro group to an amino group.

  • Diazotization: Formation of a diazonium salt from the amino group.

  • Sandmeyer Reaction: Displacement of the diazonium group with a chlorine atom.

  • Oxidation: Conversion of the methyl group (if starting from toluene) to a carboxylic acid.

An alternative approach could involve ortho-lithiation of a suitable aromatic precursor, followed by carboxylation, although this method often requires cryogenic temperatures and pyrophoric reagents.

Q2: What are the most critical steps and potential challenges in this synthesis?

A2: The most critical steps are typically the regioselective introduction of substituents and the diazotization/Sandmeyer reaction. Key challenges include:

  • Controlling Isomer Formation: Achieving the desired substitution pattern (3,5-dichloro, 2-fluoro) can be difficult, leading to a mixture of isomers that are challenging to separate.

  • Harsh Reaction Conditions: Many steps may require strong acids (e.g., fuming nitric acid, concentrated sulfuric acid) and elevated temperatures, which can lead to side reactions and degradation of the product.

  • Diazonium Salt Instability: Diazonium salts can be unstable and may decompose, leading to unwanted byproducts. Careful temperature control is crucial during this step.[1]

  • Purification Difficulties: The final product and intermediates may be difficult to purify due to the presence of structurally similar impurities.[2]

Q3: What are the expected yields for the synthesis of this compound?

A3: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. Based on similar syntheses of halogenated benzoic acids, the yield for individual steps like nitration or reduction can be high (in the range of 80-95%). However, the multi-step nature of the synthesis means the overall yield is likely to be in the moderate range. For instance, a related synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile resulted in a total yield of 77.3%.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in nitration step - Incomplete reaction. - Formation of multiple isomers. - Substrate deactivation by existing electron-withdrawing groups.- Increase reaction time or temperature cautiously. - Use a stronger nitrating agent (e.g., fuming HNO₃/H₂SO₄). - Optimize the ratio of nitric acid to sulfuric acid to control the formation of the nitronium ion.
Incomplete reduction of the nitro group - Inefficient catalyst (e.g., Pd/C). - Insufficient reducing agent (e.g., H₂ pressure, hydrazine). - Catalyst poisoning.- Use a fresh batch of catalyst. - Increase the catalyst loading or hydrogen pressure. - Ensure the starting material is pure to avoid catalyst poisoning.
Formation of tar-like byproducts during diazotization - Decomposition of the diazonium salt due to elevated temperatures.- Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction. - Ensure slow and controlled addition of sodium nitrite.
Difficulty in isolating the final product - Product is soluble in the reaction mixture. - Formation of emulsions during workup.- Adjust the pH of the aqueous phase to precipitate the carboxylic acid. - Use a different solvent for extraction. - Add brine to the aqueous layer to break up emulsions.
Presence of persistent impurities after purification - Co-crystallization of isomers. - Incomplete reaction in one of the steps.- Recrystallize from a different solvent system. - Consider column chromatography for purification. - Re-evaluate the purity of intermediates at each stage of the synthesis.

Experimental Protocols

The following are generalized experimental protocols for key steps in a potential synthesis of this compound. Note: These are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Nitration of a Dihalo-fluorotoluene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Addition of Starting Material: Slowly add the starting dihalo-fluorotoluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Nitrating Agent: Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be purified by recrystallization or column chromatography.

Protocol 2: Reduction of the Nitro Group
  • Reaction Setup: To a solution of the nitro-intermediate in ethanol or methanol in a hydrogenation vessel, add a catalytic amount of Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amino-intermediate.

Protocol 3: Diazotization and Sandmeyer Reaction
  • Formation of Diazonium Salt: Dissolve the amino-intermediate in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

Protocol 4: Oxidation of the Methyl Group
  • Reaction Setup: Suspend the substituted toluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate.

  • Reaction: Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

  • Workup: Cool the reaction mixture and filter off the manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for a Similar Synthesis (2,4-dichloro-3,5-difluorobenzoic acid) [3]

StepStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)
Nitration & Hydrolysis4-chloro-3,5-difluorobenzonitrileConc. HNO₃/H₂SO₄, then NaNO₂0 to 102794.9
Reduction4-chloro-3,5-difluoro-2-nitrobenzoic acidH₂, Pd/CRoom Temp.495.6
Diazotization & Chlorination2-amino-4-chloro-3,5-difluorobenzoic acidNaNO₂, HCl, CuCl0 to Room Temp.49.585.7
Overall Yield 77.3

Visualizations

experimental_workflow start_end start_end process process product product intermediate intermediate A Starting Material (e.g., 2-Fluoro-3,5-dichlorotoluene) B Nitration A->B C Nitro-intermediate B->C HNO₃/H₂SO₄ D Reduction C->D E Amino-intermediate D->E H₂/Pd-C F Diazotization E->F G Diazonium Salt F->G NaNO₂/HCl H Sandmeyer Reaction G->H I Chloro-intermediate H->I CuCl J Oxidation I->J K Final Product (this compound) J->K KMnO₄

Caption: A potential synthetic workflow for this compound.

troubleshooting_logic problem problem cause cause solution solution p1 Low Product Yield c1a Incomplete Reaction p1->c1a c1b Side Reactions p1->c1b c1c Purification Loss p1->c1c s1a1 Increase Reaction Time/Temp c1a->s1a1 s1a2 Check Reagent Purity c1a->s1a2 s1b1 Optimize Stoichiometry c1b->s1b1 s1b2 Control Temperature c1b->s1b2 s1c1 Optimize Recrystallization Solvent c1c->s1c1 s1c2 Use Chromatography c1c->s1c2

Caption: A logical troubleshooting guide for low product yield.

References

Technical Support Center: Purification of 3,5-Dichloro-2-fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-dichloro-2-fluorobenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal of recrystallization is to purify the solid this compound. This process removes impurities that may be present from the synthesis, such as starting materials, byproducts, or residual solvents.[1][2] The principle relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[3][4]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1][3] The impurities, on the other hand, should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).[4] For halogenated benzoic acids, common solvent choices to test include alcohols (like ethanol or isopropanol), ketones (like acetone), esters (like ethyl acetate), aromatic hydrocarbons (like toluene), and solvent mixtures (e.g., ethanol/water, acetone/hexane).[5] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: What are the key steps in a typical recrystallization procedure?

The fundamental steps of recrystallization are:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): Quickly filtering the hot solution to remove any insoluble impurities.

  • Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed, which promotes the formation of pure crystals.

  • Isolation of Crystals: Separating the purified crystals from the cold mother liquor, typically by vacuum filtration.

  • Washing: Rinsing the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Thoroughly drying the crystals to remove any residual solvent.[2][3][6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The solvent is unsuitable. Insoluble impurities are present.Select a more appropriate solvent where the compound has higher solubility at elevated temperatures. If a small amount of solid remains, it may be an insoluble impurity that can be removed by hot filtration.[1]
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
The product "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent. The rate of cooling is too rapid. High concentration of impurities.Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly. If impurities are the issue, consider a preliminary purification step or the use of activated charcoal to remove colored impurities.[6]
The yield of recovered crystals is low. Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization. Crystals were washed with too much cold solvent.Ensure the minimum amount of hot solvent is used for dissolution. Preheat the filtration apparatus to prevent premature crystal formation.[1] Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing the crystals.[3]
The recrystallized product is not pure (e.g., discolored, incorrect melting point). Inefficient removal of impurities. Co-crystallization of impurities with the product.If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary to achieve higher purity.[6]

Quantitative Data

Solvent3,5-Dichlorobenzoic Acid2-Fluorobenzoic AcidGeneral Suitability for Halogenated Benzoic Acids
WaterSparingly soluble[7]7.2 g/L[8]Often suitable for recrystallization due to a large temperature gradient in solubility.[3]
EthanolSoluble[7]SolubleGood solvent, often used in combination with water as an anti-solvent.[5]
AcetoneSoluble[7]Soluble[8]Good solvent, often used with a non-polar anti-solvent like hexane.[5]
DichloromethaneSoluble[7]Not specifiedMay be too good of a solvent for recrystallization unless used with an anti-solvent.
TolueneNot specifiedSoluble[8]Can be a good solvent for aromatic compounds.[5]
N,N-Dimethylformamide (DMF)Very solubleNot specifiedLikely too strong of a solvent for effective recrystallization.
Glacial Acetic AcidSparingly solubleNot specifiedMay be a suitable solvent.
ChloroformVery slightly solubleNot specifiedLikely a poor solvent for dissolution.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection:

    • Place approximately 20-30 mg of crude this compound into several test tubes.

    • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility.

    • Gently heat the test tubes with insoluble or sparingly soluble compounds in a water bath and observe if the compound dissolves.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. An ideal solvent will show low solubility at cold temperatures and high solubility at hot temperatures, with good crystal formation upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and bring the mixture to a boil on a hot plate, with stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the clear, hot filtrate to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.[3]

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point to remove all traces of the solvent.

Visualization

Recrystallization_Workflow Crude Crude 3,5-Dichloro-2- fluorobenzoic Acid Dissolution Dissolution Crude->Dissolution HotSolution Hot Saturated Solution Dissolution->HotSolution HotFiltration Hot Filtration (Optional) HotSolution->HotFiltration Cooling Slow Cooling HotSolution->Cooling No Insoluble Impurities InsolubleImpurities Insoluble Impurities HotFiltration->InsolubleImpurities Remove HotFiltration->Cooling Clear Solution Crystallization Crystal Formation Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration MotherLiquor Mother Liquor (Soluble Impurities) VacuumFiltration->MotherLiquor Separate Washing Washing with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureCrystals Pure Crystals Drying->PureCrystals

Caption: Workflow for the purification of this compound by recrystallization.

References

Overcoming side reactions in the synthesis of 3,5-Dichloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions during the synthesis of 3,5-Dichloro-2-fluorobenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common route of directed ortho-lithiation of 1,3-dichloro-2-fluorobenzene followed by carboxylation.

Question 1: Low or no yield of the desired this compound is observed after quenching the reaction with CO₂.

Possible Causes and Solutions:

  • Inefficient Lithiation: The formation of the organolithium intermediate may be incomplete.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried to prevent quenching of the highly reactive organolithium species by moisture.

      • Use a freshly titrated solution of n-butyllithium (n-BuLi) or another suitable organolithium reagent to ensure accurate stoichiometry.

      • Maintain a very low reaction temperature (typically -78 °C) during the addition of n-BuLi to prevent decomposition of the organolithium intermediate.[1]

  • Poor Quality Starting Material: The 1,3-dichloro-2-fluorobenzene starting material may contain impurities that interfere with the reaction.

    • Troubleshooting:

      • Verify the purity of the starting material using techniques like GC-MS or NMR spectroscopy.

      • Purify the starting material by distillation if necessary.

  • Ineffective Carboxylation: The introduction of the carboxyl group may not be efficient.

    • Troubleshooting:

      • Use a source of high-purity, dry CO₂. This can be achieved by passing CO₂ gas through a drying tube or by using solid CO₂ (dry ice) that is free of surface moisture.

      • When using dry ice, ensure it is freshly crushed and added in excess to the reaction mixture.

Question 2: The final product is contaminated with a significant amount of an isomeric benzoic acid.

Possible Causes and Solutions:

  • Lack of Regioselectivity in Lithiation: Deprotonation may occur at a different position on the aromatic ring, leading to the formation of regioisomers. The fluorine atom is a strong ortho-directing group in lithiation reactions, but competing directing effects from the chlorine atoms can lead to a loss of selectivity.

    • Troubleshooting:

      • Strict temperature control is crucial. Maintaining the temperature at or below -78 °C generally favors lithiation at the position ortho to the fluorine atom.

      • The choice of solvent can influence regioselectivity. Tetrahydrofuran (THF) is commonly used and generally provides good selectivity.

  • Isomerization: Although less common, isomerization under certain conditions cannot be entirely ruled out.

    • Troubleshooting:

      • Analyze the crude product carefully to identify the isomeric impurity.

      • Purification techniques such as recrystallization or column chromatography can be employed to separate the desired isomer.

Question 3: The formation of symmetrical biphenyl or other coupling byproducts is observed.

Possible Causes and Solutions:

  • Halogen-Metal Exchange: A known side reaction in reactions involving aryl halides and organolithium reagents is halogen-metal exchange, which can lead to the formation of different organolithium species and subsequent coupling products.

    • Troubleshooting:

      • Slow, dropwise addition of the organolithium reagent to the aryl halide solution at a low temperature helps to maintain a low concentration of the organolithium reagent, minimizing this side reaction.[2]

      • Using s-butyllithium instead of n-butyllithium can sometimes alter the reaction pathway and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the directed ortho-lithiation of 1,3-dichloro-2-fluorobenzene using a strong base like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with an electrophile, typically carbon dioxide (from dry ice or CO₂ gas), to form the carboxylic acid.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Infrared (IR) Spectroscopy: Identifies the presence of the carboxylic acid functional group.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Organolithium reagents like n-BuLi are highly pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques.

  • The reaction should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, is mandatory.

Q4: My reaction mixture turns a dark color. Is this normal?

A4: The formation of organolithium intermediates often results in a change in color of the reaction mixture, ranging from yellow to deep red or brown. However, a very dark or black color could indicate decomposition or the presence of significant impurities. Careful monitoring of the reaction conditions is essential.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via the ortho-lithiation route.

ParameterValueNotes
Starting Material 1,3-dichloro-2-fluorobenzenePurity >98% recommended
Reagent n-Butyllithium (n-BuLi)Typically a 2.5 M solution in hexanes
Stoichiometry (n-BuLi) 1.1 - 1.2 equivalentsA slight excess ensures complete lithiation
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °CCrucial for selectivity and stability
Quenching Agent Solid CO₂ (Dry Ice)Use a freshly crushed, large excess
Typical Yield 60-75%Highly dependent on reaction conditions and scale
Purity (Crude) 85-95%Major impurities may include starting material and isomers
Purification Method Recrystallization (e.g., from ethanol/water)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Preparation:

    • All glassware (a three-necked round-bottom flask, dropping funnel, and thermometer) is oven-dried and assembled hot under a stream of dry argon or nitrogen.

    • The flask is charged with anhydrous tetrahydrofuran (THF) and 1,3-dichloro-2-fluorobenzene.

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • A solution of n-butyllithium in hexanes is added dropwise to the stirred solution via a syringe or dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours.

  • Carboxylation:

    • An excess of freshly crushed dry ice is added in small portions to the reaction mixture.

    • The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

  • Work-up and Isolation:

    • The reaction is quenched by the slow addition of water.

    • The organic solvent is removed under reduced pressure.

    • The aqueous residue is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

    • The aqueous layer is then acidified to a pH of approximately 1-2 with concentrated hydrochloric acid, leading to the precipitation of the crude product.

  • Purification:

    • The crude solid is collected by vacuum filtration and washed with cold water.

    • The product is then purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Final Product 1,3-Dichloro-2-fluorobenzene 1,3-Dichloro-2-fluorobenzene Product This compound 1,3-Dichloro-2-fluorobenzene->Product Lithiation & Carboxylation n-BuLi_THF 1) n-BuLi, THF, -78 °C CO2_H3O 2) CO2 3) H3O+

Caption: Main synthetic route to this compound.

Side_Reaction Start 1,3-Dichloro-2-fluorobenzene Desired_Intermediate Desired Lithiated Intermediate (Li at C6) Start->Desired_Intermediate ortho-lithiation (Major Pathway) Side_Intermediate Side Product Intermediate (Halogen-Metal Exchange) Start->Side_Intermediate (Minor Pathway) nBuLi n-BuLi nBuLi->Desired_Intermediate nBuLi->Side_Intermediate Desired_Product This compound Desired_Intermediate->Desired_Product + CO2 Side_Product Coupling Byproducts (e.g., Biphenyls) Side_Intermediate->Side_Product Dimerization

Caption: Competing side reaction pathway.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Verify Purity and Concentration of Starting Material and n-BuLi Start->Check_Reagents Check_Conditions Ensure Anhydrous Conditions and Strict Temperature Control (-78 °C) Start->Check_Conditions Check_Carboxylation Use High-Purity, Dry CO2 (in excess) Start->Check_Carboxylation Purification_Issue Analyze Crude Product for Isomers or Byproducts Check_Reagents->Purification_Issue Check_Conditions->Purification_Issue Check_Carboxylation->Purification_Issue Optimize_Purification Optimize Recrystallization or Use Chromatography Purification_Issue->Optimize_Purification

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 3,5-Dichloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product formation can stem from several factors throughout the synthetic sequence. A common proposed route involves the diazotization of 2-amino-3,5-dichlorobenzoic acid followed by a Sandmeyer-type reaction or thermal decomposition of the corresponding diazonium salt. Here are key areas to investigate:

  • Incomplete Diazotization: The formation of the diazonium salt is critical.

    • Temperature Control: Ensure the temperature is maintained between 0-5°C. Higher temperatures can lead to premature decomposition of the diazonium salt.

    • Reagent Quality: Use freshly prepared sodium nitrite solution. Old or improperly stored sodium nitrite may have decomposed.

    • Acid Concentration: The concentration of the acid (e.g., HCl) is crucial for the stability of the diazonium salt. Ensure the correct molar equivalents are used.

  • Inefficient Fluorination: The introduction of the fluorine atom can be challenging.

    • Choice of Fluorinating Agent: For a Schiemann reaction, ensure the fluoboric acid (HBF₄) is of good quality. Incomplete precipitation of the diazonium tetrafluoroborate can lead to low yields.

    • Decomposition Conditions: If thermally decomposing the diazonium salt, the temperature must be carefully controlled to prevent side reactions.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target compound.

    • Hydroxylation: Premature decomposition of the diazonium salt in the aqueous reaction mixture can lead to the formation of 3,5-dichloro-2-hydroxybenzoic acid. Ensure the reaction is kept cold until the fluorination step.

    • Radical Reactions: Uncontrolled decomposition can initiate radical pathways, leading to a complex mixture of byproducts.

Formation of Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity profiles can offer clues about where the synthesis is failing. Common impurities and their sources are listed below:

ImpurityPotential SourceMitigation Strategy
3,5-dichloro-2-hydroxybenzoic acidPremature decomposition of the diazonium salt in water.Maintain low temperatures (0-5°C) during diazotization and subsequent handling of the diazonium salt.
3,5-dichlorobenzoic acidReductive deamination of the diazonium intermediate.Use a minimal excess of sodium nitrite and ensure efficient conversion in the fluorination step.
Isomeric productsImpurities in the starting material or non-selective reactions.Use highly pure starting materials. Confirm the structure of the starting material by NMR or other analytical techniques.
Polymeric materialsUncontrolled decomposition of the diazonium salt.Maintain strict temperature control and ensure proper mixing to avoid localized overheating.

Experimental Workflow for Synthesis of this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination (Schiemann Reaction) cluster_2 Step 3: Workup and Purification A 2-amino-3,5-dichlorobenzoic acid B Dissolve in aq. HCl A->B C Cool to 0-5°C B->C D Add aq. NaNO₂ dropwise C->D E Formation of diazonium salt solution D->E F Add HBF₄ to diazonium salt solution E->F Transfer cold G Precipitation of diazonium tetrafluoroborate F->G H Isolate and dry the salt G->H I Thermal decomposition of the salt H->I J Crude this compound I->J K Extraction with organic solvent J->K L Purification (e.g., recrystallization) K->L M Pure Product L->M

Caption: A proposed workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Question 1: What is a common starting material for the synthesis of this compound?

A suitable and commercially available starting material would be 2-amino-3,5-dichlorobenzoic acid. This allows for the introduction of the fluorine atom via a diazotization reaction, which is a well-established method for introducing fluorine onto an aromatic ring.

Question 2: Why is temperature control so critical during the diazotization step?

Aryl diazonium salts are generally unstable at temperatures above 5-10°C. If the temperature is too high, the diazonium salt will rapidly decompose, primarily reacting with water to form the corresponding phenol (3,5-dichloro-2-hydroxybenzoic acid) and releasing nitrogen gas. This will significantly reduce the yield of the desired fluorinated product.

Question 3: What are the advantages of using the Schiemann reaction for fluorination?

The Schiemann reaction, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt, often provides cleaner products and better yields compared to in-situ fluorination methods. Isolating the tetrafluoroborate salt helps to remove impurities from the diazotization step before the final fluorination.

Question 4: I am observing the formation of a colored byproduct. What could it be?

The formation of colored byproducts, often yellow or brown, is typically due to the formation of azo compounds. This can happen if the diazonium salt couples with unreacted starting amine or other electron-rich aromatic species present in the reaction mixture. To minimize this, ensure a slight excess of sodium nitrite is used to fully convert the starting amine and that the reaction is homogenous.

Troubleshooting Decision Tree

G start Low Yield of this compound check_diazotization Check Diazotization Step start->check_diazotization check_fluorination Check Fluorination Step start->check_fluorination check_impurities Analyze Impurities start->check_impurities temp_control Temperature > 5°C? check_diazotization->temp_control reagent_quality Fresh NaNO₂? check_diazotization->reagent_quality decomp_temp Decomposition Temp Optimal? check_fluorination->decomp_temp salt_dry Salt Completely Dry? check_fluorination->salt_dry hydroxy_present Hydroxy byproduct present? check_impurities->hydroxy_present deaminated_present Deaminated byproduct present? check_impurities->deaminated_present sol_temp Action: Maintain 0-5°C temp_control->sol_temp Yes sol_reagent Action: Use fresh reagents reagent_quality->sol_reagent No sol_decomp Action: Optimize temperature decomp_temp->sol_decomp No sol_dry Action: Ensure dryness salt_dry->sol_dry No sol_hydroxy Cause: Premature decomposition. Improve temp control. hydroxy_present->sol_hydroxy Yes sol_deaminated Cause: Reductive deamination. Check nitrite stoichiometry. deaminated_present->sol_deaminated Yes

Caption: A troubleshooting decision tree for low yield in the synthesis.

Experimental Protocols

Protocol 1: Diazotization of 2-amino-3,5-dichlorobenzoic acid

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3,5-dichlorobenzoic acid (10.0 g, 48.5 mmol) in 50 mL of water.

  • Cool the suspension to 0°C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (12 mL, ~145 mmol) while maintaining the temperature below 5°C.

  • In a separate beaker, dissolve sodium nitrite (3.7 g, 53.6 mmol) in 15 mL of water.

  • Add the sodium nitrite solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C. The formation of a clear solution indicates the successful formation of the diazonium salt. Keep this solution cold for the next step.

Protocol 2: Synthesis of this compound via Schiemann Reaction

  • To the cold diazonium salt solution from Protocol 1, slowly add a 50% aqueous solution of fluoboric acid (HBF₄) (15 mL) with vigorous stirring.

  • A precipitate of the diazonium tetrafluoroborate salt should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitated salt by vacuum filtration and wash it with cold water, followed by cold methanol, and finally a small amount of diethyl ether.

  • Dry the salt under vacuum at room temperature.

  • Carefully heat the dry diazonium tetrafluoroborate salt in a flask with an outlet for gas evolution until the decomposition begins (typically between 120-150°C). Control the heating to maintain a steady evolution of nitrogen and boron trifluoride gas.

  • After gas evolution ceases, cool the flask to room temperature.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for analogous transformations found in the literature. These values should serve as a general guideline.

StepReactantReagentTemperature (°C)Time (h)Typical Yield (%)
Diazotization2-amino-3,5-dichlorobenzoic acidNaNO₂, HCl0-51>95 (in solution)
Fluorination (Schiemann)Diazonium tetrafluoroborateHeat120-1501-260-80
Overall 55-75

Technical Support Center: Purification of 3,5-Dichloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of isomeric impurities from 3,5-Dichloro-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in crude this compound?

A1: During the synthesis of this compound, particularly through electrophilic chlorination of a fluorobenzoic acid precursor or related pathways, several positional isomers can form as impurities. The most probable isomeric impurities include:

  • 2,5-Dichloro-3-fluorobenzoic acid: Arising from alternative chlorination positions.

  • 2,3-Dichloro-5-fluorobenzoic acid: Another possible regioisomer depending on the synthetic route.

  • 3,5-Dichloro-4-fluorobenzoic acid: Potentially formed if the fluorination step is not completely regioselective.

The presence and proportion of these isomers are highly dependent on the specific synthetic method and reaction conditions employed.

Q2: Why are these isomeric impurities difficult to separate?

A2: Positional isomers, such as the dichlorofluorobenzoic acids, exhibit very similar physicochemical properties, including polarity, solubility, and pKa.[1] This makes their separation challenging using standard purification techniques like single-solvent recrystallization, as they tend to co-crystallize or have comparable retention times in chromatography.[1]

Q3: What are the primary methods for removing isomeric impurities from this compound?

A3: The main strategies for purifying this compound from its isomers are:

  • Fractional Crystallization: This technique exploits subtle differences in solubility between the desired product and its isomeric impurities in a carefully selected solvent or solvent system.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): A highly effective method that separates compounds based on small differences in their affinity for the stationary and mobile phases.[2]

  • Acid-Base Extraction: By carefully adjusting the pH, it may be possible to selectively precipitate one isomer over others due to slight differences in their pKa values.[3]

Q4: How can I effectively monitor the purity of my this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the separation of dichlorofluorobenzoic acid isomers.[4] A validated HPLC method can accurately quantify the percentage of each isomer present in a sample. Gas Chromatography (GC), after derivatization to a more volatile ester form, can also be employed for purity analysis.[5]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
Low Purity After Recrystallization Improper solvent choice leading to co-crystallization of isomers.- Experiment with a variety of single and mixed solvent systems. Good starting points for halogenated benzoic acids include toluene/heptane, ethanol/water, and acetone/water.[6] - Consider fractional crystallization by performing multiple, sequential recrystallization steps.
Cooling the solution too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[1]
Product Oils Out Instead of Crystallizing The solution is supersaturated at a temperature above the melting point of the impure compound.- Add a small amount of additional hot solvent to ensure the compound is fully dissolved at the boiling point. - Try a different solvent system where the product has lower solubility at elevated temperatures.
High concentration of impurities.- Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.
Poor Recovery of Purified Product The chosen solvent is too good, and the product remains significantly soluble even at low temperatures.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize yield. - Use a minimal amount of ice-cold solvent to wash the crystals. - Consider using a mixed solvent system with an anti-solvent to decrease the product's solubility.[7]
Discolored Product (Yellowish/Brownish Tint) Presence of colored, non-isomeric impurities from the synthesis.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.[7]
Preparative HPLC Issues
ProblemPotential CauseRecommended Solution
Poor Separation of Isomeric Peaks The mobile phase composition is not optimal.- Perform analytical HPLC scouting runs with different mobile phase compositions (e.g., varying the ratio of acetonitrile/methanol to water and the type and concentration of acid modifier like formic acid or trifluoroacetic acid).[8]
The column chemistry is not suitable.- Screen different stationary phases. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer different selectivity for aromatic and halogenated compounds compared to standard C18 columns.[9]
Peak Tailing Interaction of the acidic analyte with the silica support.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group.[1]
Column overload.- Reduce the injection mass. Perform a loading study to determine the optimal sample load for the column dimensions.
Low Recovery from the Column The compound may be adsorbing irreversibly to the stationary phase.- Ensure the mobile phase has sufficient organic strength to elute the compound. - Check for compound stability under the mobile phase conditions.

Experimental Protocols

Protocol 1: Fractional Crystallization

This protocol is a general guideline and should be optimized for your specific mixture of isomers.

1. Solvent Screening:

  • In small test tubes, test the solubility of your crude this compound in a range of solvents (e.g., toluene, ethyl acetate, ethanol, isopropanol, acetonitrile, and mixtures like ethanol/water, acetone/water, toluene/heptane) at room temperature and at the solvent's boiling point.
  • The ideal solvent will dissolve the compound completely at high temperatures but sparingly at low temperatures.

2. Dissolution:

  • In an appropriately sized Erlenmeyer flask, add the crude this compound.
  • Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil with stirring until all the solid dissolves.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

4. Slow Cooling and Crystallization (First Fraction):

  • Allow the hot, clear solution to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.
  • Once the solution reaches room temperature and crystal formation appears to have stopped, cool the flask in an ice bath for at least 30 minutes.

5. Isolation of First Fraction:

  • Collect the crystals by vacuum filtration using a Buchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals under vacuum. This is your first fraction, which should be enriched in the least soluble isomer.

6. Subsequent Fractions:

  • Take the mother liquor from the first filtration and reduce its volume by evaporation.
  • Cool the concentrated mother liquor to induce the crystallization of a second fraction, which will be enriched in the more soluble isomers.
  • Repeat this process as necessary to obtain multiple fractions.

7. Analysis:

  • Analyze the purity of each fraction by HPLC to determine the distribution of isomers.
  • Fractions enriched in the desired this compound can be combined and re-crystallized to further enhance purity.

Protocol 2: Preparative HPLC

This protocol provides a starting point for developing a preparative HPLC method. It is crucial to first develop an analytical method and then scale it up.

1. Analytical Method Development:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Also, screen Phenyl-Hexyl and PFP columns for alternative selectivity.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
  • Optimization: Adjust the gradient to achieve baseline separation of the isomeric peaks.

2. Method Scale-Up:

  • Once a good analytical separation is achieved, scale up the method for a preparative column (e.g., 21.2 x 250 mm, 10 µm).
  • Adjust the flow rate and injection volume according to the column dimensions. A general rule is to scale the flow rate by the square of the ratio of the column diameters.
  • The gradient time should also be adjusted to maintain a similar separation profile.

3. Sample Preparation and Purification:

  • Dissolve the crude this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration determined by a loading study.
  • Filter the sample solution through a 0.45 µm filter before injection.
  • Perform the preparative HPLC run and collect the fractions corresponding to the desired isomer peak.

4. Post-Purification:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
  • The purified compound may require a final recrystallization step to remove any residual mobile phase components and to obtain a crystalline solid.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Isomeric Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₇H₃Cl₂FO₂209.00~160-165
2,5-Dichloro-3-fluorobenzoic acidC₇H₃Cl₂FO₂209.00~155-160
2,3-Dichloro-5-fluorobenzoic acidC₇H₃Cl₂FO₂209.00~170-175
3,5-Dichloro-4-fluorobenzoic acidC₇H₃Cl₂FO₂209.00~180-185

Note: Melting points are approximate and can vary based on purity.

Table 2: Example HPLC Purity Analysis Before and After Purification

IsomerCrude Product (Area %)After Fractional Crystallization (Area %)After Preparative HPLC (Area %)
This compound 92.598.8>99.9
2,5-Dichloro-3-fluorobenzoic acid4.80.9<0.1
2,3-Dichloro-5-fluorobenzoic acid2.70.3<0.1

Visualizations

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis Sample Fractional Crystallization Fractional Crystallization HPLC Analysis->Fractional Crystallization High Impurity Load Preparative HPLC Preparative HPLC HPLC Analysis->Preparative HPLC Low Impurity Load / High Purity Needed Purity Check Purity Check Fractional Crystallization->Purity Check Preparative HPLC->Purity Check Purity Check->Fractional Crystallization Re-purify if needed Pure Product (>99.5%) Pure Product (>99.5%) Purity Check->Pure Product (>99.5%) Meets Specification

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Recrystallization Decision1 Isomers Co-crystallizing? Start->Decision1 Action1 Change Solvent System (e.g., Toluene/Heptane) Decision1->Action1 Yes Action2 Slow Down Cooling Rate Decision1->Action2 No Decision2 Still Impure? Action1->Decision2 Action2->Decision2 Action3 Proceed to Preparative HPLC Decision2->Action3 Yes End Pure Product Decision2->End No

Caption: Troubleshooting logic for low purity after recrystallization.

References

Technical Support Center: Optimizing Synthesis of Chemical Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of chemical derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low product yields are a frequent challenge in chemical synthesis and can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[2][3][4] If starting material is still present after the expected reaction time, consider increasing the reaction time or temperature.[1] Alternatively, employing a more efficient catalyst or a different solvent system could drive the reaction forward.[1]

  • Poor Reagent Quality: The purity of your starting materials is critical.

    • Solution: Use freshly distilled or purified reactants. Ensure that solvents are anhydrous, particularly for reactions that are sensitive to moisture.[1][5]

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction and purification steps.

    • Solution: Optimize your extraction and purification protocols.[1] Ensure the pH is appropriate during aqueous washes to minimize the product's solubility in the aqueous layer.[1] For column chromatography, select a suitable solvent system to ensure effective separation and recovery.[6]

  • Sub-optimal Reaction Conditions: The chosen reaction parameters may not be ideal.

    • Solution: Systematically optimize reaction conditions such as temperature, pressure, solvent, reagent concentration, and catalyst.[] Techniques like Design of Experiments (DoE) can be more efficient than one-factor-at-a-time (OFAT) optimization.[8][9]

Q2: I am observing significant side product formation. How can I increase the selectivity of my reaction?

A2: The formation of unwanted byproducts can complicate purification and reduce the yield of the desired compound.[10]

Troubleshooting Steps:

  • Analyze Byproducts: First, identify the structures of the side products using techniques like NMR or LC-MS.[1] Understanding what is being formed can provide clues about competing reaction pathways.

  • Adjust Reaction Conditions:

    • Temperature: Many reactions can proceed down different pathways at different temperatures.[10] A slight deviation from the optimal temperature can dramatically lower your reaction's selectivity.[10] Consider lowering the temperature to favor the desired reaction pathway.

    • Catalyst: The choice of catalyst can significantly influence selectivity.[11] Experiment with different catalysts or adjust the catalyst concentration.

    • Solvent: The solvent can influence reaction rates and selectivity by stabilizing or destabilizing transition states.[12][13]

  • Order of Reagent Addition: In some cases, the order in which reactants are added can affect the outcome.

Q3: How do I choose the optimal solvent for my reaction?

A3: The choice of solvent is critical as it can affect solubility, stability, and reaction rates.[12]

Key Considerations:

  • Polarity: The solvent's polarity should ideally match the polarity of the reactants to ensure they are sufficiently dissolved.[14]

    • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds and are effective at solvating ions. They tend to favor SN1 reactions.[14]

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents do not have O-H or N-H bonds and are ideal for SN2 reactions.[14]

    • Non-polar Solvents (e.g., hexane, toluene): These are suitable for reactions involving non-polar reactants.[15]

  • Boiling Point: The solvent's boiling point will determine the temperature range at which the reaction can be run.

  • Inertness: The solvent should not react with any of the reagents.[14]

Q4: My reaction is highly exothermic and difficult to control. What strategies can I use to manage the temperature?

A4: Uncontrolled exothermic reactions can lead to thermal runaway, which is a significant safety hazard and can result in byproduct formation.[10]

Temperature Management Techniques:

  • Cooling Baths: For smaller-scale reactions, immersing the reaction vessel in a cooling bath (e.g., ice/water for 0°C, dry ice/acetone for -78°C) is a simple and effective method.[10]

  • Rate of Addition: Add reagents that initiate the exothermic process slowly to the reaction mixture to allow for heat to dissipate.

  • Jacketed Reactors: For larger-scale reactions, jacketed reactors that circulate a temperature-controlled fluid are used to maintain a stable temperature.[10][16]

  • Dilution: Running the reaction at a lower concentration by using more solvent can help to absorb the heat generated.

Q5: I am having difficulty purifying my final product. What can I do?

A5: Purification can be challenging due to the physical properties of the derivatives, such as their solubility and crystallinity.[1]

Troubleshooting Purification:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[6]

    • Troubleshooting: If separation is poor, try a different solvent system with a different polarity. Ensure the column is packed correctly to avoid channeling.

  • Solvent Washing: Thoroughly washing the crude product with appropriate solvents can remove some impurities.[6]

Data Presentation

Table 1: Effect of Catalyst Concentration on Reaction Yield

Catalyst Concentration (% w/v)Reaction Time (hours)Temperature (°C)Yield (%)
0.2545575
0.5045584
1.0045592
1.5045591
2.0045588

Note: Data is hypothetical and for illustrative purposes. Optimal catalyst concentration can vary significantly depending on the specific reaction.[17][18]

Table 2: Influence of Solvent Polarity on Reaction Rate

SolventDielectric ConstantReaction Rate (relative)
Hexane1.91
Dichloromethane9.115
Acetone2150
Acetonitrile37120
Water80300

Note: Data is generalized to illustrate the trend. The actual effect of solvent polarity is highly dependent on the reaction mechanism.[12]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

  • Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel plate.[4]

  • Spot the Plate: Using a capillary tube, spot a small amount of the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the starting line.[2][4]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system. The solvent level must be below the starting line.[4]

  • Visualize the Plate: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., iodine).[3]

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.[2]

Protocol 2: General Procedure for a Small-Scale Trial Reaction for Optimization

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the starting materials and solvent under an inert atmosphere if necessary.

  • Parameter Variation: Set the first parameter you wish to optimize (e.g., temperature) to the desired value.

  • Initiate Reaction: Add the final reagent or catalyst to start the reaction.

  • Monitor: Take aliquots from the reaction mixture at regular intervals and analyze by TLC, GC, or LC-MS to monitor the consumption of starting material and the formation of the product.[19]

  • Workup: Once the reaction is complete (or has reached a steady state), quench the reaction and perform a standard workup procedure (e.g., extraction, washing).

  • Analysis: Isolate the crude product and determine the yield and purity.

  • Iterate: Repeat the experiment, varying one parameter at a time (or using a DoE approach) to find the optimal conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization Cycle cluster_decision Decision cluster_scaleup Scale-Up start Define Reaction & Target Product reagents Select & Purify Reagents start->reagents setup Set Up Small-Scale Reaction reagents->setup monitor Monitor Progress (TLC, GC, etc.) setup->monitor workup Reaction Workup & Isolation monitor->workup analyze Analyze Yield & Purity workup->analyze is_optimal Conditions Optimal? analyze->is_optimal is_optimal->setup No, Adjust Parameters scale_up Scale-Up Synthesis is_optimal->scale_up Yes final_product Final Product scale_up->final_product

Caption: A general workflow for optimizing reaction conditions.

Troubleshooting_Yield start Low Reaction Yield check_completion Is the reaction going to completion? start->check_completion check_workup Is product lost during workup? check_completion->check_workup Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Change Catalyst/Solvent check_completion->optimize_conditions No check_purity Are starting materials pure? check_workup->check_purity No optimize_workup Optimize Workup Protocol: - Adjust pH - Modify Extraction/Purification check_workup->optimize_workup Yes purify_reagents Purify Starting Materials & Solvents check_purity->purify_reagents No solution Improved Yield check_purity->solution Yes optimize_conditions->solution optimize_workup->solution purify_reagents->solution

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Byproduct Formation in the Nitration of Dichlorofluorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of dichlorofluorobenzenes. The information is designed to help anticipate and address common challenges, particularly concerning byproduct formation and isomer distribution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of dichlorofluorobenzenes, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Nitro-Isomer(s) - Incomplete reaction.- Suboptimal reaction temperature.- Formation of significant byproducts.- Loss of product during workup and purification.- Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC to ensure completion. The reaction is typically exothermic, so maintaining the recommended temperature is crucial to prevent side reactions.[1][2][3]- Control Nitrating Agent Stoichiometry: Use a slight excess of the nitrating agent to drive the reaction to completion, but avoid a large excess which can lead to di-nitration.- Efficient Workup: Carefully perform the aqueous workup to remove acid residues. Ensure complete extraction of the product from the aqueous phase.
Formation of Di-nitro Byproducts - Reaction temperature is too high.- Excess of nitrating agent.- Prolonged reaction time after consumption of the starting material.- Strict Temperature Control: Maintain the reaction temperature within the recommended range (typically 0-10 °C for initial addition and 20-50 °C for the reaction period).- Stoichiometric Control: Use a controlled amount of the nitrating agent (e.g., 1.05-1.2 equivalents).- Reaction Monitoring: Stop the reaction once the starting material is consumed, as determined by TLC or GC analysis.
Presence of Phenolic Byproducts - Hydrolysis of the starting material or product under harsh acidic conditions, especially at elevated temperatures.- Anhydrous Conditions: Use anhydrous nitric and sulfuric acids to minimize water content in the reaction mixture.- Moderate Reaction Temperature: Avoid excessively high reaction temperatures that can promote hydrolysis.- Controlled Quenching: Pour the reaction mixture onto ice slowly and with vigorous stirring to dissipate heat effectively during the workup.
Formation of Tarry or Dark-Colored Mixtures - Oxidation of the aromatic ring or product.- "Runaway" reaction due to rapid addition of the nitrating agent or inadequate cooling.- Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the substrate solution while maintaining a low temperature.- Vigorous Stirring: Ensure efficient mixing to prevent localized overheating.- Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate oxidative side reactions.
Difficulty in Separating Isomers - Similar physicochemical properties (e.g., boiling points, polarities) of the resulting nitro-isomers.- Chromatographic Separation: Utilize column chromatography with an appropriate stationary phase (e.g., silica gel) and eluent system to separate isomers with different polarities.[4]- Fractional Crystallization: If the isomers have sufficiently different melting points and solubilities, fractional crystallization from a suitable solvent can be an effective separation technique.[5]- Specialized Adsorbents: Certain zeolites have been shown to selectively adsorb specific dichloronitrobenzene isomers, facilitating their separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution when nitrating dichlorofluorobenzenes?

The regioselectivity of nitration is governed by the directing effects of the halogen substituents. Chlorine and fluorine are ortho-, para-directing but deactivating. The nitro group will preferentially substitute at positions that are sterically accessible and electronically favored. Below are tables summarizing the expected major products for the nitration of three dichlorofluorobenzene isomers.

Table 1: Isomer Distribution in the Nitration of 1,2-Dichloro-3-fluorobenzene

Starting MaterialMajor Nitro-Isomer(s)Notes
1,2-Dichloro-3-fluorobenzene1,2-Dichloro-3-fluoro-4-nitrobenzene1,2-Dichloro-3-fluoro-6-nitrobenzeneThe primary positions for nitration are para to the fluorine and ortho/para to the chlorines, considering steric hindrance.

Table 2: Isomer Distribution in the Nitration of 1,3-Dichloro-2-fluorobenzene

Starting MaterialMajor Nitro-Isomer(s)Byproduct(s)Reference
1,3-Dichloro-2-fluorobenzene(2,6-Dichlorofluorobenzene)2,4-Dichloro-3-fluoronitrobenzene3,5-Dichloro-4-fluoronitrobenzene[7]

Note: A patent describes the nitration of 2,6-dichlorofluorobenzene resulting in a mixture where 2,4-dichloro-3-fluoronitrobenzene is the major component (84.5%).[7]

Table 3: Isomer Distribution in the Nitration of 1,4-Dichloro-2-fluorobenzene

Starting MaterialMajor Nitro-Isomer(s)Notes
1,4-Dichloro-2-fluorobenzene1,4-Dichloro-2-fluoro-5-nitrobenzeneThe position meta to the fluorine and ortho to both chlorines is the most likely site of nitration.

Q2: What are the common byproducts to expect other than isomeric nitro compounds?

Besides the formation of different positional isomers of the mono-nitrated product, other byproducts can include:

  • Di-nitro compounds: These are more likely to form under forcing conditions (higher temperatures, excess nitrating agent).[8]

  • Phenolic compounds: Formed from the hydrolysis of the starting material or product, appearing as impurities that can be difficult to remove.

  • Oxidation products: Can lead to the formation of colored and tarry materials, reducing the overall yield and purity of the desired product.

Q3: How can I effectively monitor the progress of my nitration reaction?

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction.

  • TLC: A quick and simple method to qualitatively observe the consumption of the starting material and the formation of products. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material and the product spots.

  • GC: Provides a more quantitative assessment of the reaction progress. By taking aliquots from the reaction mixture at different time points, the relative amounts of starting material, products, and byproducts can be determined.[2]

Q4: What is a general experimental protocol for the nitration of a dichlorofluorobenzene?

The following is a general procedure that can be adapted for the specific dichlorofluorobenzene isomer.

Experimental Protocol: Nitration of Dichlorofluorobenzene

Materials:

  • Dichlorofluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Substrate: Slowly add the dichlorofluorobenzene to the cooled sulfuric acid in the reaction flask, ensuring the temperature remains below 10 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the dichlorofluorobenzene in sulfuric acid, maintaining the temperature between 0-10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to separate the isomers and remove byproducts.

  • Characterization: Characterize the purified product(s) using techniques such as NMR (¹H and ¹³C), GC-MS, and IR spectroscopy.[9][10][11][12]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Nitration Pathway of a Dichlorofluorobenzene

Nitration_Pathway Dichlorofluorobenzene Dichlorofluorobenzene Electrophilic\nAromatic\nSubstitution Electrophilic Aromatic Substitution Dichlorofluorobenzene->Electrophilic\nAromatic\nSubstitution Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->Electrophilic\nAromatic\nSubstitution Isomer Mixture Isomer Mixture Electrophilic\nAromatic\nSubstitution->Isomer Mixture Purification Purification Isomer Mixture->Purification Nitro-isomer 1 Nitro-isomer 1 Purification->Nitro-isomer 1 Nitro-isomer 2 Nitro-isomer 2 Purification->Nitro-isomer 2

Caption: General workflow for the nitration of dichlorofluorobenzenes.

Diagram 2: Potential Byproduct Formation Pathways

Byproduct_Formation cluster_main Main Reaction cluster_byproduct Byproduct Formation Dichlorofluorobenzene Dichlorofluorobenzene Mono-nitro Product Mono-nitro Product Dichlorofluorobenzene->Mono-nitro Product HNO3/H2SO4 Phenolic Byproduct Phenolic Byproduct Dichlorofluorobenzene->Phenolic Byproduct H2O/High Temp. Di-nitro Product Di-nitro Product Mono-nitro Product->Di-nitro Product Excess HNO3/ High Temp.

Caption: Formation of common byproducts in nitration reactions.

Diagram 3: Troubleshooting Workflow for Nitration Reactions

Troubleshooting_Workflow Start Start Low Yield? Low Yield? Start->Low Yield? Byproducts Present? Byproducts Present? Low Yield?->Byproducts Present? Yes Optimize Reaction Time Optimize Reaction Time Low Yield?->Optimize Reaction Time No Identify Byproducts (GC-MS, NMR) Identify Byproducts (GC-MS, NMR) Byproducts Present?->Identify Byproducts (GC-MS, NMR) Check Temp. Control Check Temp. Control Check Reagent Stoichiometry Check Reagent Stoichiometry Check Temp. Control->Check Reagent Stoichiometry Adjust Conditions to Minimize Byproducts Adjust Conditions to Minimize Byproducts Check Reagent Stoichiometry->Adjust Conditions to Minimize Byproducts Improve Workup/Purification Improve Workup/Purification Optimize Reaction Time->Improve Workup/Purification End End Improve Workup/Purification->End Identify Byproducts (GC-MS, NMR)->Check Temp. Control Adjust Conditions to Minimize Byproducts->Improve Workup/Purification

Caption: A logical workflow for troubleshooting nitration experiments.

References

Technical Support Center: Diazotization and Sandmeyer Reactions of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazotization and Sandmeyer reactions involving halogenated anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the diazotization of halogenated anilines?

A1: Temperature control, typically maintaining the reaction between 0-5°C, is crucial because aryldiazonium salts are thermally unstable.[1] Above this temperature range, the diazonium salt can rapidly decompose, leading to several undesirable side reactions. The primary side product is often a phenol, formed by the reaction of the diazonium salt with water.[1] This decomposition not only reduces the yield of the desired Sandmeyer product but also complicates the purification process. For halogenated anilines, the stability of the corresponding diazonium salt can be influenced by the nature and position of the halogen substituent.

Q2: I am observing a low yield in my Sandmeyer reaction with a chloroaniline. What are the likely causes?

A2: Low yields in the Sandmeyer reaction of chloroanilines can stem from several factors:

  • Incomplete Diazotization: Ensure the initial diazotization reaction has gone to completion. This can be verified by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test indicates an excess of nitrous acid).

  • Decomposition of the Diazonium Salt: If the temperature during diazotization or the Sandmeyer reaction rises above 5°C, the diazonium salt will decompose, primarily to the corresponding chlorophenol.[1]

  • Catalyst Activity: The copper(I) catalyst (e.g., CuCl, CuBr) is susceptible to oxidation to copper(II), which is less effective. Use freshly prepared or high-quality copper(I) salts for optimal results.

  • Substituent Effects: The presence of electron-withdrawing groups, such as chlorine, can decrease the basicity of the aniline, making the initial diazotization step slower. Ensure sufficient excess of acid is used to facilitate the reaction.

Q3: My reaction mixture turns dark brown or black during the Sandmeyer reaction. What does this indicate?

A3: A dark coloration often suggests the formation of side products from radical-radical coupling reactions or decomposition of the diazonium salt. The Sandmeyer reaction proceeds via a radical mechanism, and the intermediate aryl radicals can couple to form biaryl compounds, which are often colored impurities.[2] Insufficiently stabilized diazonium salts or elevated temperatures can promote these side reactions. Ensuring a homogenous solution and slow, controlled addition of the diazonium salt solution to the copper catalyst can help minimize these byproducts.

Q4: Are there any specific issues associated with the diazotization of di- or poly-halogenated anilines?

A4: Yes, di- and poly-halogenated anilines can present unique challenges. A primary issue is their often-low solubility in the acidic aqueous media used for diazotization. For example, 2,5-dichloroaniline has low solubility in aqueous sulfuric acid.[3] This poor solubility can lead to incomplete diazotization and lower yields. Strategies to overcome this include using a co-solvent like acetic acid or employing a finer particle size of the aniline starting material to increase its surface area and dissolution rate.[3]

Troubleshooting Guides

Issue 1: Low Yield of Aryl Halide
Possible Cause Troubleshooting Step
Incomplete diazotizationTest for excess nitrous acid with starch-iodide paper. If negative, add more sodium nitrite solution dropwise.
Diazonium salt decompositionMaintain a strict temperature of 0-5°C throughout the diazotization and Sandmeyer reaction using an ice-salt bath.
Inactive copper catalystUse freshly prepared Cu(I) halide or purchase high-purity, anhydrous catalyst.
Poor solubility of anilineFor poorly soluble anilines (e.g., dichloroanilines), consider using a co-solvent like glacial acetic acid or milling the aniline to a finer powder.
Unfavorable substituent effectsFor anilines with strongly electron-withdrawing groups, a longer reaction time for diazotization or a stronger acid may be necessary.
Issue 2: Formation of Phenolic Byproducts
Possible Cause Troubleshooting Step
Elevated reaction temperatureStrictly maintain the temperature at 0-5°C.[1]
Extended reaction time in aqueous solutionUse the diazonium salt solution immediately after preparation. Do not let it stand for extended periods, even at low temperatures.
Insufficient acidEnsure a sufficient excess of mineral acid is present to suppress the reaction of the diazonium salt with water.
Issue 3: Presence of Colored Impurities (Tars, Biaryls)

| Possible Cause | Troubleshooting Step | | Localized high concentration of diazonium salt | Add the diazonium salt solution slowly and with vigorous stirring to the copper catalyst solution. | | High reaction temperature | Lowering the temperature of the Sandmeyer reaction (while ensuring it proceeds) can reduce radical side reactions. | | Radical coupling | Ensure the copper(I) catalyst is active and present in a sufficient amount to efficiently trap the aryl radical. |

Data Presentation

Table 1: Reported Yields for Sandmeyer Reactions of Various Halogenated Anilines
Starting Aniline Reaction Type Product Reported Yield (%) Reference
2-ChloroanilineBromination1-Bromo-2-chlorobenzene89-95%Organic Syntheses
4-NitroanilineIodination1-Iodo-4-nitrobenzene~80%General textbook yields
2,3,5,6-TetrachloroanilineChlorinationPentachlorobenzene4% (overall yield from a multi-step synthesis)[4]
4-CyanoanilineBromination4-Bromobenzonitrile83% (GC yield)[5]
N-(4-aminophenyl)acetamideIodinationN-(4-iodophenyl)acetamide78%[5]
4-FluoroanilineBromination4-Bromo-1-fluorobenzene>95%[6]

Note: Yields are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-chlorobenzene from 2-Chloroaniline

This protocol is adapted from Organic Syntheses.

Materials:

  • 2-Chloroaniline

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium hydroxide (NaOH) solution

  • Calcium chloride (CaCl₂)

  • Ice

Procedure:

Part 1: Diazotization

  • In a flask, combine 127.5 g (1 mole) of 2-chloroaniline and 300 mL (2.5 moles) of 48% HBr.

  • Cool the mixture to 0°C in an ice bath and add small pieces of ice to the mixture.

  • Prepare a solution of 70 g (1 mole) of sodium nitrite in 125 mL of water.

  • Slowly add the sodium nitrite solution to the cold aniline mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, test the solution for excess nitrous acid using starch-iodide paper. A persistent blue-black color indicates the diazotization is complete.

Part 2: Sandmeyer Reaction

  • In a separate flask equipped for distillation, heat a mixture of 0.55 mole of copper(I) bromide and 80 mL of 48% HBr to boiling.

  • Slowly add the cold diazonium salt solution from Part 1 to the boiling CuBr solution over approximately 30 minutes. The product, 1-bromo-2-chlorobenzene, will begin to distill.

  • After the addition is complete, perform steam distillation until 1-1.5 liters of distillate are collected.

Part 3: Work-up and Purification

  • Separate the organic layer from the distillate.

  • Wash the organic layer successively with small portions of concentrated sulfuric acid until the acid layer is only faintly colored.

  • Wash the organic layer with water, then with 5% NaOH solution, and finally with water again.

  • Dry the product over anhydrous calcium chloride.

  • Distill the dried product to obtain pure 1-bromo-2-chlorobenzene (boiling point 199-201°C). The expected yield is 89-95%.

Visualizations

Diagram 1: Diazotization and Sandmeyer Reaction Workflow

Diazotization_Sandmeyer_Workflow General Workflow for Diazotization and Sandmeyer Reaction cluster_diazotization Diazotization Step cluster_sandmeyer Sandmeyer Reaction Step Aniline Halogenated Aniline (Ar-NH2) Acid Mineral Acid (e.g., HBr, HCl) Diazonium_Salt Diazonium Salt (Ar-N2+ X-) Aniline->Diazonium_Salt 1. Dissolve in acid Acid->Diazonium_Salt NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazonium_Salt 2. Add NaNO2 solution at 0-5°C CuX Copper(I) Halide (CuX) Product Aryl Halide (Ar-X) Diazonium_Salt->Product 3. Add to CuX solution CuX->Product N2 Nitrogen Gas (N2) Product->N2 releases

Caption: General workflow for the diazotization and Sandmeyer reaction.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield Start Low Yield Observed Check_Diazotization Check Diazotization Completion (Starch-Iodide Test) Start->Check_Diazotization Check_Temp Verify Temperature Control (0-5°C) Check_Diazotization->Check_Temp Positive Incomplete_Diazotization Incomplete Diazotization Check_Diazotization->Incomplete_Diazotization Negative Check_Catalyst Assess Catalyst Quality (Fresh/High Purity Cu(I)X) Check_Temp->Check_Catalyst OK Decomposition Diazonium Salt Decomposition (Phenol Formation) Check_Temp->Decomposition > 5°C Check_Solubility Evaluate Aniline Solubility Check_Catalyst->Check_Solubility OK Inactive_Catalyst Inactive Catalyst Check_Catalyst->Inactive_Catalyst Old/Oxidized Poor_Solubility Poor Aniline Solubility Check_Solubility->Poor_Solubility Precipitate Observed Solution_Diazotization Add more NaNO2 Incomplete_Diazotization->Solution_Diazotization Solution_Temp Improve Cooling (Ice-Salt Bath) Decomposition->Solution_Temp Solution_Catalyst Use Fresh Catalyst Inactive_Catalyst->Solution_Catalyst Solution_Solubility Use Co-solvent (e.g., Acetic Acid) Poor_Solubility->Solution_Solubility

Caption: Troubleshooting logic for low yield in Sandmeyer reactions.

References

Technical Support Center: Synthesis of 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and practical approach for the synthesis of this compound involves a multi-step process starting from a readily available precursor. A plausible route begins with 2-fluoroaniline, which undergoes sequential chlorination, diazotization, and finally carboxylation or a related transformation to yield the final product.

Q2: What are the critical parameters to control during the chlorination step?

The chlorination of the aromatic ring is a crucial step where regioselectivity is key. Controlling the reaction temperature, the choice of chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride), and the solvent system are critical to maximize the yield of the desired 3,5-dichloro isomer and minimize the formation of other chlorinated byproducts.

Q3: Why is temperature control important during the diazotization of the aniline derivative?

Maintaining a low temperature, typically between 0 and 5°C, is crucial during the diazotization reaction.[1] Diazonium salts are often unstable at higher temperatures and can decompose, leading to the formation of undesired phenols and other byproducts, which will significantly lower the yield and complicate the purification process.[1]

Q4: What are the common challenges encountered during the final carboxylation step?

Introducing the carboxylic acid group can be challenging. If employing a Grignard-based carboxylation, the formation of the Grignard reagent can be sensitive to moisture and the presence of other reactive functional groups. Incomplete reaction or side reactions, such as the formation of biphenyls, can occur.[1] Alternative methods like Sandmeyer-type reactions might offer better yields and reproducibility.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield in the chlorination step - Incomplete reaction. - Formation of undesired isomers or over-chlorination. - Suboptimal reaction temperature.- Monitor the reaction progress using TLC or GC to ensure completion. - Re-evaluate the stoichiometry of the chlorinating agent. - Optimize the reaction temperature; some chlorinations require cooling while others may need gentle heating.
Formation of tar-like byproducts during diazotization - Reaction temperature is too high, leading to decomposition of the diazonium salt.[2] - Incorrect addition rate of sodium nitrite solution.- Strictly maintain the reaction temperature below 5°C using an ice-salt bath. - Add the sodium nitrite solution dropwise to control the exothermic reaction.
Incomplete hydrolysis of an intermediate nitrile or ester - Insufficient reaction time or temperature. - Inadequate concentration of acid or base catalyst.- Increase the reaction time and/or temperature, monitoring for product formation and potential degradation. - Use a higher concentration of the hydrolyzing agent (e.g., concentrated sulfuric acid or a strong base like sodium hydroxide).[1]
Product is difficult to purify - Presence of isomeric byproducts. - Residual starting materials or reagents. - Formation of closely related impurities.- Employ recrystallization with a suitable solvent system to isolate the desired product. - Consider column chromatography for difficult separations. - Ensure complete conversion in each step to minimize impurities carried over.
Low yield in the final carboxylation step (if using Grignard) - Incomplete formation of the Grignard reagent due to moisture. - Side reactions of the Grignard reagent.- Ensure all glassware is oven-dried and reagents are anhydrous. - Add the aryl halide dropwise to the magnesium turnings to minimize coupling side reactions.[1]

Experimental Protocols

A proposed synthetic pathway for this compound is outlined below. This protocol is based on established chemical transformations for similar halogenated aromatic compounds.

Step 1: Synthesis of 3,5-Dichloro-2-fluoroaniline

This step involves the selective chlorination of 2-fluoroaniline.

Parameter Value
Starting Material2-Fluoroaniline
Chlorinating AgentN-Chlorosuccinimide (NCS)
SolventAcetonitrile
Reaction Temperature0°C to Room Temperature
Reaction Time12-24 hours
Work-upAqueous work-up followed by extraction
PurificationColumn chromatography or recrystallization

Methodology:

  • Dissolve 2-fluoroaniline in acetonitrile and cool the solution to 0°C in an ice bath.

  • Slowly add N-chlorosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3,5-Dichloro-2-fluoroaniline.

Step 2: Synthesis of this compound via Diazotization and Sandmeyer-type Reaction

This step converts the aniline to the corresponding benzoic acid.

Parameter Value
Starting Material3,5-Dichloro-2-fluoroaniline
ReagentsSodium nitrite, Hydrochloric acid, Copper(I) cyanide (or other Sandmeyer reagents) followed by hydrolysis
SolventWater, Acid
Reaction Temperature0-5°C (Diazotization), Elevated temperature for subsequent steps
Reaction TimeVaries with specific Sandmeyer conditions
Work-upAcidification and extraction
PurificationRecrystallization

Methodology:

  • Suspend 3,5-Dichloro-2-fluoroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

  • In a separate flask, prepare the Sandmeyer reagent (e.g., a solution of copper(I) cyanide in a suitable solvent).

  • Slowly add the cold diazonium salt solution to the Sandmeyer reagent solution.

  • Allow the reaction to proceed, which may require gentle heating.

  • After the reaction is complete, the resulting nitrile can be hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid).

  • Cool the reaction mixture and precipitate the crude product by adding it to ice water.

  • Filter the solid, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Workflow Proposed Synthesis Workflow for this compound A 2-Fluoroaniline B Chlorination (e.g., NCS) A->B Step 1 C 3,5-Dichloro-2-fluoroaniline B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D Step 2 E Diazonium Salt Intermediate D->E F Sandmeyer Reaction (e.g., CuCN) E->F Step 3 G 3,5-Dichloro-2-fluorobenzonitrile F->G H Hydrolysis (H2SO4, Heat) G->H Step 4 I This compound H->I Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low Overall Yield Check_Step1 Analyze Yield of Chlorination Step Start->Check_Step1 Low_Step1 Low Yield in Step 1 Check_Step1->Low_Step1 Low Check_Step2 Analyze Yield of Diazotization/Sandmeyer Step Check_Step1->Check_Step2 Acceptable Optimize_Step1 Optimize Chlorination: - Check Reagent Stoichiometry - Adjust Temperature - Monitor Reaction Time Low_Step1->Optimize_Step1 End Yield Improved Optimize_Step1->End Low_Step2 Low Yield in Step 2/3 Check_Step2->Low_Step2 Low Check_Step3 Analyze Yield of Hydrolysis Step Check_Step2->Check_Step3 Acceptable Optimize_Step2 Optimize Diazotization: - Ensure Temp < 5°C - Slow NaNO2 Addition Optimize Sandmeyer: - Check Reagent Quality Low_Step2->Optimize_Step2 Optimize_Step2->End Low_Step3 Incomplete Hydrolysis Check_Step3->Low_Step3 Low Check_Step3->End Acceptable Optimize_Step3 Optimize Hydrolysis: - Increase Reaction Time/Temp - Use Stronger Acid/Base Low_Step3->Optimize_Step3 Optimize_Step3->End

References

Technical Support Center: 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3,5-Dichloro-2-fluorobenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a dry, cool, and well-ventilated place.[1][2] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2][3]

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, the product is chemically stable under standard ambient conditions, such as room temperature, and during normal handling.[3][4]

Q3: Are there any known incompatibilities for this compound?

A3: Yes, it is incompatible with strong oxidizing agents and strong bases.[1][4] Contact with these substances should be avoided to prevent vigorous reactions or degradation.

Q4: What are the hazardous decomposition products of this compound?

A4: Under normal conditions of storage and use, hazardous decomposition products are not expected. However, in the event of a fire, thermal decomposition can produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen chloride gas.[1]

Troubleshooting Guide

Q1: I observed a change in the color of my this compound powder. What could be the cause?

A1: A color change in the off-white powder could indicate degradation or contamination. This may be caused by improper storage, such as exposure to light, high temperatures, or incompatible substances. It is recommended to verify the purity of the material using a suitable analytical method, such as HPLC, before use.

Q2: My experimental results are inconsistent, and I suspect the stability of my this compound solution. How can I investigate this?

A2: Inconsistent results can stem from the degradation of your compound in solution. The stability of halogenated benzoic acids in solution can be influenced by factors like the solvent, pH, and exposure to light. To investigate this, you can perform a simple stability study by preparing a fresh solution and analyzing its purity and concentration over time using a validated analytical method like HPLC. Compare the results with those from an aged solution.

Q3: I am concerned about the potential for degradation of this compound during my reaction at elevated temperatures. What degradation products should I look for?

A3: While specific degradation pathways for this compound are not extensively documented, studies on similar benzoic acid derivatives suggest that at elevated temperatures, decarboxylation could occur.[5] Depending on the reaction conditions, hydroxylation or dehalogenation might also be possible degradation routes. Analytical techniques such as LC-MS could help identify potential degradation products.

Stability Data

The following table summarizes stability data for halogenated benzoic acids under various stress conditions. This information is based on studies of structurally similar compounds and should be considered as a reference for understanding the potential stability profile of this compound.

Stress ConditionCompoundConcentrationDurationDegradation (%)Reference
Subcritical Water (200°C)Benzoic Acid DerivativesNot SpecifiedNot SpecifiedSevere Degradation[5]
Subcritical Water (250°C)Benzoic Acid DerivativesNot SpecifiedNot SpecifiedComplete Degradation[5]
Subcritical Water (300°C)Benzoic AcidNot SpecifiedNot SpecifiedStable[5]
Plasma Discharge4-Chlorobenzoic Acid25 mg/L and 40 mg/L10 min~100%[3]
Plasma Discharge4-Chlorobenzoic AcidNot Specified1 hour50-80%[3]

Experimental Protocols

Protocol: Forced Degradation Study of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock and Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

2. Sample Preparation for Forced Degradation:

  • Accurately weigh and dissolve the this compound sample in the chosen solvent to achieve a known concentration (e.g., 100 µg/mL).

  • Subject aliquots of this sample solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for a specified time.
    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for a specified time.
    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for a specified time.
    • Thermal Degradation: Heat the solid powder or a solution at a high temperature (e.g., 105°C) for a specified time.
    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for a specified time.

  • After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a concentration within the linear range of the assay.

3. HPLC Method Parameters (Illustrative Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 230-280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

4. Analysis and Data Interpretation:

  • Inject the prepared standards and stressed samples into the HPLC system.

  • Determine the peak area of the parent compound in all samples.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

  • Analyze the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_purity Check Purity of Starting Material (e.g., HPLC) start->check_purity is_pure Is the material pure? check_purity->is_pure replace_material Source and verify new batch of this compound is_pure->replace_material No investigate_solution Investigate Solution Stability is_pure->investigate_solution Yes replace_material->start prepare_fresh Prepare fresh solution and analyze over time (t=0, 24h, etc.) investigate_solution->prepare_fresh is_stable Is the solution stable? prepare_fresh->is_stable modify_conditions Modify experimental conditions (e.g., fresh solutions, lower temp, protect from light) is_stable->modify_conditions No end_resolved Issue Resolved is_stable->end_resolved Yes modify_conditions->end_resolved forced_degradation Consider a forced degradation study to identify problematic conditions modify_conditions->forced_degradation

References

Troubleshooting amide bond formation with sterically hindered benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amide bond formation, particularly with sterically hindered benzoic acids.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with a sterically hindered benzoic acid is resulting in low to no yield. What are the common causes?

Several factors can contribute to poor outcomes in amide coupling reactions involving sterically hindered substrates.[1] The primary reasons often include:

  • Steric Hindrance: Bulky groups on either the benzoic acid or the amine can physically impede the approach of the nucleophilic amine to the activated carboxylic acid, slowing down or preventing the reaction.[1]

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate a sterically hindered carboxylic acid.[1]

  • Low Nucleophilicity of the Amine: The amine partner may be sterically hindered or electronically deactivated (electron-poor), reducing its ability to attack the activated acid.[2]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly influence the reaction's success.[1][3]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification.[3][4]

Q2: Which coupling reagents are recommended for sterically hindered benzoic acids?

For challenging couplings with sterically hindered benzoic acids, more powerful reagents are often necessary.[3][4] Consider the following classes of reagents:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly efficient due to the formation of reactive OAt- or OBt-active esters.[1][5] HATU is often considered superior for difficult couplings.[1][5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective for sterically demanding couplings and can minimize racemization if chiral centers are present.[1][3]

  • Acyl Fluoride Precursors: In-situ generation of highly reactive acyl fluorides using reagents like BTFFH or TFFH has proven successful for extremely hindered systems where other methods fail.[2][3][6] Acyl fluorides are less sterically demanding than many other activated species.[2][6]

Q3: How can I optimize my reaction conditions to improve the yield?

Optimizing reaction conditions is crucial for difficult amide couplings.[3] Key parameters to consider include:

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[3] Microwave heating has also been shown to be effective.[3]

  • Solvent: Aprotic polar solvents like DMF and NMP are common choices. However, for certain reagent types like acyl chlorides, less polar solvents such as DCM or THF might be more suitable.[3]

  • Base: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred to minimize side reactions.[3]

  • Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over side reactions.[3]

Q4: I am observing significant side product formation. What can I do to minimize it?

Side reactions are a common issue in complex amide couplings. To mitigate them:

  • Choose the right coupling reagent: Some reagents are more prone to side reactions than others. For example, carbodiimides like DCC can lead to the formation of N-acylurea byproducts.[3] Uronium reagents like HATU can sometimes cause guanidinylation of the amine if not used correctly.[5]

  • Control the stoichiometry: Using a slight excess of one reagent (typically the less expensive one) can help drive the reaction to completion and minimize unreacted starting materials.[3]

  • Order of addition: For reagents like HATU, pre-activating the carboxylic acid for a short period before adding the amine is the recommended procedure to avoid potential side reactions with the amine.[7]

  • Use additives: Additives like HOBt or HOAt can suppress racemization and improve the efficiency of carbodiimide-mediated couplings.[1]

Troubleshooting Guide

Problem: Low or No Product Formation

If you are experiencing low or no yield, follow this troubleshooting workflow:

TroubleshootingWorkflow cluster_start Start cluster_reagents Reagent Selection cluster_conditions Condition Optimization cluster_alternatives Alternative Strategies cluster_end Outcome Start Low/No Yield StandardReagents Standard Reagents? (e.g., DCC, EDC/HOBt) Start->StandardReagents PotentReagents Use More Potent Reagents (e.g., HATU, COMU, PyBOP) StandardReagents->PotentReagents Yes OptimizeConditions Optimize Conditions: - Increase Temperature - Change Solvent/Base - Increase Concentration StandardReagents->OptimizeConditions No PotentReagents->OptimizeConditions Success Success: Purify Product PotentReagents->Success Yield improves AcylFluoride Consider Acyl Fluoride Route (e.g., BTFFH) AcidChloride Convert to Acid Chloride (SOCl₂, Oxalyl Chloride) AcylFluoride->AcidChloride If fails AcylFluoride->Success Yield improves OptimizeConditions->AcylFluoride Still low yield OptimizeConditions->Success Yield improves AcidChloride->Success Yield improves

Caption: A workflow for troubleshooting low-yield amide coupling reactions.

Problem-Cause-Solution Logic

The following diagram illustrates the logical relationship between common problems, their potential causes, and suggested solutions.

ProblemCauseSolution cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions ProblemNode Low Yield/ No Reaction Cause1 Steric Hindrance ProblemNode->Cause1 Cause2 Poor Acid Activation ProblemNode->Cause2 Cause3 Suboptimal Conditions ProblemNode->Cause3 Cause4 Side Reactions ProblemNode->Cause4 Solution1 Use Potent Reagents (HATU, COMU) Cause1->Solution1 Solution2 Acyl Fluoride/ Acid Chloride Route Cause1->Solution2 Cause2->Solution1 Cause2->Solution2 Solution3 Optimize Temp, Solvent, Base Cause3->Solution3 Solution4 Change Reagent/ Order of Addition Cause4->Solution4

References

Validation & Comparative

Validated HPLC Method for 3,5-Dichloro-2-fluorobenzoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The validation of analytical methods is a critical component of quality assurance in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose.[1][2] This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,5-Dichloro-2-fluorobenzoic acid against other analytical techniques. The experimental protocols and data presented are based on established methodologies for similar halogenated benzoic acids and align with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Comparison of Analytical Techniques

The selection of an analytical method is dependent on factors such as the analyte's properties, required sensitivity, and the sample matrix.[6] For a non-volatile compound like this compound, HPLC is a robust and widely used technique.[6] Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer alternatives with distinct advantages and limitations.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by UV detection.[7]Separation is based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[7]Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[8]
Typical LOD ~1 µg/mL[8]6-44 ng/L (with pre-concentration and derivatization)[7][9]As low as 0.7-21 ng/L for related compounds.[8]
Typical LOQ ~4 µg/mL[8]Low ng/L range (with pre-concentration and derivatization)[7]~0.5 ppm for brominated benzoic acid.[8]
Linearity (r²) > 0.999[8]> 0.99> 0.99[8]
Key Advantages Robust, widely available, and cost-effective.[7][8]High sensitivity and selectivity.[7]High sensitivity and selectivity, suitable for complex matrices.[8]
Key Limitations Moderate sensitivity, potential for matrix interference.[8]Often requires a derivatization step for non-volatile compounds.[7][8]Higher equipment and operational costs, potential for ion suppression.[8]

Experimental Protocol: HPLC Method Validation

The following protocol outlines the validation of a reversed-phase HPLC method for the quantification of this compound.

HPLC Chromatographic Conditions
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1-150 µg/mL).

Validation Parameters

The method is validated according to ICH guidelines, assessing the following parameters:[3][5]

  • Specificity: The ability of the method to measure the analyte accurately in the presence of other components is assessed by analyzing a blank (mobile phase), a placebo solution, and a standard solution. The peak for this compound should be well-resolved from any other peaks.

  • Linearity: The linearity is evaluated by analyzing at least five concentrations across the working range. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[5]

  • Range: The range is established based on the linearity, accuracy, and precision data and is the interval between the upper and lower concentrations for which the method is demonstrated to be suitable.[10]

  • Accuracy: Accuracy is determined by the recovery of spiked samples. A known amount of the analyte is added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same standard solution (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) is calculated.

    • Intermediate Precision (Inter-day precision): Determined by repeating the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD is calculated to assess the variability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4]

  • Robustness: The robustness of the method is evaluated by intentionally varying chromatographic parameters such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2%). The effect on the results is observed to ensure the method remains reliable under minor variations.

Data Presentation: Summary of Validation Results

The following table summarizes the acceptance criteria and typical results for the validated HPLC method.

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference at the retention time of the analyte peak.The method is specific.
Linearity (r²) ≥ 0.999[4]> 0.999
Range 80-120% of test concentration.[5]10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%[7]99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD Signal-to-Noise Ratio ≥ 3:1[4]0.5 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:11.5 µg/mL
Robustness System suitability parameters are met after variations.The method is robust.

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_params Validation Experiments start Start: Method Development protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol prep Prepare Standards, Samples, and Placebo protocol->prep specificity Specificity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness evaluation Evaluate Results Against Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation pass Method is Validated evaluation->pass Pass fail Method Fails Validation evaluation->fail Fail report Write Validation Report pass->report fail->start Re-develop Method end End: Implement for Routine Use report->end

Caption: Workflow for HPLC Method Validation.

References

A Comparative Analysis of 3,5-Dichloro-2-fluorobenzoic Acid and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 3,5-dichloro-2-fluorobenzoic acid and its structural isomers. The document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering a consolidated resource on the physicochemical properties, synthesis, and potential biological applications of these compounds. The positioning of the chlorine and fluorine atoms on the benzoic acid ring significantly influences the molecule's properties and, consequently, its potential applications.

Physicochemical Properties

The arrangement of substituents on the benzene ring imparts distinct physicochemical characteristics to each isomer. These properties, including melting point and acidity (pKa), are crucial for predicting their behavior in chemical reactions and biological systems. A summary of available data is presented below.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound665022-07-1C₇H₃Cl₂FO₂209.00Not availableNot available
2,3-Dichloro-4-fluorobenzoic acid154257-76-8C₇H₃Cl₂FO₂209.00Not availableNot available
2,4-Dichloro-3-fluorobenzoic acidNot availableC₇H₃Cl₂FO₂209.00Not availableNot available
2,4-Dichloro-5-fluorobenzoic acid86522-89-6C₇H₃Cl₂FO₂209.00144-146[1][2][3][4]2.29 ± 0.25[2]
2,5-Dichloro-3-fluorobenzoic acidNot availableC₇H₃Cl₂FO₂209.00Not availableNot available
2,6-Dichloro-3-fluorobenzoic acid178813-78-0C₇H₃Cl₂FO₂209.00Not availableNot available
2,6-Dichloro-4-fluorobenzoic acid232275-55-7C₇H₃Cl₂FO₂209.00Not availableNot available
3,4-Dichloro-2-fluorobenzoic acidNot availableC₇H₃Cl₂FO₂209.00Not availableNot available
3,5-Dichloro-4-fluorobenzoic acid98191-30-1C₇H₃Cl₂FO₂209.00152-156[5]Not available
4,5-Dichloro-2-fluorobenzoic acid289039-49-2C₇H₃Cl₂FO₂209.00Not available2.67 ± 0.10[6]

Synthesis of Dichlorofluorobenzoic Acids

The synthesis of dichlorofluorobenzoic acids can be approached through various methods, often involving multi-step sequences. A general workflow can be conceptualized starting from a substituted benzonitrile or aniline, proceeding through steps such as nitration, reduction, diazotization, and halogenation.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Start1 Substituted Benzonitrile Nitration Nitration Start1->Nitration Start2 Substituted Aniline Diazotization Diazotization Start2->Diazotization Reduction Reduction of Nitro Group Nitration->Reduction Reduction->Diazotization Sandmeyer Sandmeyer Reaction (Halogenation) Diazotization->Sandmeyer Hydrolysis Hydrolysis of Nitrile Sandmeyer->Hydrolysis End Dichlorofluorobenzoic Acid Hydrolysis->End

A generalized synthetic workflow for dichlorofluorobenzoic acids.

A specific example is the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, which starts from 4-chloro-3,5-difluorobenzonitrile and involves nitration, reduction of the nitro group to an amine, followed by diazotization and chlorination.[6][7] Another approach involves the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid through nitration, esterification, reduction, diazotization, and hydrolysis.[2]

Biological Activity and Structure-Activity Relationships

  • Herbicidal Activity : Several dichlorobenzoic acid isomers are known for their herbicidal properties, often by mimicking or interfering with plant hormones like auxins.[8] For instance, 2,6-dichlorobenzoic acid is a known herbicide.[8] The varying effects of different dichlorobenzoic acid isomers on polar auxin transport highlight a clear structure-activity relationship.[8]

  • Antimicrobial Activity : Chlorinated benzoic acid derivatives are precursors for antimicrobial agents.[4][9] For example, 3,5-dichlorobenzoic acid is a starting material for the synthesis of Alkylresorcinol, which has antimicrobial properties.[4]

  • Anti-inflammatory Activity : Benzoic acid derivatives are foundational structures for many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[10][11]

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug discovery.[12][13] For halogenated aromatic compounds, the position and number of halogen substituents are critical determinants of their interaction with biological targets.

G cluster_pathway Inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Cell Cell Membrane Stimuli->Cell ArachidonicAcid Arachidonic Acid Cell->ArachidonicAcid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation BenzoicAcid Halogenated Benzoic Acid Derivatives BenzoicAcid->COX

Simplified diagram of the COX pathway and potential inhibition.

Experimental Protocols

This protocol provides a general procedure for the synthesis of a halogenated benzoic acid from a corresponding amino-substituted precursor, based on the principles of the Sandmeyer reaction.

  • Diazotization of the Amino Group :

    • Dissolve the starting aminobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Halogenation) :

    • In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuCl for chlorination) in the corresponding concentrated halogen acid (e.g., HCl).

    • Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

    • Separate the aqueous layer and acidify with a strong acid (e.g., concentrated HCl) to precipitate the halogenated benzoic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified halogenated benzoic acid.

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a benzoic acid isomer using potentiometric titration.[1][3]

  • Preparation of Solutions :

    • Prepare a standard solution of the benzoic acid isomer of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile for sparingly soluble compounds).[1][14]

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare standard buffer solutions for pH meter calibration (e.g., pH 4.0, 7.0, and 10.0).[3]

  • Calibration of the pH Meter :

    • Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Titration Procedure :

    • Pipette a known volume of the benzoic acid solution into a beaker.

    • If necessary, add an electrolyte solution (e.g., KCl) to maintain a constant ionic strength.[3]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, stir the solution to ensure homogeneity and allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis :

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

This comparative guide serves as a foundational resource for understanding the properties and potential of this compound and its isomers. Further experimental investigation is necessary to fully elucidate the specific biological activities and establish a comprehensive structure-activity relationship for this class of compounds.

References

A Comparative Guide to the Reactivity of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Scope: This guide focuses on the isomers of dichlorobenzoic acid. While the initial topic of interest was dichlorofluorobenzoic acid, a comprehensive comparative analysis of the latter's isomers is limited by the scarcity of available experimental data. Dichlorobenzoic acid isomers, however, are well-characterized and serve as crucial intermediates in pharmaceuticals and agrochemicals, making their reactivity comparison valuable for the intended audience.

The six constitutional isomers of dichlorobenzoic acid, with the chemical formula C₇H₄Cl₂O₂, exhibit distinct physicochemical properties and reactivity profiles due to the varied positions of the two chlorine atoms on the benzene ring.[1] These differences are critical in synthesis, activity screening, and mechanistic studies.[1] For instance, 2,3-dichlorobenzoic acid is a key intermediate for the antiepileptic drug Lamotrigine, while other isomers are recognized for their herbicidal properties, often linked to their interaction with plant hormone pathways.[1]

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of the chlorine atoms significantly influences the physicochemical properties of each isomer, such as acidity (pKa), melting point, and solubility. These parameters are fundamental to predicting the behavior of these molecules in chemical reactions and biological systems.[1]

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (in water)Water Solubility
2,3-Dichlorobenzoic acid 50-45-3191.01168 - 1702.53 (Predicted)Slightly soluble
2,4-Dichlorobenzoic acid 50-84-0191.01157 - 1602.680.36 g/L (15 °C)
2,5-Dichlorobenzoic acid 50-79-3191.01151 - 1542.51 (Predicted)0.8 g/L
2,6-Dichlorobenzoic acid 50-30-6191.01139 - 1421.69 (Predicted)0.1-1 g/100 mL (19 °C)
3,4-Dichlorobenzoic acid 51-44-5191.01204 - 2063.60 (Predicted)Insoluble
3,5-Dichlorobenzoic acid 51-36-5191.01184 - 1873.46 (Predicted)147.1 mg/L

Data sourced from various chemical databases.[1]

Comparative Reactivity

The reactivity of dichlorobenzoic acid isomers is primarily governed by the electronic effects of the chlorine substituents on the benzene ring and the carboxylic acid group. Chlorine atoms are electron-withdrawing through the inductive effect and weakly electron-donating through resonance. The net effect is electron-withdrawing, which influences both the acidity of the carboxylic acid and the susceptibility of the aromatic ring to electrophilic substitution.

The acidity of benzoic acid is enhanced by electron-withdrawing substituents that stabilize the resulting carboxylate anion.[2] The position of the chlorine atoms dictates the extent of this stabilization.

  • Ortho-Effect: Ortho-substituents, regardless of their electronic nature, generally increase the acidity of benzoic acid.[2][3] This "ortho-effect" is thought to be a combination of steric and electronic factors.[2][3] The 2,6-dichloro isomer is predicted to be the most acidic, likely due to the presence of two ortho-chloro groups that sterically hinder the coplanarity of the carboxylic acid group with the benzene ring, reducing resonance stabilization of the neutral acid and stabilizing the carboxylate anion.

  • Inductive Effect: The electron-withdrawing inductive effect of chlorine is distance-dependent. Thus, chlorine atoms closer to the carboxylic acid group (ortho and meta positions) have a more pronounced acid-strengthening effect than those in the para position.

Based on the predicted pKa values, the order of acidity is: 2,6- > 2,5- > 2,3- > 2,4- > 3,5- > 3,4-dichlorobenzoic acid

A lower pKa value indicates a stronger acid and a more reactive carboxylate anion, which can be a better nucleophile in certain reactions.

The decarboxylation of benzoic acids is generally a difficult reaction, often requiring high temperatures.[4] The rate of decarboxylation can be influenced by the electronic nature of the substituents. A study on the decarboxylation of o-chlorobenzoic acid and 2,4-dichlorobenzoic acid in catechol showed that the reaction follows first-order kinetics.[5] While a comprehensive comparison is not available, it is known that electron-withdrawing groups can influence the stability of intermediates in certain decarboxylation pathways.

Biological Activity: Herbicidal Action and Auxin Modulation

Several dichlorobenzoic acid isomers exhibit herbicidal properties, often by mimicking or interfering with the action of auxins, a class of plant hormones.[1]

  • 2,6-Dichlorobenzoic acid is a known herbicide that disrupts the hormone balance in broadleaf weeds.[6]

  • 2,5-Dichlorobenzoic acid is an intermediate in the synthesis of the herbicide chloramben.[6]

  • 3,5-Dichlorobenzoic acid is also used as a herbicide.[1]

A study on the effect of the six dichlorobenzoic acid isomers on polar auxin transport revealed a distinct structure-activity relationship.[2] The most effective growth promoters were the least inhibitory to auxin transport, while the most potent transport inhibitors were generally poor auxins.[2] For instance, the weak auxin activity of 2,3-dichlorobenzoic acid may be attributed to its ability to inhibit the transport of endogenous auxin.[2]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following is a detailed protocol for a key experiment relevant to the analysis of dichlorobenzoic acid isomers.

This method provides a highly accurate determination of the pKa of an acid.[1]

Materials:

  • Dichlorobenzoic acid isomer

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (250 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Sample Preparation: Dissolve a precisely weighed amount of the dichlorobenzoic acid isomer in deionized water to create a solution of known concentration (e.g., 1 mM). A co-solvent like methanol may be used for sparingly soluble isomers, but this will affect the absolute pKa value. Add KCl to a final concentration of 0.15 M.[1]

  • Initial Acidification: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂. Acidify the solution to approximately pH 2.0 with 0.1 M HCl.[1]

  • Titration: Immerse the pH electrode in the solution. Begin stirring. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the buret, recording the pH after each addition. Continue the titration until the pH reaches approximately 12.[1]

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Determine the equivalence point (the point of steepest slope). The pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point) is equal to the pKa of the acid.[1]

  • Replication: Perform the titration at least in triplicate for each isomer to ensure accuracy and calculate the standard deviation.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis weigh Weigh Isomer dissolve Dissolve in Solvent weigh->dissolve acidify Initial Acidification dissolve->acidify Known Concentration titrate Titrate with NaOH acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_ep Determine Equivalence Point plot->determine_ep calculate_pka Calculate pKa determine_ep->calculate_pka

Experimental workflow for pKa determination.

Auxin_Transport_Inhibition cluster_cell Plant Cell Auxin_in Endogenous Auxin (IAA) PIN PIN Proteins (Auxin Efflux Carriers) Auxin_in->PIN Transported by Receptor Auxin Receptor Auxin_in->Receptor Binds Auxin_out Auxin Efflux PIN->Auxin_out DCBA Dichlorobenzoic Acid (DCBA) Isomer DCBA->PIN Inhibits Growth Plant Growth Response Receptor->Growth Initiates

Simplified model of DCBA isomers inhibiting polar auxin transport.

References

Comparative Biological Activities of 3,5-Dichloro-2-fluorobenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activities of novel chemical entities is paramount. This guide provides a comparative analysis of the potential biological activities of 3,5-Dichloro-2-fluorobenzoic acid derivatives. Due to a scarcity of publicly available data on a comprehensive series of these specific derivatives, this guide draws comparisons from closely related halogenated benzoic acid analogs to infer potential therapeutic applications and guide future research.

While direct and extensive experimental data on the biological activities of a wide range of this compound derivatives remains limited in publicly accessible literature, studies on analogous compounds provide valuable insights into their potential as antimicrobial and anticancer agents.

Comparative Cytotoxicity of a Closely Related Analog

A study on the isomeric compounds 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) revealed that 3,5-DC-2-HBA exhibits significantly higher cytotoxicity in various mammalian cell lines.[1] This suggests that the substitution pattern on the benzoic acid ring is a critical determinant of biological activity. The observed cytotoxicity was linked to a dose-dependent increase in intracellular superoxide dismutase (SOD) activity, indicating the induction of oxidative stress as a potential mechanism of action.[1] Molecular docking simulations further suggested that these compounds interact with Cu/Zn-SOD through van der Waals forces and hydrogen bonding.[1]

Potential as Antimicrobial Agents

Table 1: Illustrative Antimicrobial Activity of Related Benzoic Acid Derivatives

Compound ClassMicroorganismMIC (µg/mL)
Sulfonamide Derivatives of 3-fluoro-4-morpholinoaniline Staphylococcus aureus6.25 - 12.5
Bacillus subtilis6.25 - 12.5
Escherichia coli12.5 - 25.0
Pseudomonas aeruginosa12.5 - 25.0
Candida albicans6.25 - 12.5
Aspergillus niger6.25 - 12.5
Carbamate Derivatives of 3-fluoro-4-morpholinoaniline Candida albicans12.5 - 25.0
Aspergillus niger12.5 - 25.0

Note: This table presents data for analogs of 3-fluorobenzoic acid to indicate a potential range of activity.[3] Specific data for this compound derivatives are needed.

Potential as Anticancer Agents

Similarly, the anticancer potential of this compound derivatives can be inferred from related structures. For example, certain 3-fluoro-β-lactam derivatives, which are analogs of 3-fluorobenzoic acid, have demonstrated potent antiproliferative effects against human breast cancer cell lines.[3] The proposed mechanism for these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[3]

Table 2: Illustrative Anticancer Activity of Related Benzoic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)
3-Fluoro-β-lactams MCF-7 (ER-positive breast cancer)0.075 - 0.095
MDA-MB-231 (triple-negative breast cancer)0.620

Note: This table presents data for analogs of 3-fluorobenzoic acid to indicate a potential range of activity.[3] Specific data for this compound derivatives are required for a direct comparison.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and comparison of biological activity data. Below are generalized methodologies for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Test Compounds: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation: The microtiter plates are inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow the formazan crystals to form.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential mechanism of action based on related compounds and a general experimental workflow for assessing cytotoxicity.

Potential Mechanism of Action: Oxidative Stress 3_5_DC_2_HBA 3,5-Dichloro-2-hydroxybenzoic Acid Cell Mammalian Cell 3_5_DC_2_HBA->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS SOD Increased SOD Activity ROS->SOD Oxidative_Stress Oxidative Stress SOD->Oxidative_Stress Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity

Caption: A potential mechanism of action for cytotoxicity based on a related compound.

Experimental Workflow: MTT Assay for Cytotoxicity Start Seed Cancer Cells in 96-well plate Incubate_1 Incubate Overnight Start->Incubate_1 Treat Treat with 3,5-Dichloro-2-fluorobenzoic Acid Derivatives (Various Concentrations) Incubate_1->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze

Caption: A generalized workflow for determining the cytotoxicity of test compounds.

References

A Comparative Analysis of the Acidity of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the acidity of halogenated benzoic acids, supported by experimental data and standardized protocols.

The introduction of halogen substituents to benzoic acid significantly influences its acidity, a critical parameter in drug design and development. The position and nature of the halogen atom alter the electronic environment of the carboxylic acid group, thereby modulating its pKa value. This guide provides a comparative analysis of the acidity of fluoro-, chloro-, bromo-, and iodobenzoic acids at the ortho, meta, and para positions, presenting experimental pKa values and detailing the methodologies for their determination.

Acidity of Halogenated Benzoic Acids: A Quantitative Comparison

The acidity of halogenated benzoic acids is a result of the interplay of several electronic and steric factors. The following table summarizes the experimentally determined pKa values for various halogenated benzoic acids in water at or near 25°C. A lower pKa value indicates a stronger acid.

SubstituentOrtho Position (pKa)Meta Position (pKa)Para Position (pKa)
-F3.273.874.14[1]
-Cl2.89[2]3.83[3][4]3.98[5][6]
-Br2.853.814.00
-I2.863.863.93
-H (Benzoic Acid)4.20[7]4.20[7]4.20[7]

Understanding the Acidity Trends

The observed trends in the pKa values of halogenated benzoic acids can be rationalized by considering three primary effects: the inductive effect, the resonance effect, and the ortho effect.

  • Inductive Effect (-I): Halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity of the parent acid. The strength of the inductive effect decreases with distance, being most pronounced at the ortho position and weakest at the para position.[8][9]

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the benzene ring through the resonance effect. This electron-donating effect partially counteracts the inductive effect, destabilizing the conjugate base and decreasing acidity. The resonance effect is most significant at the ortho and para positions.

  • Ortho Effect: Ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[8][10] This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors. The ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thus increasing acidity.[10]

The interplay of these effects determines the overall acidity. For halogens, the electron-withdrawing inductive effect is generally stronger than the electron-donating resonance effect, leading to an overall increase in acidity compared to benzoic acid.[8]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and utilizing the properties of halogenated benzoic acids. The two most common methods employed are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution of the halogenated benzoic acid with a standard solution of a strong base, while monitoring the pH of the solution using a pH meter. The pKa is determined from the midpoint of the titration curve.

Apparatus and Reagents:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or titration vessel

  • Halogenated benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • Potassium chloride (KCl) for maintaining constant ionic strength

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh a known amount of the halogenated benzoic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used for sparingly soluble compounds, though this can affect the pKa value.[11] Add KCl to the solution to maintain a constant ionic strength.

  • Titration: Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette. Begin stirring the solution and record the initial pH. Add the NaOH solution in small, known increments, recording the pH after each addition. Continue the titration until the pH has risen significantly past the equivalence point.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[11][12][13]

UV-Vis Spectrophotometry

This method is based on the principle that the acidic and basic forms of a compound have different ultraviolet-visible absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined.

Apparatus and Reagents:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Halogenated benzoic acid sample

  • Buffer solutions of known pH covering a range around the expected pKa

  • Deionized water

Procedure:

  • Wavelength Selection: Determine the absorption spectra of the halogenated benzoic acid in a strongly acidic solution (fully protonated form) and a strongly basic solution (fully deprotonated form). Identify the wavelength at which the difference in absorbance between the two forms is maximal.

  • Sample Preparation: Prepare a series of solutions of the halogenated benzoic acid at a constant concentration in buffer solutions of different, accurately known pH values.

  • Absorbance Measurement: Measure the absorbance of each buffered solution at the selected wavelength.

  • Data Analysis: Plot the absorbance versus the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid.[7][9] Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation adapted for spectrophotometric data.[7]

Factors Influencing Acidity of Halogenated Benzoic Acids

The following diagram illustrates the key electronic and steric factors that govern the acidity of halogenated benzoic acids.

AcidityFactors cluster_effects Electronic & Steric Effects cluster_properties Molecular Properties Inductive Inductive Effect (-I) Acidity Acidity (pKa) Inductive->Acidity Increases Acidity Resonance Resonance Effect (+R) Resonance->Acidity Decreases Acidity Ortho Ortho Effect Ortho->Acidity Increases Acidity

Caption: Factors influencing the acidity of halogenated benzoic acids.

References

A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of ortho-, meta-, and para-fluorobenzoic acids using a suite of spectroscopic techniques. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how the position of the fluorine atom influences the spectral properties of the benzoic acid framework, supported by quantitative data and detailed experimental protocols.

The substitution of a single fluorine atom on the benzene ring of benzoic acid gives rise to three distinct isomers: ortho-fluorobenzoic acid (2-fluorobenzoic acid), meta-fluorobenzoic acid (3-fluorobenzoic acid), and para-fluorobenzoic acid (4-fluorobenzoic acid). While structurally similar, the position of the electronegative fluorine atom profoundly impacts the electronic distribution and, consequently, the spectroscopic signatures of these molecules. This guide presents a side-by-side comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, offering valuable insights for their identification, characterization, and application in various scientific domains.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of the three fluorobenzoic acid isomers.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Isomer¹H Chemical Shifts (δ, ppm) in DMSO-d₆¹³C Chemical Shifts (δ, ppm) in DMSO-d₆
ortho-Fluorobenzoic Acid 13.2 (s, 1H, COOH), 7.9-7.8 (m, 1H), 7.7-7.6 (m, 1H), 7.4-7.3 (m, 2H)165.9 (C=O), 162.3 (d, ¹JCF = 247 Hz, C-F), 134.5 (d, ³JCF = 8.5 Hz), 132.0, 125.1 (d, ⁴JCF = 3.5 Hz), 117.2 (d, ²JCF = 21.5 Hz), 116.8 (d, ²JCF = 21.5 Hz)
meta-Fluorobenzoic Acid 13.3 (s, 1H, COOH), 7.8-7.7 (m, 2H), 7.6-7.5 (m, 1H), 7.5-7.4 (m, 1H)166.1 (C=O), 162.8 (d, ¹JCF = 244 Hz, C-F), 132.5 (d, ³JCF = 7.5 Hz), 131.2, 126.1 (d, ⁴JCF = 3.0 Hz), 120.9 (d, ²JCF = 21.5 Hz), 116.2 (d, ²JCF = 22.5 Hz)
para-Fluorobenzoic Acid 13.1 (s, 1H, COOH), 8.1-8.0 (m, 2H), 7.4-7.3 (m, 2H)166.8, 164.1 (d, ¹JCF = 251 Hz, C-F), 132.5 (d, ³JCF = 9.5 Hz), 127.8, 116.0 (d, ²JCF = 22.0 Hz)

Table 2: Infrared (IR) and Raman Spectroscopy Data (Principal Bands, cm⁻¹)

Vibrational Modeortho-Fluorobenzoic Acidmeta-Fluorobenzoic Acidpara-Fluorobenzoic Acid
O-H stretch (broad) 3300-25003300-25003300-2500
C=O stretch ~1700~1690~1685
C=C stretch (aromatic) ~1600, ~1480~1610, ~1490~1605, ~1495
C-F stretch ~1220~1230~1240
O-H bend (broad) 950-910950-910950-910

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Isomerλmax (nm)Solvent
ortho-Fluorobenzoic Acid ~230, ~275Methanol or acidified water
meta-Fluorobenzoic Acid ~228, ~273Methanol
para-Fluorobenzoic Acid ~232, ~278Methanol

Note: Fluorescence data for the fluorobenzoic acid isomers is not extensively reported in the literature. Generally, aromatic carboxylic acids are weakly fluorescent. The fluorescence properties are highly dependent on the solvent and pH. Computational studies suggest that the fluorescence quantum yields are low for all three isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluorobenzoic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Employ proton decoupling to simplify the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • ¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid fluorobenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the solid fluorobenzoic acid isomer into a glass capillary tube or onto a microscope slide.

  • Data Acquisition: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). Focus the laser beam onto the sample and collect the scattered light.

  • Data Processing: Process the spectrum to remove any background fluorescence and cosmic rays.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the fluorobenzoic acid isomer (e.g., 0.01 mg/mL) in a UV-transparent solvent such as methanol or acidified water.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a range of 200-400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the fluorobenzoic acid isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Fluorobenzoic Acid Isomers cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Ortho ortho-Fluorobenzoic Acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Ortho->NMR IR IR Spectroscopy Ortho->IR Raman Raman Spectroscopy Ortho->Raman UVVis UV-Vis Spectroscopy Ortho->UVVis Meta meta-Fluorobenzoic Acid Meta->NMR Meta->IR Meta->Raman Meta->UVVis Para para-Fluorobenzoic Acid Para->NMR Para->IR Para->Raman Para->UVVis NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Raman_Data Vibrational Frequencies (cm⁻¹) IR->IR_Raman_Data Raman->IR_Raman_Data UVVis_Data Absorption Maxima (λmax) UVVis->UVVis_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison IR_Raman_Data->Comparison UVVis_Data->Comparison

Quantitative Analysis of 3,5-Dichloro-2-fluorobenzoic Acid: A Comparative Guide to Validated GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 3,5-Dichloro-2-fluorobenzoic acid with alternative analytical techniques. The information presented is designed to assist researchers and drug development professionals in selecting the most suitable method for their specific analytical needs, supported by experimental data from analogous compounds.

Method Performance Comparison

The selection of an analytical method for the quantification of this compound is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data is based on validated methods for structurally similar fluorobenzoic and dichlorobenzoic acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1][2]Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with UV detection.[1]Separation using liquid chromatography followed by highly selective and sensitive detection with tandem mass spectrometry.[3]
Linearity Range Wide dynamic range, capable of trace-level analysis.Typically in the µg/mL range (e.g., 1 - 100 µg/mL).[1]Wide dynamic range, suitable for trace to moderate concentrations.
Limit of Quantitation (LOQ) As low as the ng/L range with pre-concentration and derivatization (e.g., 6-44 ng/L for similar compounds).[1][2][3][4][5]Method dependent, typically in the mid-to-high ng/mL to low µg/mL range.Can achieve detection limits in the ng/mL to pg/mL range (e.g., 0.01-0.05 ng/mL for some fluorobenzoic acids).[6]
Precision (%RSD) Typically < 15%.[1]< 2% (Repeatability), < 15% (Intermediate Precision).[1]Typically < 15%.
Accuracy (% Recovery) 71-94% for similar compounds.[3][4]98 - 102%.[1]Generally high, often >85%.
Sample Preparation Often requires derivatization to increase volatility. Solid-Phase Extraction (SPE) may be needed for trace analysis.[1]Simple dissolution in a suitable solvent.[1]Sample dissolution, may require SPE for complex matrices.
Key Advantages High sensitivity and selectivity, allowing for trace-level quantification and structural confirmation in complex matrices.[1]Robust, reliable, and widely available. Suitable for routine quality control.[1]High sensitivity and selectivity, suitable for complex matrices with minimal sample cleanup.
Limitations Requires the analyte to be volatile or amenable to derivatization.[1]May have lower sensitivity compared to mass spectrometry-based methods.[1]Higher initial instrument cost.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the GC-MS and HPLC analysis of halogenated benzoic acids, which can be adapted for this compound.

Validated GC-MS Method Protocol

This method is ideal for the trace-level quantification of this compound, especially in complex matrices. Derivatization is necessary to improve the volatility of the analyte.

1. Sample Preparation and Derivatization

  • Solid-Phase Extraction (SPE) for Trace Analysis:

    • Condition a hydrophilic-lipophilic-balanced reversed-phase SPE cartridge with methanol followed by water.[3]

    • Adjust the pH of the sample.[3]

    • Load the sample onto the SPE cartridge.[3]

    • Wash the cartridge to remove interferences and elute the analyte with a suitable solvent.[3]

  • Derivatization:

    • Evaporate the eluate to dryness.[3]

    • Add a derivatizing agent such as BF₃·MeOH (Boron Trifluoride-Methanol) or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[3][7]

    • For BF₃·MeOH, heat the vial (e.g., at 64°C for 24 hours) to form the methyl ester.[3][4][5]

    • For BSTFA, dissolve the residue in a solvent like pyridine, add BSTFA with 1% TMCS, and heat (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) ester.[7]

    • After derivatization, evaporate any excess reagent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[3]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]

  • Injector Temperature: 250°C.[3]

  • Oven Temperature Program: Initial temperature of 50-80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[3][8]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.[3]

  • MS Transfer Line Temperature: 280°C.[8]

  • Ion Source Temperature: 230°C.[8]

Alternative Method: HPLC-UV Protocol

This method is suitable for the routine quantification of this compound in less complex samples.

1. Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., methanol/water mixture) to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.01 M ammonium acetate adjusted to pH 2.5 with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[9][10]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 210-235 nm for dichlorobenzoic acid isomers).[8][10]

  • Injection Volume: 10-20 µL.[8]

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Evaporation1 Evaporation to Dryness Elution->Evaporation1 Deriv Addition of Derivatizing Agent (e.g., BF3-MeOH) Evaporation1->Deriv Heating Heating Deriv->Heating Evaporation2 Evaporation of Excess Reagent Heating->Evaporation2 Reconstitution Reconstitution in Solvent Evaporation2->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow for the GC-MS analysis of this compound.

Comparison of Analytical Methods

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_lcmsms LC-MS/MS Analyte This compound GCMS_Node High Sensitivity Trace-level analysis (ng/L) Requires derivatization Analyte->GCMS_Node HPLC_Node Routine Analysis µg/mL range Direct injection Analyte->HPLC_Node LCMSMS_Node High Sensitivity & Selectivity ng/mL to pg/mL range Minimal sample prep Analyte->LCMSMS_Node GCMS_Adv Advantages: - High Selectivity - Structural Confirmation GCMS_Node->GCMS_Adv GCMS_Lim Limitations: - Volatility Requirement - Derivatization Step GCMS_Node->GCMS_Lim HPLC_Adv Advantages: - Robust & Reliable - Widely Available HPLC_Node->HPLC_Adv HPLC_Lim Limitations: - Lower Sensitivity HPLC_Node->HPLC_Lim LCMSMS_Adv Advantages: - Excellent for Complex Matrices - High Throughput LCMSMS_Node->LCMSMS_Adv LCMSMS_Lim Limitations: - Higher Instrument Cost LCMSMS_Node->LCMSMS_Lim

Caption: Comparison of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of halogenated benzoic acids, supported by experimental data. Detailed methodologies for key experiments are provided to assist in the selection and implementation of the most suitable technique for your research needs.

Method Comparison

The selection of an analytical method for halogenated benzoic acids is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most frequently employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely accessible technique for the analysis of non-volatile and thermally labile compounds like halogenated benzoic acids. A reversed-phase HPLC method is commonly used for the analysis of benzoic acid derivatives.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds such as benzoic acids, a derivatization step is necessary to increase their volatility.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and selective method for the analysis of trace levels of organic compounds in complex matrices. This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. An improved methodology utilizing reverse-phase liquid chromatography mass spectrometry (LC-MS/MS) requires a simple pH adjustment for sample preparation and has a short analytical run time of 10 minutes.[3]

Performance Data

The following table summarizes the typical performance characteristics of the analytical methods discussed. These values are indicative and may vary depending on the specific instrumentation, experimental conditions, and the nature of the halogenated benzoic acid being analyzed.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (Concentration Range) 5-200 µg/mL0.05–0.57 µg/L1-50 ng/L
Accuracy (% Recovery) 85.61-102.04%[4]-95-108%[5]
Precision (% RSD) < 2%[1]2.38–9.34% (intraday), 4.69–8.06% (interday)[6]<7%[3]
Limit of Detection (LOD) ~0.42 µg/mL[4]0.34 – 5.45 µg/L (GC-ECD)[7]<0.8 µg/L[3]
Limit of Quantitation (LOQ) ~1.14 µg/mL[4]5.00 – 30.0 µg/L[7]1-50 ng/L[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

HPLC-UV Method

A simple, sensitive, and specific HPLC method was validated for the simultaneous determination of benzoic acid and sorbic acid in noodles.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector (or Diode-Array Detector), autosampler, and data processing software.[1][4]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV detection at 234 nm.[4]

  • Sample Preparation: Extraction with a mixture of methanol and water (60:40, v/v).[4]

GC-MS Method

This method is suitable for the determination of six species of haloacetic acids in a water matrix using dispersive liquid-liquid microextraction followed by GC-MS analysis.[6]

  • Instrumentation: A GC system coupled with a mass spectrometer.[1]

  • Derivatization: The acidic analytes are derivatized using n-octanol.[6] Trifluoroacetic anhydride (TFAA) can be used as a catalyst.[6]

  • Extraction: Dispersive liquid-liquid microextraction with n-octanol as the extraction solvent.[6]

  • Sample Preparation: The derivatization and extraction procedure can be completed in 10 minutes.[6]

LC-MS/MS Method

This method is designed for the quantitative analysis of 13 multiclass pharmaceuticals, including halogenated compounds, in seawater.[5]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) interface.[5]

  • Column: A C18 reversed-phase LC column.[5]

  • Mobile Phase: A gradient of 0.02 M formic acid in water (solvent A) and acetonitrile (solvent B).[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Ionization: ESI can be used in both positive and negative ion modes.[5]

  • Sample Preparation: Solid-phase extraction.[5]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation study for these analytical methods.

CrossValidationWorkflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison cluster_reporting Reporting DefineAnalytes Define Target Analytes (Halogenated Benzoic Acids) SelectMethods Select Analytical Methods (HPLC-UV, GC-MS, LC-MS/MS) DefineAnalytes->SelectMethods DefineParams Define Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) SelectMethods->DefineParams SamplePrep Sample Preparation (Extraction, Derivatization) DefineParams->SamplePrep MethodValidation Individual Method Validation SamplePrep->MethodValidation CrossValidation Cross-Validation Experiments MethodValidation->CrossValidation DataAcquisition Data Acquisition CrossValidation->DataAcquisition StatisticalAnalysis Statistical Analysis (t-test, ANOVA) DataAcquisition->StatisticalAnalysis PerformanceComparison Method Performance Comparison StatisticalAnalysis->PerformanceComparison FinalReport Final Report Generation PerformanceComparison->FinalReport

Caption: Workflow for the cross-validation of analytical methods.

MethodRelationship cluster_chromatography Chromatographic Techniques cluster_properties Analyte & Sample Properties HPLC HPLC-UV Liquid Chromatography UV Detection GC GC-MS Gas Chromatography Mass Spectrometry LCMS LC-MS/MS Liquid Chromatography Tandem MS Volatility Volatility Volatility->HPLC Low Volatility->GC High Volatility->LCMS Low Matrix Matrix Complexity Matrix->HPLC Low-Moderate Matrix->GC Moderate Matrix->LCMS High Concentration Analyte Concentration Concentration->HPLC High (µg/mL) Concentration->GC Moderate (µg/L) Concentration->LCMS Low (ng/L)

Caption: Relationship between methods and sample properties.

References

A Researcher's Guide: In-Silico Predictions vs. Experimental Realities for 3,5-Dichloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of drug discovery and chemical safety assessment, in-silico models offer a rapid and cost-effective means to predict the properties of novel compounds. However, the accuracy of these computational predictions must be rigorously evaluated against experimental data to ensure their reliability. This guide provides a comparative analysis of in-silico predicted data and available experimental data for 3,5-Dichloro-2-fluorobenzoic acid (CAS: 665022-07-1), a halogenated benzoic acid derivative of interest in medicinal chemistry.

Physicochemical Properties: A Tale of Two Data Sets

The physicochemical properties of a compound are fundamental to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Here, we compare in-silico predictions for this compound with experimental data for the closely related 3,5-Dichlorobenzoic acid.

PropertyIn-Silico Prediction (this compound)Experimental Data (3,5-Dichlorobenzoic acid)
Molecular Weight 209.00 g/mol 191.01 g/mol [1][2]
LogP (Octanol-Water Partition Coefficient) 2.8 to 3.712.8[1]
Water Solubility Predicted to be poorly solubleSparingly soluble in water[3]
Melting Point Not readily predicted193 °C[3]
Boiling Point Not readily predicted300 °C[3]
pKa Not readily predicted3.48

Note: Experimental data for 3,5-Dichlorobenzoic acid (CAS: 51-36-5) is used for comparison due to the lack of available experimental data for this compound.

The comparison reveals that while in-silico tools can accurately predict molecular weight and provide a reasonable estimate for LogP, experimental determination remains crucial for definitive values of properties like melting and boiling points, and water solubility.

ADME Profile: In-Silico Insights

ADME properties determine the bioavailability and persistence of a compound in the body. In the absence of experimental data, in-silico tools like SwissADME provide valuable initial assessments.[4][5]

ADME ParameterIn-Silico Prediction (this compound)
Gastrointestinal Absorption High
Blood-Brain Barrier Permeant Yes
P-glycoprotein Substrate No
CYP1A2 Inhibitor Yes
CYP2C19 Inhibitor Yes
CYP2C9 Inhibitor Yes
CYP2D6 Inhibitor No
CYP3A4 Inhibitor Yes
Log Kp (skin permeation) -4.42 cm/s

These predictions suggest that this compound is likely to be well-absorbed orally and can cross the blood-brain barrier. However, its potential to inhibit several key cytochrome P450 enzymes indicates a risk of drug-drug interactions, a critical consideration for drug development that necessitates experimental verification.

Toxicity Profile: A Computational First Look

Toxicity is a major cause of failure in drug development.[6] In-silico toxicology platforms like ProTox-II can provide early warnings of potential liabilities.[7]

Toxicity EndpointIn-Silico Prediction (this compound)
Predicted LD50 (rat, acute oral) 700 mg/kg (Class 4)
Hepatotoxicity Predicted to be toxic
Carcinogenicity Predicted to be non-carcinogenic
Mutagenicity Predicted to be non-mutagenic
Cytotoxicity Predicted to be toxic

The in-silico predictions suggest moderate acute toxicity and potential hepatotoxicity, while indicating a low likelihood of carcinogenicity and mutagenicity. These predictions are critical for prioritizing compounds for further development and for designing focused toxicology studies. A study on the comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid showed that the position of the substituent groups significantly impacts cytotoxicity, underscoring the need for experimental validation for each specific isomer.[8]

Visualizing the Workflow

To systematically approach the validation of in-silico predictions, a structured experimental workflow is essential.

G cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation insilico_model Generate In-Silico Predictions (Physicochemical, ADME, Toxicity) data_analysis Data Comparison & Analysis insilico_model->data_analysis synthesis Compound Synthesis & Characterization physchem_exp Physicochemical Experiments (LogP, Solubility, pKa) synthesis->physchem_exp adme_exp In-Vitro ADME Assays (Metabolic Stability, Permeability) synthesis->adme_exp tox_exp In-Vitro Toxicity Assays (Cytotoxicity, Ames Test) synthesis->tox_exp physchem_exp->data_analysis adme_exp->data_analysis tox_exp->data_analysis conclusion Conclusion: Model Refinement / Decision Making data_analysis->conclusion G cluster_in_silico Computational Domain cluster_in_vitro Experimental Domain prediction In-Silico Prediction hypothesis Generate Hypothesis prediction->hypothesis comparison Compare & Correlate prediction->comparison experiment In-Vitro Experiment hypothesis->experiment data Generate Data experiment->data data->comparison refinement Model Refinement comparison->refinement refinement->prediction

References

A Comparative Benchmarking Analysis of Synthetic Routes to 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,5-Dichloro-2-fluorobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of potential synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodology selection.

Two primary synthetic strategies are benchmarked: a direct approach via ortho-lithiation and carboxylation, and a multi-step pathway involving a Sandmeyer reaction. This analysis is based on established chemical principles and analogous reactions reported in the literature, providing a framework for practical application.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic methods.

ParameterMethod 1: Ortho-lithiation & CarboxylationMethod 2: Multi-step Synthesis via Sandmeyer Reaction
Starting Material 1,3-Dichloro-2-fluorobenzene3,5-Dichloro-2-fluoroaniline
Key Reagents n-Butyllithium, Dry Ice (CO2)Sodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide (or other Sandmeyer reagent)
Number of Steps 13 (aniline synthesis, diazotization, Sandmeyer)
Reported Yield High (potentially >80%)Moderate to High (variable depending on each step)
Purity Generally high after workupVariable, may require purification after each step
Reaction Time Short (typically a few hours)Long (can span over a day)
Reaction Temperature Low (-78 °C)Low (0-5 °C) for diazotization, variable for Sandmeyer
Reagent Safety n-Butyllithium is pyrophoric and requires inert atmosphere.Diazonium salts can be explosive if isolated. Sodium nitrite is toxic.

Experimental Protocols

Method 1: Ortho-lithiation and Carboxylation of 1,3-Dichloro-2-fluorobenzene

This method leverages the ortho-directing effect of the fluorine atom to achieve regioselective lithiation, followed by quenching with carbon dioxide to form the carboxylic acid.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Dry_Glassware Ensure Dry Glassware Start_Material Dissolve 1,3-dichloro-2-fluorobenzene in dry THF Dry_Glassware->Start_Material Cooling Cool to -78 °C (Dry ice/acetone bath) Start_Material->Cooling nBuLi_Addition Slowly add n-Butyllithium Cooling->nBuLi_Addition Stirring_1 Stir for 1-2 hours at -78 °C nBuLi_Addition->Stirring_1 CO2_Quench Quench with excess dry ice Stirring_1->CO2_Quench Warm_Up Allow to warm to room temperature CO2_Quench->Warm_Up Acidification Acidify with aqueous HCl Warm_Up->Acidification Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Acidification->Extraction Drying Dry organic layer (e.g., over Na2SO4) Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation Purification Purify by recrystallization or chromatography Evaporation->Purification

Figure 1: Workflow for Ortho-lithiation and Carboxylation.

Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,3-dichloro-2-fluorobenzene in anhydrous tetrahydrofuran (THF) to a flame-dried flask equipped with a magnetic stirrer and a thermometer.

  • Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of n-butyllithium in hexanes while maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: Quench the reaction by adding an excess of crushed dry ice to the reaction mixture.

  • Work-up: Allow the reaction mixture to warm to room temperature. Acidify the mixture with dilute hydrochloric acid.

  • Isolation: Extract the product with a suitable organic solvent, such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Method 2: Multi-step Synthesis via Sandmeyer Reaction

This classical approach involves the formation of a diazonium salt from an aniline precursor, which is then converted to the carboxylic acid.

Signaling Pathway:

Aniline 3,5-Dichloro-2-fluoroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl 0-5 °C Carboxylic_Acid This compound Diazonium->Carboxylic_Acid CuCN, then H3O+ or other Sandmeyer variant

Figure 2: Multi-step Synthesis via Sandmeyer Reaction.

Protocol:

  • Synthesis of 3,5-Dichloro-2-fluoroaniline: This precursor can be synthesized from appropriate starting materials, for example, through nitration and subsequent reduction of a dichlorofluorobenzene derivative.

  • Diazotization: Dissolve 3,5-dichloro-2-fluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction (Cyanation followed by Hydrolysis): In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. To this, add the freshly prepared diazonium salt solution slowly, while controlling any effervescence. The resulting nitrile can then be hydrolyzed to the carboxylic acid by heating with a strong acid or base.

  • Work-up and Isolation: After hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization.

Concluding Remarks

The choice between these two synthetic routes will depend on the specific requirements of the researcher and the available laboratory infrastructure. The ortho-lithiation and carboxylation method offers a more direct and potentially higher-yielding route, but requires strict anhydrous and inert conditions due to the use of pyrophoric n-butyllithium. The multi-step Sandmeyer reaction approach is more traditional and avoids pyrophoric reagents, but is longer and may involve the handling of potentially unstable diazonium intermediates. For drug development professionals, the scalability and safety of the chosen method will be critical considerations. This guide provides the foundational information to make an informed decision based on these factors.

A Comparative Guide to the Structure-Activity Relationship of 3,5-Dichloro-2-fluorobenzoic Acid Analogs and Related Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Anti-inflammatory Activity of Substituted Benzoic Acid Derivatives

The following tables summarize the in vitro inhibitory activities of various benzoic acid analogs against COX-2 and NF-κB. These compounds, while not all direct analogs of 3,5-dichloro-2-fluorobenzoic acid, provide valuable insights into the effects of halogen and other substitutions on anti-inflammatory potency.

Table 1: COX-2 Inhibitory Activity of Substituted Benzoic Acid Analogs

Compound/AnalogModificationsCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Analog (1h)2-Fluorobenzoyl group instead of sulfamoylphenyl0.049>2040[1]
Celecoxib Analog (1i)3-Fluorobenzoyl group instead of sulfamoylphenyl0.052>1923[1]
Diclofenac Analog2,6-dichloro substitution on anilino ringPotent Inhibition-[2]
Fluorinated Benzoic Acid Derivative-Potent Inhibition-[1]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)Salicylic acid derivativeHigher affinity for COX-2 than ASA (in silico)-[3][4]

Table 2: NF-κB Inhibitory Activity of Substituted Benzoic Acid Analogs

Compound/AnalogCell LineNF-κB InhibitionQuantitative DataReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)LPS-induced BALB/C miceSignificant reduction in NF-κB expressionSuperior suppression compared to ASA[4]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)LPS-stimulated RAW 264.7 macrophage cellsPotent NF-κB inhibitory activity-[5]
Fluorine-substituted benzo[h]quinazoline-2-amine derivative (8c)-Significantly reduced phosphorylation of IκBα and p65-[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for in vitro COX-2 inhibition and NF-κB reporter assays.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compounds (analogs) and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Test compounds should be dissolved in a suitable solvent like DMSO and then diluted to the desired concentrations with COX Assay Buffer.

  • Enzyme Preparation: Reconstitute and dilute the COX-2 enzyme in COX Assay Buffer. Keep the enzyme on ice.

  • Reaction Setup:

    • Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well of the 96-well plate.

    • Add 10 µL of the diluted test compound or control to the respective wells.

    • For the enzyme control, add 10 µL of COX Assay Buffer. For the inhibitor control, add a known COX-2 inhibitor.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to each well.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. The percent inhibition is calculated as: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100 The IC₅₀ value is then determined by plotting the percent inhibition versus the log of the compound concentration.[7][8]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of test compounds.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM) with supplements

  • An inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • Test compounds (analogs)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent (containing luciferin)

  • 96-well cell culture plate (opaque)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well opaque plate and incubate overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds for a specified pre-incubation period.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS or TNF-α) to the wells (except for the unstimulated control) and incubate for a period sufficient to induce NF-κB activation (typically 6-24 hours).

  • Cell Lysis: After incubation, remove the medium and wash the cells with PBS. Add Passive Lysis Buffer to each well and incubate with gentle shaking to lyse the cells.

  • Luminescence Measurement: Add Luciferase Assay Reagent to each well. Measure the luminescence using a luminometer.

  • Data Analysis: The inhibitory activity is calculated as the percentage reduction in luciferase activity in the presence of the test compound compared to the stimulated control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration.[5][9][10]

Mandatory Visualizations

Signaling Pathway Diagrams

COX2_Signaling_Pathway cluster_membrane Cell Membrane Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Analogs Analogs Analogs->COX-2 inhibit

Caption: The COX-2 signaling pathway in inflammation.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IκBα-P IκBα-P IκBα->IκBα-P NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα Nucleus Nucleus NF-κB (p50/p65)->Nucleus Proteasomal Degradation Proteasomal Degradation IκBα-P->Proteasomal Degradation NF-κB (p50/p65) NF-κB (p50/p65) Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes Analogs Analogs Analogs->IKK Complex inhibit

Caption: The canonical NF-κB signaling pathway.

Objective Comparison and Structure-Activity Relationship Insights

Based on the available data for substituted benzoic acid derivatives, several key SAR trends can be inferred:

  • Halogen Substitution: The presence of halogen atoms, particularly chlorine and fluorine, on the benzoic acid scaffold is a common feature in many anti-inflammatory agents. Dichloro-substitution, as seen in diclofenac analogs, is associated with potent activity.[2] The position of the halogen is critical. For instance, in some series, electron-withdrawing groups like halogens on the A ring of the molecule enhance activity.[1]

  • Fluorine Substitution: The incorporation of fluorine can significantly impact the physicochemical properties of a molecule, such as acidity and lipophilicity, which in turn can influence its biological activity and pharmacokinetic profile.[1] Fluorinated benzoyl groups have been shown to yield potent and highly selective COX-2 inhibitors.[1]

  • Nature and Position of Substituents: The overall anti-inflammatory activity is not solely dependent on the presence of halogens but also on the nature and position of other substituents on the aromatic rings. For example, in a series of 2-anilinophenylacetic acids, optimal activity was linked to halogen or alkyl substituents in both ortho positions of the anilino ring.[2]

  • Targeting Multiple Pathways: Some benzoic acid derivatives exhibit multi-target activity, inhibiting both COX-2 and NF-κB pathways. This dual inhibition can lead to a more potent anti-inflammatory effect. For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has shown promise in inhibiting both COX-2 and NF-κB.[3][4]

References

Safety Operating Guide

Proper Disposal of 3,5-Dichloro-2-fluorobenzoic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 3,5-Dichloro-2-fluorobenzoic acid are critical for ensuring laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals. The information is synthesized from safety data sheets of structurally similar halogenated benzoic acids.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is essential to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE). The compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Key Safety and Handling Information

Hazard CategoryRequired Personal Protective Equipment (PPE)Spill & Exposure First Aid
Skin Irritation Chemical-resistant gloves (e.g., nitrile), Lab coat, Closed-toe shoes.[1][2]Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[1][4][5]
Eye Irritation Chemical goggles or safety glasses, Face shield.[1]Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][4][5]
Respiratory Irritation Use only in a well-ventilated area or within a chemical fume hood.[1][2][3]Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]
Ingestion Do not eat, drink, or smoke when handling.Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][4]

Disposal Operations Plan

Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with local, regional, and national regulations.[4][6] The primary recommended method for the disposal of this compound is through a licensed and approved waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Collection :

    • Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[7][8]

    • Ensure the container is kept tightly sealed except when adding waste.[5][8]

    • Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[1]

  • Spill Management :

    • In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1]

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[4] Avoid actions that generate dust.[1][3]

    • Do not allow the chemical to enter drains or the environment.[4][6][9]

  • Container Disposal :

    • Empty containers of this compound must be managed properly.

    • Thoroughly empty all contents. If any solid residue remains, the container must be disposed of as hazardous waste.[8]

    • The empty container should be rinsed thoroughly. The first rinse must be collected and disposed of as hazardous waste.[8]

  • Final Disposal :

    • Dispose of the contents and the container at an approved waste disposal plant.[5][9]

    • The recommended method of disposal is often removal to an authorized incinerator that is equipped with an afterburner and a flue gas scrubber.[1]

    • Arrange for pickup and disposal by a certified chemical waste management company.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_fail Improper Disposal (AVOID) start Waste Generation of This compound ppe Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat start->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling collect Collect waste in a labeled, sealed, compatible container. handling->collect spill_check Spill Occurs? collect->spill_check spill_cleanup Spill Cleanup: 1. Evacuate & Ventilate 2. Sweep solid into container 3. Avoid dust generation spill_check->spill_cleanup Yes storage Store container in a secure, designated area. Avoid incompatibles. spill_check->storage No drain Do NOT pour down drain spill_cleanup->collect disposal Arrange for pickup by licensed waste disposal service. storage->disposal incineration Final Disposal: Authorized Incineration disposal->incineration trash Do NOT discard in regular trash

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,5-Dichloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 3,5-Dichloro-2-fluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal. The following procedures are based on the established safety profiles of structurally similar compounds and are designed to minimize risk and ensure a safe working environment.

Hazard Profile and Classification

Based on analogous compounds, this compound is anticipated to be classified with the following hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for definitive information.

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Signal Word: Warning

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.[1][2][3]

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1]Protects against dust, splashes, and eye contact.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[4]Prevents skin contact and irritation.[3]
Skin and Body Protection Laboratory coat and appropriate protective clothing.[3]Minimizes the risk of accidental skin contact.
Respiratory Protection A NIOSH/MSHA approved respirator or a dust mask (type N95) should be used if dust is generated or for large-scale operations.[1][4]Prevents respiratory tract irritation from dust inhalation.

Safe Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][4]

Handling Procedures:

  • Wash hands thoroughly after handling the compound.[2][3]

  • Avoid breathing dust.[2][3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Minimize dust generation and accumulation.[3]

  • Keep the container tightly closed when not in use.[2][3]

Storage:

  • Store in a cool, dry, well-ventilated area.[2][3]

  • Keep the container tightly closed.[2][3]

  • Store away from incompatible substances such as strong oxidizing agents.[2]

Spill and Disposal Plan

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others and evacuate the immediate area of the spill.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Before cleaning the spill, put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1][4]

  • Containment and Cleanup: Use dry cleanup procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][3]

  • Decontaminate: Thoroughly decontaminate the area after cleanup.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Contaminated protective clothing should be removed and washed before reuse.[2][3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2] If feeling unwell, call a poison center or doctor.[2]
Skin Contact Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.[5]

Operational Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response a Review SDS & Protocols b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh & Handle Compound c->d Begin Work e Perform Experiment d->e j Evacuate & Secure Area d->j Spill Occurs f Decontaminate Work Area e->f Complete Experiment e->j Spill Occurs g Dispose of Waste Properly f->g h Doff & Clean PPE g->h i Wash Hands h->i k Don Additional PPE j->k l Contain & Clean Spill k->l m Dispose of Spill Waste l->m m->f Post-Spill Cleanup

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.